4-Amino-N-ethyl-N-1-naphthylbenzamide
Description
BenchChem offers high-quality 4-Amino-N-ethyl-N-1-naphthylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-N-ethyl-N-1-naphthylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-amino-N-ethyl-N-naphthalen-1-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-2-21(19(22)15-10-12-16(20)13-11-15)18-9-5-7-14-6-3-4-8-17(14)18/h3-13H,2,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIJKAARIDUWEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064261 | |
| Record name | Benzamide, 4-amino-N-ethyl-N-1-naphthalenyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6361-29-1 | |
| Record name | 4-Amino-N-ethyl-N-1-naphthalenylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6361-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-N-ethyl-N-1-naphthylbenzamide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006361291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, 4-amino-N-ethyl-N-1-naphthalenyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzamide, 4-amino-N-ethyl-N-1-naphthalenyl- | |
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| Record name | 4-amino-N-ethyl-N-1-naphthylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.212 | |
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| Record name | 4-AMINO-N-ETHYL-N-1-NAPHTHYLBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KJS4NKH6V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-N-ethyl-N-1-naphthylbenzamide
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of the novel aromatic amide, 4-Amino-N-ethyl-N-1-naphthylbenzamide. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and medicinal chemistry. We will explore a robust two-step synthetic pathway, commencing with a Schotten-Baumann condensation to form the amide bond, followed by a chemoselective reduction of a nitro functionality. The causality behind the selection of specific reagents and reaction conditions is elucidated to provide a deeper understanding of the synthetic strategy. Furthermore, this guide outlines a complete analytical workflow for the structural verification and purity assessment of the target compound, employing High-Performance Liquid Chromatography (HPLC), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each analytical technique is detailed with sample preparation protocols, instrumental parameters, and an interpretation of the expected data, ensuring a self-validating system for the characterization of this and structurally related molecules.
Introduction: The Rationale Behind the Molecular Design
4-Amino-N-ethyl-N-1-naphthylbenzamide is a compound of significant interest due to its hybrid structure, incorporating a flexible N-ethyl-benzamide moiety and a rigid, polycyclic naphthyl group. This combination of structural features is often sought after in medicinal chemistry to explore interactions with biological targets. The primary amino group offers a key site for further functionalization, making this molecule a versatile intermediate for the synthesis of a diverse library of compounds.
This guide is structured to provide not just a set of instructions, but a strategic approach to the synthesis and analysis of this molecule. The synthetic route was chosen for its high efficiency, scalability, and the commercial availability of the starting materials. The characterization methods were selected to provide orthogonal and confirmatory data, ensuring the unambiguous identification and purity assessment of the final product.
A Strategic Approach to Synthesis
The synthesis of 4-Amino-N-ethyl-N-1-naphthylbenzamide is most efficiently achieved through a two-step process. The first step involves the formation of the amide bond through the reaction of a commercially available acid chloride with an appropriate amine. The second step is a selective reduction of a nitro group to the desired primary amine.
Caption: A two-step synthetic pathway for 4-Amino-N-ethyl-N-1-naphthylbenzamide.
Step 1: Synthesis of N-ethyl-N-(1-naphthyl)-4-nitrobenzamide via Schotten-Baumann Reaction
The Schotten-Baumann reaction is a well-established and reliable method for the synthesis of amides from amines and acid chlorides.[1][2] The reaction is typically performed in a biphasic system, consisting of an organic solvent and an aqueous base.[2] This setup is advantageous as the base neutralizes the hydrochloric acid byproduct, driving the reaction to completion, while the product remains in the organic phase.[2]
Expertise in Action: Dichloromethane (DCM) is selected as the organic solvent due to its excellent ability to dissolve both the starting materials and the product, and its immiscibility with water. An aqueous solution of sodium hydroxide is the base of choice for its low cost and effectiveness in neutralizing the generated HCl.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve N-ethyl-1-naphthylamine (1.0 eq.) in dichloromethane.
-
In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide (2.0 eq.).
-
Cool the amine solution to 0 °C in an ice bath.
-
To the stirred amine solution, add 4-nitrobenzoyl chloride (1.05 eq.) portion-wise over 10 minutes.
-
Slowly add the aqueous sodium hydroxide solution to the reaction mixture, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-ethyl-N-(1-naphthyl)-4-nitrobenzamide.
Trustworthiness through Self-Validation: The crude product is typically a solid and can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid. The purity of the intermediate should be confirmed by melting point and spectroscopic analysis before proceeding to the next step.
Step 2: Reduction of the Nitro Group to a Primary Amine
The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis.[3] Several methods are available, including catalytic hydrogenation and the use of metal reductants in acidic or neutral media.[3][4]
Expertise in Action: For this synthesis, we recommend the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol. This method is particularly advantageous as it is chemoselective for the nitro group, leaving the amide functionality intact.[5] Catalytic hydrogenation with palladium on carbon could also be employed, but there is a risk of side reactions, especially with prolonged reaction times.[4] The tin(II) chloride method is also experimentally straightforward and does not require specialized high-pressure equipment.[5]
Experimental Protocol:
-
In a round-bottom flask, suspend N-ethyl-N-(1-naphthyl)-4-nitrobenzamide (1.0 eq.) in ethanol.
-
Add tin(II) chloride dihydrate (4.0-5.0 eq.) to the suspension.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-4 hours, with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Basify the mixture to a pH of ~8-9 by the slow addition of a saturated aqueous solution of sodium bicarbonate. A white precipitate of tin salts will form.
-
Extract the aqueous slurry with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine (2x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Trustworthiness through Self-Validation: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-Amino-N-ethyl-N-1-naphthylbenzamide.
Comprehensive Characterization: An Analytical Workflow
The structural identity and purity of the synthesized 4-Amino-N-ethyl-N-1-naphthylbenzamide must be unequivocally confirmed through a series of analytical techniques.
Caption: A comprehensive analytical workflow for the final product.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a crucial technique for determining the purity of the final compound. A reverse-phase method is most suitable for this moderately polar aromatic amide.
Experimental Protocol:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Expected Results: A pure sample should exhibit a single major peak in the chromatogram. The retention time will be dependent on the exact conditions, but this method provides excellent separation for aromatic amines and amides.[6][7]
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule.
Experimental Protocol:
-
Sample Preparation: A thin film of the compound can be prepared by dissolving a small amount in a volatile solvent (e.g., DCM) and allowing it to evaporate on a salt plate (NaCl or KBr). Alternatively, a KBr pellet can be prepared.
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer
-
Range: 4000 - 400 cm⁻¹
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| N-H (Amine) | Symmetric & Asymmetric Stretch | 3400 - 3250 (two bands) |
| C=O (Amide) | Stretch | 1680 - 1630 |
| C-N (Aromatic Amine) | Stretch | 1335 - 1250 |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aromatic C=C | Stretch | 1600 - 1450 |
Interpretation: The presence of two distinct N-H stretching bands confirms the primary amine functionality.[8] A strong absorption in the amide carbonyl region is indicative of the benzamide moiety.[9][10] The C-N stretch of the aromatic amine will also be a key diagnostic peak.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR spectroscopy are essential for the detailed structural elucidation of the molecule, providing information on the number and connectivity of protons and carbons.
Experimental Protocol:
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Standard: Tetramethylsilane (TMS) at 0.00 ppm
-
Instrument: 400 MHz or higher NMR spectrometer
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 7.2 | Multiplet | 11H | Aromatic protons (Naphthyl and Benzene rings) |
| ~5.8 | Broad singlet | 2H | -NH₂ |
| ~3.9 | Quartet | 2H | -N-CH₂-CH₃ |
| ~1.2 | Triplet | 3H | -N-CH₂-CH₃ |
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (Amide) |
| ~150 - 110 | Aromatic Carbons |
| ~45 | -N-CH₂-CH₃ |
| ~14 | -N-CH₂-CH₃ |
Expertise in Action: The exact chemical shifts of the aromatic protons will be complex due to overlapping signals. 2D NMR techniques such as COSY and HSQC may be necessary for unambiguous assignment. The broadness of the NH₂ signal is due to hydrogen bonding and exchange with trace amounts of water in the solvent. The chemical shifts of the ethyl group are characteristic and will show the expected quartet and triplet pattern due to spin-spin coupling.[11]
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can further confirm the structure.
Experimental Protocol:
-
Ionization Method: Electrospray Ionization (ESI) or Electron Impact (EI)
-
Analyzer: Time-of-Flight (TOF) or Quadrupole
Expected Results:
-
Molecular Formula: C₂₀H₁₈N₂O
-
Molecular Weight: 314.37 g/mol
-
Expected [M+H]⁺ (ESI): m/z = 315.15
Fragmentation Pattern (EI): The fragmentation of aromatic amides is often characterized by cleavage of the amide bond.[12] Key expected fragments would include the benzoyl cation and fragments arising from the naphthylamine portion of the molecule.
Safety Considerations
-
4-Nitrobenzoyl chloride: Corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
N-ethyl-1-naphthylamine: Toxic and an irritant. Handle with care, avoiding skin contact and inhalation.
-
Tin(II) chloride dihydrate: Irritant.
-
Solvents: Dichloromethane, ethanol, and ethyl acetate are flammable and should be handled in a well-ventilated area away from ignition sources.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and characterization of 4-Amino-N-ethyl-N-1-naphthylbenzamide. By following the outlined protocols and understanding the rationale behind the experimental choices, researchers can confidently prepare and validate this valuable chemical entity. The combination of a robust synthetic strategy with a comprehensive analytical workflow ensures the production of a high-purity compound suitable for further investigation in drug discovery and development programs.
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University of California, Davis. (n.d.). IR: amines. LibreTexts. Retrieved from [Link]
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MDPI. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]
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Taylor & Francis Online. (2003). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]
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An In-depth Technical Guide to the Anticipated Photophysical Properties and Characterization of 4-Amino-N-ethyl-N-1-naphthylbenzamide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating Underexplored Chemical Space
In the vast landscape of molecular probes and functional dyes, the specific photophysical characteristics of 4-Amino-N-ethyl-N-1-naphthylbenzamide remain largely uncharted in peer-reviewed literature. This guide, therefore, takes a unique approach. Instead of merely presenting established data, we will construct a predictive framework for the behavior of this molecule. By dissecting its structural components—the aminobenzamide and naphthyl moieties—and drawing parallels with well-characterized analogues, we can anticipate its absorption, emission, and environmental sensitivity. This document serves not only as a theoretical exploration but also as a practical roadmap for the comprehensive experimental characterization of this promising, yet under-documented, fluorophore.
Molecular Structure and Predicted Electronic Behavior
The foundational step in predicting photophysical properties is a thorough analysis of the molecule's structure. 4-Amino-N-ethyl-N-1-naphthylbenzamide is a donor-acceptor (D-A) system. The 4-amino group on the benzamide ring acts as a potent electron-donating group, while the benzamide moiety itself, particularly the carbonyl group, possesses electron-withdrawing characteristics. The N-1-naphthyl group, a large aromatic system, is expected to significantly influence the electronic and steric landscape of the molecule.
Caption: Molecular Structure of 4-Amino-N-ethyl-N-1-naphthylbenzamide.
This intramolecular charge-transfer (ICT) characteristic is the primary determinant of its anticipated photophysical behavior. Upon excitation with light, an electron is expected to be promoted from the highest occupied molecular orbital (HOMO), largely localized on the aminobenzoyl moiety, to the lowest unoccupied molecular orbital (LUMO), which would likely have significant contributions from the naphthyl and benzamide groups.
Predicted Photophysical Properties
Based on structurally related compounds, we can infer the following properties for 4-Amino-N-ethyl-N-1-naphthylbenzamide.
Absorption and Emission Spectra
-
Absorption: The presence of the extended π-conjugation and the D-A character suggests that the primary absorption peak (S₀ → S₁) will lie in the near-UV to the visible region, likely between 350 nm and 450 nm. This is a common range for molecules with similar electronic architecture.
-
Emission: Following excitation, the molecule is expected to exhibit fluorescence from the excited ICT state. The emission wavelength will be red-shifted relative to the absorption, a phenomenon known as the Stokes shift. A significant Stokes shift is anticipated due to the expected change in dipole moment upon excitation, a hallmark of ICT fluorophores. The emission is predicted to be in the blue to green region of the spectrum (450 nm - 550 nm).
Solvatochromism
A key predicted feature is solvatochromism—the dependence of its absorption and, more dramatically, its emission spectra on the polarity of the solvent.
-
Mechanism: In polar solvents, the larger dipole moment of the excited state will be stabilized to a greater extent than the ground state. This leads to a more significant lowering of the excited state energy level, resulting in a bathochromic (red) shift in the emission spectrum.
-
Expected Behavior: We predict a strong positive solvatochromism. As the solvent polarity increases (e.g., from hexane to acetonitrile to methanol), the emission peak of 4-Amino-N-ethyl-N-1-naphthylbenzamide is expected to shift to longer wavelengths. This property is highly valuable for a molecular probe, as it can report on the local environment's polarity. The fluorescence of related 4-amino-1,8-naphthalimide derivatives is strongly solvent-dependent, showing positive solvatochromism with large Stokes shifts[1][2]. For instance, as solvent polarity increases, the fluorescence colors of some derivatives change from blue in hexane to yellow or orange in methanol[1][2].
Quantum Yield and Fluorescence Lifetime
-
Quantum Yield (ΦF): The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is expected to be sensitive to the environment. In non-polar solvents, a relatively high quantum yield is anticipated. However, in polar, protic solvents, non-radiative decay pathways, such as those involving twisted intramolecular charge transfer (TICT) states, may become more prevalent, leading to a decrease in the quantum yield. For similar 4-amino-1,8-naphthalimide compounds, the fluorescence quantum yield decreases with increasing solvent polarity[1][2]. In non-polar solvents like cyclohexane and toluene, some derivatives show strong fluorescence with quantum yields as high as 75 ± 10%, which diminishes significantly in polar solvents like ethanol (quantum yield ≈10%)[3].
-
Fluorescence Lifetime (τ): The fluorescence lifetime, the average time the molecule spends in the excited state, is also expected to be solvent-dependent. In non-polar solvents, lifetimes on the order of several nanoseconds are plausible. In polar solvents, the lifetime may decrease due to the opening of non-radiative decay channels. For a related 4-amino-1,8-naphthalimide derivative, the fluorescence lifetime in nonpolar solvents is about 7 ns[3].
| Predicted Property | Non-Polar Solvent (e.g., Cyclohexane) | Polar Aprotic Solvent (e.g., Acetonitrile) | Polar Protic Solvent (e.g., Methanol) | Rationale |
| λabs, max (nm) | ~380 - 400 | ~390 - 410 | ~395 - 415 | Minor solvent effect on the ground state. |
| λem, max (nm) | ~450 - 480 | ~490 - 520 | ~510 - 550 | Strong stabilization of the ICT excited state in polar solvents. |
| Stokes Shift (cm-1) | Moderate | Large | Very Large | Increasing difference in polarity between ground and excited states. |
| Quantum Yield (ΦF) | High | Moderate | Low to Moderate | Increased non-radiative decay in polar, especially protic, solvents. |
| Lifetime (τ, ns) | ~5 - 10 | ~3 - 7 | ~1 - 5 | Competing non-radiative decay pathways. |
Experimental Characterization Workflow
To validate these predictions and fully characterize 4-Amino-N-ethyl-N-1-naphthylbenzamide, a systematic experimental approach is required.
Caption: Experimental Workflow for Characterization.
Synthesis and Structural Verification
While the synthesis of 4-Amino-N-ethyl-N-1-naphthylbenzamide is not detailed in the provided search results, a plausible synthetic route would involve the coupling of 4-aminobenzoyl chloride with N-ethyl-1-naphthylamine.
-
Step 1: Synthesis of 4-Nitrobenzoyl Chloride: Start from 4-nitrobenzoic acid and react it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 4-nitrobenzoyl chloride.
-
Step 2: Amide Formation: React the 4-nitrobenzoyl chloride with N-ethyl-1-naphthylamine in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to form 4-Nitro-N-ethyl-N-1-naphthylbenzamide.
-
Step 3: Reduction of the Nitro Group: Reduce the nitro group to an amino group using a standard reducing agent such as tin(II) chloride (SnCl₂) in ethanol or catalytic hydrogenation (H₂/Pd-C) to yield the final product, 4-Amino-N-ethyl-N-1-naphthylbenzamide.
-
Purification and Verification: The crude product should be purified by column chromatography and/or recrystallization. The final structure and purity must be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Photophysical Measurements
-
Objective: To determine the absorption and emission maxima, and the Stokes shift.
-
Protocol:
-
Prepare a stock solution of the purified compound in a high-purity solvent (e.g., spectroscopic grade acetonitrile).
-
Prepare a series of dilute solutions (typically in the micromolar range to ensure absorbance is within the linear range of the spectrophotometer, < 0.1).
-
Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer from approximately 250 nm to 600 nm.
-
Using a spectrofluorometer, record the emission spectrum by exciting at the absorption maximum (λabs, max).
-
Record the excitation spectrum by setting the emission monochromator to the emission maximum (λem, max) and scanning the excitation wavelengths. The corrected excitation spectrum should overlap with the absorption spectrum, confirming the identity of the emitting species.
-
-
Objective: To quantify the efficiency of fluorescence.
-
Protocol (Relative Method):
-
Choose a well-characterized quantum yield standard with absorption and emission in a similar spectral range (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).
-
Prepare a series of solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure the absorption and integrated fluorescence intensity for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots are proportional to the quantum yield.
-
Calculate the quantum yield of the sample (Φs) using the following equation:
Φs = Φr * (ms / mr) * (ns² / nr²)
where Φ is the quantum yield, m is the slope from the plot of integrated fluorescence intensity vs. absorbance, n is the refractive index of the solvent, and the subscripts s and r refer to the sample and reference, respectively.
-
-
Objective: To determine the excited-state lifetime.
-
Protocol (Time-Correlated Single Photon Counting - TCSPC):
-
Use a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) with a wavelength at or near the absorption maximum of the sample.
-
Prepare a dilute solution of the sample.
-
Collect the fluorescence decay profile using a high-speed detector (e.g., a microchannel plate photomultiplier tube).
-
Deconvolute the instrument response function (IRF) from the measured decay curve.
-
Fit the decay data to a single or multi-exponential decay model to extract the fluorescence lifetime(s).
-
-
Objective: To investigate the effect of solvent polarity on the photophysical properties.
-
Protocol:
-
Select a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol).
-
Prepare solutions of the compound in each solvent, keeping the concentration constant.
-
Record the absorption and emission spectra for each solution.
-
Plot the Stokes shift (in cm⁻¹) versus the solvent polarity function (e.g., Lippert-Mataga plot) to quantify the change in dipole moment upon excitation.
-
Potential Applications
Should the predicted properties of 4-Amino-N-ethyl-N-1-naphthylbenzamide hold true, particularly its strong solvatochromism, it could be a valuable tool in several research areas:
-
Fluorescent Probes: Its sensitivity to the local environment could be exploited to probe the polarity of microenvironments, such as the hydrophobic pockets of proteins or the interior of lipid membranes. The fluorescence of similar solvatochromic fluorophores is highly sensitive to the local solvent environment, making them useful for studying protein-protein interactions.[4][5][6][7] For instance, some probes show a dramatic increase in fluorescence emission (over 900-fold) upon binding to a protein.[4][5]
-
Cell Imaging: If the molecule is cell-permeable and exhibits fluorescence in the visible range, it could be used for cellular imaging applications.
-
Materials Science: As with many 1,8-naphthalimide derivatives, it could be investigated as a component in organic light-emitting diodes (OLEDs) or as a fluorescent dye in polymers.[8]
Conclusion
While direct experimental data for 4-Amino-N-ethyl-N-1-naphthylbenzamide is currently lacking, a detailed analysis of its structure allows for a robust prediction of its photophysical properties. We anticipate that this molecule will behave as a fluorescent dye with pronounced intramolecular charge-transfer character, leading to significant solvatochromism. This guide provides a comprehensive theoretical framework and a clear experimental path for the full characterization of this molecule. The proposed investigations will not only fill a gap in the scientific literature but also potentially introduce a new and versatile tool for researchers in chemistry, biology, and materials science.
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Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. Beilstein Journal of Organic Chemistry. [Link]
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A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide: A Powerful Tool for the Study of Dynamic Protein Interactions. Journal of the American Chemical Society. [Link]
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Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. Photochemical & Photobiological Sciences. [Link]
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Influence of the Structure of the Amino Group and Polarity of the Medium on the Photophysical Behavior of 4-Amino-1,8-naphthalimide Derivatives. Request PDF on ResearchGate. [Link]
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A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide: A Powerful Tool for the Study of Dynamic Protein Interactions. PubMed. [Link]
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- 8. researchgate.net [researchgate.net]
Unveiling the Inner Workings: A Technical Guide to 4-Amino-N-ethyl-N-1-naphthylbenzamide as a Fluorescent Probe
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, delving into the core mechanism of action of 4-Amino-N-ethyl-N-1-naphthylbenzamide as a sophisticated fluorescent probe. By synthesizing established principles of fluorescence chemistry with practical, field-proven insights, this document will elucidate the photophysical behaviors, environmental sensitivities, and practical applications of this and structurally related molecular sensors.
Introduction: The Power of Environmentally Sensitive Fluorophores
Fluorescent probes are indispensable tools in modern scientific research, enabling the visualization and quantification of molecular events in complex biological and chemical systems. Among these, probes exhibiting sensitivity to their local environment offer a powerful advantage, providing insights into parameters such as polarity, viscosity, and the presence of specific analytes. 4-Amino-N-ethyl-N-1-naphthylbenzamide belongs to a class of fluorophores whose emission properties are intricately linked to their surrounding milieu, making them exceptional candidates for advanced sensing applications.
The core structure, featuring a donor-π-acceptor (D-π-A) framework, is the foundation of its functionality. The 4-amino group acts as an electron donor, the benzamide moiety serves as the π-conjugated bridge, and the naphthyl group, together with the carbonyl, acts as the electron-accepting unit. This architecture is a hallmark of probes that operate via an Intramolecular Charge Transfer (ICT) mechanism, a phenomenon central to their environmental sensitivity.
The Core Mechanism: Intramolecular Charge Transfer (ICT) and the Twisted Intramolecular Charge Transfer (TICT) State
The fluorescence of 4-Amino-N-ethyl-N-1-naphthylbenzamide is governed by the process of Intramolecular Charge Transfer (ICT). Upon excitation with light, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the electron-donating amino group, to the lowest unoccupied molecular orbital (LUMO), which is predominantly associated with the electron-accepting naphthylbenzamide core. This excited state is characterized by a significant redistribution of electron density, resulting in a large dipole moment.
In non-polar solvents, the molecule largely maintains a planar conformation in the excited state, leading to strong fluorescence emission from the locally excited (LE) state. However, in polar solvents, the situation becomes more complex and fascinating. The large excited-state dipole moment interacts strongly with the polar solvent molecules, which in turn stabilize this charge-separated state.[1][2] This stabilization can promote a conformational change: the rotation of the N-ethyl-N-1-naphthylamino group relative to the benzamide plane. This leads to the formation of a non-fluorescent or weakly fluorescent "Twisted Intramolecular Charge Transfer" (TICT) state.[3][4][5][6]
The transition from the fluorescent LE state to the dark TICT state provides a non-radiative decay pathway, effectively quenching the fluorescence. The extent of this quenching is highly dependent on the polarity of the solvent; more polar solvents will more effectively stabilize the TICT state, leading to lower fluorescence quantum yields.[7][8]
Diagram: Proposed Mechanism of Action
Caption: Proposed photophysical mechanism for 4-Amino-N-ethyl-N-1-naphthylbenzamide.
Environmental Sensitivity: A Deeper Dive
The utility of 4-Amino-N-ethyl-N-1-naphthylbenzamide as a probe is rooted in its responsive nature to its surroundings.
Solvent Polarity
As dictated by the TICT mechanism, the fluorescence quantum yield of the probe is expected to be inversely proportional to the solvent polarity. In non-polar environments, such as the interior of a lipid bilayer or a protein's hydrophobic pocket, the formation of the TICT state is disfavored, resulting in bright fluorescence. Conversely, in highly polar, aqueous environments, the fluorescence will be significantly quenched.[1][2][7] This "light-up" characteristic upon binding to non-polar targets is a highly desirable feature for a fluorescent probe.
Viscosity
The formation of the TICT state requires significant intramolecular rotation. In highly viscous environments, this rotational motion is hindered. Consequently, even in a polar solvent, an increase in viscosity can restrict the transition to the non-emissive TICT state, leading to an enhancement of fluorescence. This property allows the probe to be used to report on the microviscosity of its local environment.[3][5]
Hydrogen Bonding
Hydrogen bonding interactions with the solvent can also influence the photophysical properties. Protic solvents, capable of donating hydrogen bonds, can further stabilize the charge-separated excited state, promoting the formation of the TICT state and leading to more efficient fluorescence quenching compared to aprotic solvents of similar polarity.
Table 1: Expected Photophysical Properties in Different Solvents
| Solvent | Polarity (Dielectric Constant) | Expected Fluorescence Quantum Yield (ΦF) | Expected Emission Maximum (λem) |
| Cyclohexane | ~2.0 | High | Shorter Wavelength (Blue-shifted) |
| Dichloromethane | ~9.1 | Moderate | Intermediate Wavelength |
| Acetonitrile | ~37.5 | Low | Longer Wavelength (Red-shifted) |
| Water | ~80.1 | Very Low | Longest Wavelength (Red-shifted) |
Synthesis and Characterization: A Practical Approach
Proposed Synthesis Workflow
A common method for the synthesis of amides is the coupling of a carboxylic acid with an amine.
Diagram: Proposed Synthetic Pathway
Caption: A plausible synthetic route for 4-Amino-N-ethyl-N-1-naphthylbenzamide.
Experimental Protocol for Photophysical Characterization
To validate the proposed mechanism and quantify the probe's performance, a series of photophysical measurements are essential.
Step-by-Step Methodology:
-
Preparation of Stock Solutions: Prepare a concentrated stock solution of the synthesized probe in a high-purity solvent such as DMSO or ethanol.
-
Solvent Screening:
-
Prepare a series of solutions of the probe at a fixed concentration (e.g., 1-10 µM) in a range of solvents with varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, water).
-
Record the absorption and fluorescence emission spectra for each solution using a spectrophotometer and a spectrofluorometer, respectively.
-
Determine the wavelength of maximum absorption (λabs) and emission (λem).
-
Calculate the Stokes shift (the difference in nanometers between λem and λabs).
-
-
Quantum Yield Determination:
-
Measure the fluorescence quantum yield (ΦF) in each solvent relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H2SO4).[9]
-
-
Fluorescence Lifetime Measurements:
-
Use Time-Correlated Single Photon Counting (TCSPC) to measure the fluorescence lifetime (τ) of the probe in the different solvents.
-
-
Data Analysis and Interpretation:
-
Plot the Stokes shift and fluorescence quantum yield as a function of the solvent polarity parameter, ET(30). A linear correlation in the Lippert-Mataga plot (Stokes shift vs. solvent polarity function) would support an ICT mechanism. A decrease in quantum yield with increasing polarity would be indicative of a TICT process.
-
Applications in Research and Drug Development
The unique properties of 4-Amino-N-ethyl-N-1-naphthylbenzamide and its analogs make them valuable tools in various scientific disciplines.
-
Probing Protein-Ligand Interactions: The probe can be incorporated into a ligand to monitor its binding to a target protein. Upon binding to a hydrophobic pocket, a significant increase in fluorescence is expected.[10]
-
Sensing Membrane Polarity and Fluidity: Due to its sensitivity to polarity and viscosity, this probe can be used to study the properties of biological membranes and their changes in response to various stimuli.
-
Cellular Imaging: When conjugated to a cell-penetrating peptide or a specific targeting moiety, the probe can be used to visualize specific subcellular environments.[11]
-
High-Throughput Screening: The "turn-on" fluorescence upon binding makes it an ideal candidate for developing high-throughput screening assays for inhibitors of protein-protein interactions or enzyme activity.
Conclusion and Future Perspectives
4-Amino-N-ethyl-N-1-naphthylbenzamide represents a class of environmentally sensitive fluorescent probes with significant potential. The core of its functionality lies in the delicate balance between a fluorescent locally excited state and a dark, twisted intramolecular charge transfer state. This equilibrium is exquisitely sensitive to the polarity and viscosity of the local environment, enabling the probe to act as a molecular reporter for these key parameters.
Future research in this area will likely focus on fine-tuning the photophysical properties of this scaffold through synthetic modifications to enhance brightness, photostability, and targeting specificity. The development of probes with red-shifted excitation and emission profiles would be particularly valuable for in vivo imaging applications to minimize autofluorescence and improve tissue penetration. As our understanding of these sophisticated molecular tools deepens, so too will their impact on fundamental research and the development of new therapeutics.
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Beilstein Journals. (n.d.). Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. Retrieved from [Link]
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ResearchGate. (2025). A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide: A Powerful Tool for the Study of Dynamic Protein Interactions. Retrieved from [Link]
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ResearchGate. (2025). 4-Amino-1,8-naphthalimide based fluorescent photoinduced electron transfer (PET) pH sensors as liposomal cellular imaging agents: The effect of substituent patterns on PET directional quenching. Retrieved from [Link]
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PubMed Central. (n.d.). Experimental and theoretical study of novel aminobenzamide–aminonaphthalimide fluorescent dyads with a FRET mechanism. Retrieved from [Link]
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ResearchGate. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Carbazole substituted 2-aminobenzamide compounds: synthesis, fluorescence ON–OFF–ON sensing of Zn(ii) and PPi ions, assay for alkaline phosphatase, and computational study. Retrieved from [Link]
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MDPI. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Retrieved from [Link]
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Royal Society of Chemistry. (2025). Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents. Retrieved from [Link]
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Royal Society of Chemistry. (2022). Experimental and theoretical study of novel aminobenzamide–aminonaphthalimide fluorescent dyads with a FRET mechanism. Retrieved from [Link]
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ResearchGate. (2022). Experimental and theoretical study of novel aminobenzamide–aminonaphthalimide fluorescent dyads with a FRET mechanism. Retrieved from [Link]
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ResearchGate. (2025). Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents. Retrieved from [Link]
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Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. Retrieved from [Link]
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MDPI. (n.d.). Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides. Retrieved from [Link]
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University of Bath's research portal. (2025). Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents. Retrieved from [Link]
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PubMed. (2006). Computational studies on the ground and excited states of BrOOBr. Retrieved from [Link]
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PubMed Central. (2024). Spectroscopic Study of a Novel Binaphthyl Amine Fluorescent Probe for Chiral Recognition of D/L-Lysine. Retrieved from [Link]
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Arkivoc. (n.d.). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Retrieved from [Link]
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ResearchGate. (n.d.). The effect of solvent polarity on the absorption and fluorescence spectra of compound 3c (using λ ex = 450 nm). Retrieved from [Link]
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PubMed. (1982). p-Aminobenzamidine as a fluorescent probe for the active site of serine proteases. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Reactivity-based amino-1,8-naphthalimide fluorescent chemosensors for the detection and monitoring of phosgene. Retrieved from [Link]
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PubMed. (2021). Using computational chemistry to design pump-probe schemes for measuring nitrobenzene radical cation dynamics. Retrieved from [Link]
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ResearchGate. (2025). Exploring 4‐Amino‐1,8‐Naphthalimides: Lifetime‐Based Sensing of Chemical Micro‐Environments. Retrieved from [Link]
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Chemical Science International Journal. (2017). A Review on Effect of Solvents on Fluorescent Spectra. Retrieved from [Link]
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Wiley Online Library. (2025). Design and Synthesis of Fluorescent Sensors for Zinc Ion Derived from 2‐Aminobenzamide. Retrieved from [Link]
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PubMed. (n.d.). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Retrieved from [Link]
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National Institutes of Health. (n.d.). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. Retrieved from [Link]
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National Institutes of Health. (n.d.). A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide: A Powerful Tool for the Study of Dynamic Protein Interactions. Retrieved from [Link]
-
ACS Publications. (2022). A General Twisted Intramolecular Charge Transfer Triggering Strategy by Protonation for Zero-Background Fluorescent Turn-On Sensing. Retrieved from [Link]
-
PubMed Central. (2019). Evaluation of N-Alkyl-bis-o-aminobenzamide Receptors for the Determination and Separation of Metal Ions by Fluorescence, UV-Visible Spectrometry and Zeta Potential. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in fluorogenic probes based on twisted intramolecular charge transfer (TICT) for live-cell imaging. Retrieved from [Link]
-
PubChem. (n.d.). 4-amino-N,N-diethylbenzamide. Retrieved from [Link]
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PubMed. (2011). Solvent effect on absorption and fluorescence spectra of three biologically active carboxamides (C1, C2 and C3). Estimation of ground and excited state dipole moment from solvatochromic method using solvent polarity parameters. Retrieved from [Link]
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PubMed Central. (n.d.). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. Retrieved from [Link]
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An In-depth Technical Guide to the Fluorescence Quantum Yield of 4-Amino-N-ethyl-N-1-naphthylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the fluorescence quantum yield (ΦF) of 4-Amino-N-ethyl-N-1-naphthylbenzamide, a molecule of interest for its potential applications in fluorescence-based assays and as a molecular probe. While specific experimental data for this compound is not publicly available, this document will equip researchers with the foundational knowledge and detailed protocols necessary to characterize its photophysical properties. We will delve into the theoretical underpinnings of fluorescence, provide step-by-step methodologies for quantum yield determination, and explore the critical factors that influence this key parameter.
Theoretical Framework: Understanding Fluorescence and Quantum Yield
Fluorescence is a photoluminescent process in which a molecule, after absorbing a photon of light, transitions to an electronically excited state and subsequently emits a photon as it returns to its ground state. The entire process occurs rapidly, typically within nanoseconds.
The fluorescence quantum yield (ΦF) is a fundamental parameter that quantifies the efficiency of this process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1][2]
ΦF = (Number of photons emitted) / (Number of photons absorbed)
A quantum yield can range from 0 (no fluorescence) to 1.0 (every absorbed photon results in an emitted photon).[1] A high quantum yield is often a desirable characteristic for fluorescent probes used in sensitive detection methods.
The quantum yield is determined by the competition between radiative decay (fluorescence) and non-radiative decay pathways. These non-radiative pathways include internal conversion, intersystem crossing, and vibrational relaxation, which dissipate the excitation energy as heat.[2] The relationship is described by the following equation:
ΦF = kf / (kf + knr)
Where:
-
kf is the rate constant for radiative decay (fluorescence).
-
knr is the sum of the rate constants for all non-radiative decay processes.
To achieve a high quantum yield, the rate of radiative decay should significantly exceed the rate of non-radiative decay (kf >> knr).[1]
Jablonski Diagram Illustrating Fluorescence
Caption: A simplified Jablonski diagram illustrating the electronic and vibrational transitions involved in fluorescence.
Experimental Determination of Fluorescence Quantum Yield
The fluorescence quantum yield of 4-Amino-N-ethyl-N-1-naphthylbenzamide can be determined using two primary methods: the relative method and the absolute method.
This is the most common and accessible method for determining fluorescence quantum yield.[2][3] It involves comparing the fluorescence intensity of the unknown sample to that of a well-characterized fluorescence standard with a known quantum yield.
Core Principle: When a standard and a sample have the same absorbance at the same excitation wavelength, it is assumed that they absorb the same number of photons.[4] Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.
The equation for the relative quantum yield is:
ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
-
The subscripts X and ST refer to the unknown sample and the standard, respectively.[2][5]
Experimental Protocol:
-
Selection of a Suitable Standard:
-
Choose a standard that absorbs and emits in a similar spectral region to the sample.
-
Ensure the standard is soluble in the same solvent as the sample, or a solvent with a known refractive index.
-
Commonly used standards include quinine sulfate, fluorescein, and rhodamine derivatives.[6] Quinine in 0.1M perchloric acid (Φ = 0.60) is a reliable standard as its quantum yield shows no temperature dependence up to 45 °C.[1]
-
-
Preparation of Solutions:
-
Prepare a series of dilute solutions of both the standard and the sample in a high-purity, spectroscopic grade solvent.
-
The concentrations should be chosen to ensure that the absorbance at the excitation wavelength is in the linear range, typically below 0.1, to avoid inner filter effects.
-
-
Spectroscopic Measurements:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Using a spectrofluorometer, measure the fluorescence emission spectrum of each solution, ensuring identical excitation wavelength, slit widths, and other instrumental parameters for both the standard and the sample.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.
-
Determine the gradient of the linear fit for each plot.
-
Calculate the quantum yield of the sample using the equation above.
-
Workflow for Relative Quantum Yield Determination
Caption: Step-by-step workflow for the relative determination of fluorescence quantum yield.
The absolute method for determining fluorescence quantum yield does not require a reference standard. Instead, it directly measures the ratio of emitted to absorbed photons using an integrating sphere.[3][7] An integrating sphere collects all the light emitted from the sample over a full 4π steradian solid angle.
Experimental Protocol:
-
Instrumentation: A spectrofluorometer equipped with an integrating sphere is required.
-
Measurement of Incident Light:
-
Place a cuvette containing only the solvent (blank) in the integrating sphere.
-
Measure the spectrum of the excitation light. The integrated area represents the total number of incident photons.
-
-
Measurement of Sample Emission and Scattering:
-
Place the cuvette containing the sample solution in the integrating sphere.
-
Measure the full spectrum, which will include the scattered excitation light and the emitted fluorescence.
-
-
Data Analysis:
-
The number of absorbed photons is the difference between the integrated area of the incident light (from the blank measurement) and the integrated area of the scattered light from the sample measurement.
-
The number of emitted photons is the integrated area of the fluorescence emission spectrum of the sample.
-
The absolute quantum yield is the ratio of the number of emitted photons to the number of absorbed photons.
-
Workflow for Absolute Quantum Yield Determination
Caption: Step-by-step workflow for the absolute determination of fluorescence quantum yield using an integrating sphere.
Factors Influencing the Fluorescence Quantum Yield of 4-Amino-N-ethyl-N-1-naphthylbenzamide
The fluorescence quantum yield of an aromatic molecule like 4-Amino-N-ethyl-N-1-naphthylbenzamide is highly sensitive to its molecular structure and its local environment. Understanding these factors is crucial for the rational design of fluorescent probes and for the interpretation of experimental data.
-
Rigidity: Molecules with rigid, planar structures tend to have higher fluorescence quantum yields. Rigidity reduces the efficiency of non-radiative decay pathways that involve molecular vibrations and rotations.
-
Electron-Donating and Withdrawing Groups: The nature and position of substituents on the aromatic rings can significantly impact the quantum yield. The 4-amino group is a strong electron-donating group, which generally enhances fluorescence. The N-ethyl and N-1-naphthyl substituents will also influence the electronic properties and steric hindrance around the benzamide core.
-
Intramolecular Charge Transfer (ICT): The presence of both electron-donating (amino group) and electron-accepting (carbonyl group of the benzamide) moieties can lead to the formation of an ICT state upon excitation. The stability and nature of this ICT state are highly dependent on the solvent environment and can significantly affect the quantum yield.
-
Solvent Polarity: The polarity of the solvent can have a profound effect on the fluorescence quantum yield, particularly for molecules that exhibit ICT characteristics.[8][9][10][11]
-
In non-polar solvents, a locally excited (LE) state may be favored, often leading to higher fluorescence quantum yields.
-
In polar solvents, the ICT state can be stabilized, which may open up non-radiative decay channels and lead to a decrease in quantum yield. This stabilization also often results in a red-shift (longer wavelength) of the emission spectrum, a phenomenon known as solvatochromism.[8]
-
-
Temperature: Generally, an increase in temperature leads to a decrease in fluorescence quantum yield.[12][13][14][15] Higher temperatures increase the frequency and energy of collisions between the fluorophore and solvent molecules, which promotes non-radiative decay through vibrational relaxation.[12]
-
pH: The protonation state of the amino group can significantly affect the fluorescence properties. Changes in pH can alter the electronic structure of the molecule and, consequently, its absorption and emission characteristics, as well as its quantum yield.
-
Presence of Quenchers: Dissolved oxygen, heavy atoms, and other quenching agents can decrease the fluorescence quantum yield by providing alternative non-radiative decay pathways.
Data Summary and Considerations
| Parameter | Description | Method of Determination | Key Considerations |
| Fluorescence Quantum Yield (ΦF) | Efficiency of converting absorbed photons to emitted photons. | Relative or Absolute Method | Highly dependent on solvent, temperature, and pH. |
| Absorption Spectrum | Wavelength range of light absorbed by the molecule. | UV-Vis Spectrophotometry | Determines the optimal excitation wavelength. |
| Emission Spectrum | Wavelength range of light emitted by the molecule. | Spectrofluorometry | Characterizes the color of the fluorescence. |
| Molar Absorptivity (ε) | A measure of how strongly a molecule absorbs light at a given wavelength. | UV-Vis Spectrophotometry (using Beer-Lambert Law) | Important for quantitative applications. |
Conclusion
While the precise fluorescence quantum yield of 4-Amino-N-ethyl-N-1-naphthylbenzamide remains to be experimentally determined, this guide provides the necessary theoretical and practical framework for its characterization. By following the detailed protocols for relative or absolute quantum yield measurements and by carefully considering the influence of molecular structure and environmental factors, researchers can accurately determine the photophysical properties of this and other novel fluorescent compounds. Such characterization is a critical step in the development of new tools for research, diagnostics, and drug discovery.
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Wikipedia. (n.d.). Quantum yield. Retrieved from [Link]
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UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]
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Resch-Genger, U., Rurack, K., & Spieles, M. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. Retrieved from [Link]
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Würth, C., Grabolle, U., Pauli, J., Spieles, M., & Resch-Genger, U. (n.d.). Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate. Retrieved from [Link]
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ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Retrieved from [Link]
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Patil, N. R., et al. (2011). Solvent effect on absorption and fluorescence spectra of three biologically active carboxamides (C1, C2 and C3). Estimation of ground and excited state dipole moment from solvatochromic method using solvent polarity parameters. PubMed. Retrieved from [Link]
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solubility of 4-Amino-N-ethyl-N-1-naphthylbenzamide in common organic solvents
An In-Depth Technical Guide to the Solubility of 4-Amino-N-ethyl-N-1-naphthylbenzamide in Common Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation and purification to bioavailability. This technical guide provides a comprehensive overview of the solubility characteristics of 4-Amino-N-ethyl-N-1-naphthylbenzamide, a molecule of significant interest in medicinal chemistry. In the absence of extensive published quantitative data for this specific compound, this document outlines its predicted solubility based on a thorough analysis of its molecular structure. Furthermore, it presents a detailed, field-proven experimental protocol for the accurate determination of its solubility in a range of common organic solvents, adhering to the highest standards of scientific integrity. This guide is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical methodologies for the precise characterization of this compound's solubility profile.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental physicochemical property in the field of drug development. For an API to be effective, it must typically be in a dissolved state at the site of absorption. Poor solubility is a major hurdle, often leading to low bioavailability and therapeutic failure. A comprehensive understanding of a compound's solubility in various organic solvents is also paramount for downstream processes such as chemical synthesis, purification, crystallization, and the formulation of dosage forms.
4-Amino-N-ethyl-N-1-naphthylbenzamide is a complex organic molecule incorporating several functional groups that influence its physicochemical properties. This guide will first deduce its expected solubility behavior and then provide a robust methodology for its empirical determination.
Predicted Solubility Profile of 4-Amino-N-ethyl-N-1-naphthylbenzamide
The solubility of an organic compound can be predicted with a reasonable degree of accuracy by applying the "like dissolves like" principle, which states that substances with similar chemical characteristics will be soluble in each other.[1] An analysis of the molecular structure of 4-Amino-N-ethyl-N-1-naphthylbenzamide reveals several key features that will govern its solubility:
-
Aromatic and Naphthyl Moieties: The presence of a benzene ring and a naphthalene ring system imparts a significant nonpolar, hydrophobic character to the molecule.[2] These large, rigid aromatic structures will favor solubility in nonpolar and moderately polar aprotic solvents.
-
Amide Functional Group: The amide group is polar and capable of acting as a hydrogen bond acceptor.[3] While amides are generally considered to have low water solubility compared to their corresponding acids and alcohols, the amide group does contribute to solubility in polar organic solvents.[4]
-
Amino Group: The primary amino group (-NH2) is a polar, hydrogen-bond-donating and -accepting group. This will enhance solubility in polar protic solvents. Aromatic amines, however, tend to have diminished water solubility compared to aliphatic amines.[5]
-
N-ethyl Group: The ethyl group is a small, nonpolar alkyl substituent that will slightly increase the lipophilicity of the molecule.
Based on this structural analysis, the following solubility profile is predicted:
-
High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) due to their ability to solvate the polar amide group and interact favorably with the aromatic rings. Good solubility is also anticipated in chlorinated solvents like dichloromethane and chloroform.
-
Moderate Solubility: Predicted in polar protic solvents like methanol, ethanol, and isopropanol. The amino and amide groups will facilitate hydrogen bonding, but the large hydrophobic backbone will limit extensive solubility.[6]
-
Low to Negligible Solubility: Expected in nonpolar aliphatic solvents such as hexane and cyclohexane, as the polarity of the amino and amide groups will hinder dissolution. Similarly, very low solubility is predicted in water due to the dominant hydrophobic character of the molecule.
Quantitative Solubility Data
Table 1: Experimentally Determined Solubility of 4-Amino-N-ethyl-N-1-naphthylbenzamide at 25°C
| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility (mg/mL) | Experimental Molarity (mol/L) |
| Polar Aprotic | Dimethylformamide (DMF) | High | Data to be determined | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | High | Data to be determined | Data to be determined | |
| Acetone | Moderate | Data to be determined | Data to be determined | |
| Acetonitrile | Moderate | Data to be determined | Data to be determined | |
| Polar Protic | Methanol | Moderate | Data to be determined | Data to be determined |
| Ethanol | Moderate | Data to be determined | Data to be determined | |
| Isopropanol | Moderate | Data to be determined | Data to be determined | |
| Nonpolar | Toluene | Moderate to Low | Data to be determined | Data to be determined |
| Dichloromethane | Moderate | Data to be determined | Data to be determined | |
| Hexane | Low | Data to be determined | Data to be determined | |
| Aqueous | Water | Very Low | Data to be determined | Data to be determined |
Note: This table is a template. The solubility of 4-Amino-N-ethyl-N-1-naphthylbenzamide will differ from that of any other compound.
Experimental Protocol for Thermodynamic Solubility Determination
The most reliable and universally accepted method for determining the thermodynamic solubility of a compound is the Shake-Flask Method, as recommended by the Organisation for Economic Co-operation and Development (OECD) guidelines.[7][8] This method measures the equilibrium solubility of a compound in a given solvent, which is a critical parameter for drug development.[9]
Principle of the Method
An excess amount of the solid compound is agitated in a specific solvent for a sufficient period to allow for the establishment of equilibrium between the dissolved and undissolved states. Following equilibration, the undissolved solid is separated, and the concentration of the solute in the saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[10]
Materials and Reagents
-
4-Amino-N-ethyl-N-1-naphthylbenzamide (high purity)
-
HPLC-grade organic solvents (as listed in Table 1)
-
HPLC-grade water, acetonitrile, and any necessary mobile phase modifiers (e.g., formic acid, trifluoroacetic acid)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination protocol.
Caption: Experimental workflow for solubility determination using the shake-flask method.
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Accurately weigh an amount of 4-Amino-N-ethyl-N-1-naphthylbenzamide that is in clear excess of its expected solubility and place it into a sealed vial or flask.[10] The presence of undissolved solid at the end of the experiment is crucial for ensuring a saturated solution was achieved.
-
Add a precise volume of the chosen solvent to the vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).
-
Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary experiment can be conducted to determine the time required to reach a solubility plateau.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.
-
To ensure complete separation of the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining particulate matter. This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.
-
-
Quantification by HPLC:
-
Method Development: Develop a suitable reverse-phase HPLC method for the quantification of 4-Amino-N-ethyl-N-1-naphthylbenzamide. The choice of solvent for sample preparation should be compatible with the mobile phase to ensure good peak shape.[11]
-
Calibration Curve: Prepare a series of standard solutions of the compound of known concentrations in a suitable solvent. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.[12]
-
Sample Analysis: Dilute the filtered supernatant with a suitable solvent to bring its concentration within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Calculate the concentration of the compound in the diluted sample using the calibration curve.
-
Back-calculate the original concentration in the undissolved filtrate, taking into account the dilution factor. This value represents the thermodynamic solubility of the compound in the tested solvent.
-
Conclusion
While direct experimental data on the solubility of 4-Amino-N-ethyl-N-1-naphthylbenzamide is currently limited, a systematic analysis of its molecular structure allows for a reliable prediction of its solubility profile in common organic solvents. This guide provides the necessary theoretical foundation and a robust, step-by-step experimental protocol for researchers to empirically determine these crucial physicochemical parameters. The application of the shake-flask method coupled with HPLC analysis will yield accurate and reproducible solubility data, which is indispensable for the continued development and application of this promising compound in the pharmaceutical and chemical sciences.
References
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MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018). Retrieved from [Link]
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How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes - PharmaGuru. (n.d.). Retrieved from [Link]
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Solubility of Amides - Chemistry Stack Exchange. (2020). Retrieved from [Link]
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OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006). Retrieved from [Link]
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Are amines soluble in organic solvents? - Quora. (2018). Retrieved from [Link]
- Influence of Solvent Temperature and Type on Naphthalene Solubility for Tar Removal in a Dual Fluidized Bed Biomass Gasification Process. (2019). Energy & Fuels, 33(7), 6391-6399.
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23.1: Properties of amines - Chemistry LibreTexts. (2023). Retrieved from [Link]
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Naphthol Structure, Melting Point & Solubility - Lesson - Study.com. (n.d.). Retrieved from [Link]
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How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. (2023). Retrieved from [Link]
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Principles of Drug Action 1, Spring 2005, Amides. (2005). Retrieved from [Link]
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The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD - Sciforum. (2022). Retrieved from [Link]
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Solubility testing in accordance with the OECD 105 - FILAB. (n.d.). Retrieved from [Link]
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Solubility of organic compounds (video) - Khan Academy. (n.d.). Retrieved from [Link]
-
Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. (2021). Retrieved from [Link]
-
Naphthalene | Solubility of Things. (n.d.). Retrieved from [Link]
-
Experiment 13 – Properties of Amines and Amides - Moorpark College. (n.d.). Retrieved from [Link]
- Steps involved in HPLC Method Development - Asian Journal of Pharmaceutical Research. (2018). Asian Journal of Pharmaceutical Research, 8(3), 153-160.
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Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. (n.d.). Retrieved from [Link]
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- Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC - NIH. (2016). ACS Medicinal Chemistry Letters, 7(10), 947-952.
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304 Subpart E—Product Properties Test Guidelines P C C = / - GovInfo. (2000). Retrieved from [Link]
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An Inquiry Into the Existence of 4-Amino-N-ethyl-N-1-naphthylbenzamide: A Case of Undocumented Chemical Space
Initial investigations into the chemical identity and properties of 4-Amino-N-ethyl-N-1-naphthylbenzamide have revealed a significant challenge: the compound does not appear in major chemical databases under this name. A comprehensive search for its Chemical Abstracts Service (CAS) number and established chemical structure has yielded no definitive results, suggesting that this molecule may be a novel, yet-to-be-synthesized entity or a misnomer of a different registered compound.
This guide will address the current status of information regarding "4-Amino-N-ethyl-N-1-naphthylbenzamide" and, in light of the absence of data, will pivot to a closely related and well-documented compound, 4-Amino-N,N-diethylbenzamide , to provide a framework for the type of in-depth technical analysis requested. This analogous compound shares the core 4-aminobenzamide structure and the presence of ethyl groups on the amide nitrogen, making it a relevant point of comparison and a valuable subject for a detailed scientific overview.
Part 1: The Search for 4-Amino-N-ethyl-N-1-naphthylbenzamide
An exhaustive search of chemical literature and databases for "4-Amino-N-ethyl-N-1-naphthylbenzamide" did not yield a specific CAS number or a verified chemical structure. This indicates that the compound is not commercially available and has not been the subject of published research that would lead to its inclusion in these registries. The name itself suggests a molecule with a 4-aminobenzoyl core, an ethyl group, and a 1-naphthyl group both attached to the amide nitrogen. While theoretically plausible, the synthesis and characterization of this specific arrangement have not been reported.
Part 2: A Technical Guide to the Analogous Compound: 4-Amino-N,N-diethylbenzamide
Given the lack of information on the requested topic, we will now focus on a structurally similar and well-documented molecule: 4-Amino-N,N-diethylbenzamide.
Chemical Identity and Structure
-
Compound Name: 4-Amino-N,N-diethylbenzamide
-
CAS Number: 51207-85-3[1]
-
Molecular Formula: C₁₁H₁₆N₂O[1]
-
IUPAC Name: 4-amino-N,N-diethylbenzamide[1]
-
Synonyms: p-Amino-N,N-diethylbenzamide, N,N-Diethyl-4-aminobenzamide[1]
Chemical Structure:
Caption: 2D structure of 4-Amino-N,N-diethylbenzamide.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Amino-N,N-diethylbenzamide is presented in the table below. These properties are crucial for understanding its behavior in biological and chemical systems.
| Property | Value | Source |
| Molecular Weight | 192.26 g/mol | PubChem[1] |
| SMILES | CCN(CC)C(=O)C1=CC=C(C=C1)N | PubChem[1] |
| InChIKey | RNVOPVJRSRXPSX-UHFFFAOYSA-N | PubChem[1] |
Synthesis and Characterization
While specific, detailed synthetic protocols for 4-Amino-N,N-diethylbenzamide are not extensively documented in the readily available literature, a general synthetic approach can be inferred from standard organic chemistry principles. A plausible synthetic route is the acylation of diethylamine with a derivative of 4-aminobenzoic acid.
Conceptual Synthetic Workflow:
Caption: Conceptual synthesis of 4-Amino-N,N-diethylbenzamide.
Experimental Protocol (Hypothetical):
-
Activation of 4-Aminobenzoic Acid: 4-Aminobenzoic acid is converted to its more reactive acid chloride derivative by refluxing with thionyl chloride (SOCl₂). The excess thionyl chloride is removed under reduced pressure.
-
Amidation: The resulting 4-aminobenzoyl chloride is dissolved in an appropriate aprotic solvent (e.g., dichloromethane) and cooled in an ice bath. A solution of diethylamine in the same solvent is added dropwise with stirring. A base, such as triethylamine, is typically added to neutralize the HCl byproduct.
-
Workup and Purification: The reaction mixture is washed with dilute acid, dilute base, and brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated. The crude product is then purified, typically by column chromatography or recrystallization, to yield pure 4-Amino-N,N-diethylbenzamide.
Characterization: The identity and purity of the synthesized compound would be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups (e.g., N-H, C=O).
Potential Applications and Research Interest
The 4-aminobenzamide scaffold is a common feature in many biologically active molecules. For instance, the related compound procainamide (4-amino-N-[2-(diethylamino)ethyl]benzamide) is a well-known antiarrhythmic agent.[2] Compounds containing the N,N-diethylbenzamide moiety have been investigated for various pharmacological activities. For example, N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide has been studied as a potent delta opioid receptor agonist.[3]
The research interest in 4-Amino-N,N-diethylbenzamide and its derivatives likely stems from their potential as:
-
Scaffolds for Drug Discovery: The core structure can be modified to develop new therapeutic agents.
-
Probes for Biological Systems: The amino group can be functionalized, for example, with fluorophores to study molecular interactions.
Conclusion
While the initially requested compound, 4-Amino-N-ethyl-N-1-naphthylbenzamide, remains elusive in the current chemical literature, a detailed examination of the analogous and well-documented compound, 4-Amino-N,N-diethylbenzamide, provides valuable insights into the chemistry and potential utility of this class of molecules. The information presented serves as a foundational guide for researchers and scientists interested in the synthesis, properties, and applications of 4-aminobenzamide derivatives. Further research is warranted to explore the synthesis and potential biological activities of novel derivatives, including the originally proposed naphthyl-substituted compound.
References
-
PubChem. 4-amino-N,N-diethylbenzamide. National Center for Biotechnology Information. [Link]
-
ResearchGate. Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. [Link]
-
MDPI. Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. [Link]
-
PubMed. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. [Link]
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A Hypothetical Discovery Pathway: The Synthesis and Evaluation of 4-Amino-N-ethyl-N-1-naphthylbenzamide
Introduction: The Rationale for Novel Benzamide Analogs
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of a wide range of clinically significant drugs with diverse biological activities. From the antiarrhythmic properties of procainamide to the antipsychotic effects of amisulpride, the versatility of the benzamide moiety is well-established.[1][2] The continuous exploration of novel benzamide derivatives is driven by the quest for improved therapeutic profiles, including enhanced potency, selectivity, and pharmacokinetic properties, as well as the potential for discovering entirely new biological functions.
This technical guide outlines a hypothetical discovery and initial evaluation pathway for a novel benzamide derivative, 4-Amino-N-ethyl-N-1-naphthylbenzamide. Due to the absence of specific literature on this exact molecule, this document serves as a prospective guide for its synthesis and biological characterization, drawing upon established methodologies for related compounds. The strategic incorporation of an N-naphthyl group introduces significant steric and electronic modifications compared to simpler N-alkyl or N-aryl benzamides, offering a compelling rationale for investigating its potential as a novel bioactive agent. The exploration of such analogs could lead to the identification of new therapeutic leads with unique structure-activity relationships.
Proposed Synthesis of 4-Amino-N-ethyl-N-1-naphthylbenzamide
The synthesis of the title compound can be approached through a multi-step process, beginning with the protection of the amino group of 4-aminobenzoic acid, followed by activation of the carboxylic acid, and finally, coupling with the appropriate secondary amine.
Experimental Protocol: A Step-by-Step Synthesis
Step 1: Protection of 4-Aminobenzoic Acid
-
Dissolution: Dissolve 4-aminobenzoic acid in a suitable solvent such as dioxane or tetrahydrofuran (THF).
-
Basification: Add an aqueous solution of sodium bicarbonate or sodium carbonate to create a basic environment.
-
Protection: Slowly add di-tert-butyl dicarbonate (Boc)₂O to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected 4-aminobenzoic acid.
Step 2: Synthesis of N-Ethyl-1-naphthylamine
-
Reductive Amination: In a round-bottom flask, dissolve 1-naphthylamine in a suitable solvent like methanol or ethanol.
-
Aldehyde Addition: Add acetaldehyde to the solution.
-
Reducing Agent: Cautiously add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) in portions.
-
Reaction and Quenching: Stir the reaction at room temperature until completion (monitored by TLC). Carefully quench the reaction with water.
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry it, and concentrate. Purify the crude product by column chromatography to yield N-ethyl-1-naphthylamine.
Step 3: Amide Coupling
-
Activation of Carboxylic Acid: Dissolve the Boc-protected 4-aminobenzoic acid in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Coupling Agents: Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like Hydroxybenzotriazole (HOBt).
-
Amine Addition: Add the synthesized N-ethyl-1-naphthylamine to the reaction mixture.
-
Base: Add a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the acid formed during the reaction.
-
Reaction and Work-up: Stir the reaction at room temperature for 12-24 hours. After completion, dilute with an organic solvent, wash sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate to get the crude Boc-protected product.
Step 4: Deprotection
-
Acidic Cleavage: Dissolve the crude product from the previous step in a suitable solvent like DCM.
-
Deprotecting Agent: Add a strong acid such as trifluoroacetic acid (TFA) and stir at room temperature.
-
Monitoring and Neutralization: Monitor the deprotection by TLC. Once complete, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Final Product Isolation: Extract the final product, 4-Amino-N-ethyl-N-1-naphthylbenzamide, with an organic solvent. Dry, concentrate, and purify the product using column chromatography or recrystallization.
Synthesis Workflow Diagram
Caption: Proposed synthetic workflow for 4-Amino-N-ethyl-N-1-naphthylbenzamide.
Proposed Biological Evaluation
Given the structural similarity to procainamide, an initial investigation into the antibacterial properties of 4-Amino-N-ethyl-N-1-naphthylbenzamide would be a logical starting point.[1][2] The increased lipophilicity due to the naphthyl group could potentially enhance membrane permeability and antibacterial efficacy.
In Vitro Antibacterial Susceptibility Testing
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria should be used.
-
Culture Preparation: Grow bacterial strains in appropriate broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.
-
Compound Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO) and then perform serial two-fold dilutions in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation: Hypothetical MIC Values
| Bacterial Strain | MIC (µg/mL) of Hypothetical Compound | MIC (µg/mL) of Control (e.g., Ciprofloxacin) |
| S. aureus | 16 | 1 |
| B. subtilis | 8 | 0.5 |
| E. coli | 64 | 0.06 |
| P. aeruginosa | >128 | 0.25 |
Hypothetical Mechanism of Action and Signaling Pathway
Should the compound exhibit interesting biological activity, the next step would be to elucidate its mechanism of action. For instance, if it shows potent antibacterial activity against a specific class of bacteria, studies could be designed to identify its molecular target. A hypothetical mechanism could involve the inhibition of a key bacterial enzyme or disruption of the cell membrane.
Potential Signaling Pathway Involvement
If the compound were to be investigated for other activities, for example, as a modulator of a G-protein coupled receptor (GPCR), a hypothetical signaling pathway could be explored.
Caption: Hypothetical GPCR signaling pathway modulated by the compound.
Conclusion and Future Directions
This whitepaper has outlined a comprehensive, albeit hypothetical, discovery and initial characterization plan for the novel molecule 4-Amino-N-ethyl-N-1-naphthylbenzamide. By following the proposed synthetic route and biological evaluation protocols, researchers can systematically investigate the potential of this and other new chemical entities. The key to successful drug discovery lies in the iterative process of design, synthesis, and testing. Future work on this compound would involve a broader screening against a wider range of biological targets, detailed structure-activity relationship (SAR) studies, and optimization of its pharmacokinetic and pharmacodynamic properties. The exploration of novel chemical space, as exemplified by this hypothetical compound, remains a cornerstone of modern therapeutic innovation.
References
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Al-Azzawi, W. A., & Al-Rufaie, M. M. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information (n.d.). 4-amino-N,N-diethylbenzamide. PubChem. Available at: [Link]
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El-Sayed, W. M., Al-Ghorbani, M., & Al-Dhfyan, A. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. MDPI. Available at: [Link]
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National Center for Biotechnology Information (n.d.). 4-amino-N-ethyl-N-methylbutanamide. PubChem. Available at: [Link]
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- Google Patents. (n.d.). Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.
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Ananthan, S., Seltzman, H. H., & Pennington, P. A. (2003). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. PubMed. Available at: [Link]
- Google Patents. (n.d.). Crystalline forms of 4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide.
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National Center for Biotechnology Information (n.d.). N-(2-aminoethyl)-4-ethyl-N-methylbenzamide. PubChem. Available at: [Link]
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National Institute of Standards and Technology. (n.d.). Benzamide, 4-chloro-N-ethyl-N-methyl-. NIST WebBook. Available at: [Link]
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A Theoretical Investigation into the Electronic Structure of 4-Amino-N-ethyl-N-1-naphthylbenzamide: A Technical Guide
This in-depth technical guide provides a comprehensive framework for the theoretical calculation and analysis of the electronic structure of 4-Amino-N-ethyl-N-1-naphthylbenzamide. Designed for researchers, scientists, and drug development professionals, this document outlines the causal rationale behind methodological choices and provides a self-validating system for computational protocols.
Introduction: Unveiling the Electronic Landscape of a Complex Amide
4-Amino-N-ethyl-N-1-naphthylbenzamide is a molecule of interest due to its complex aromatic structure, incorporating a benzamide core with amino, ethyl, and naphthyl substituents. The electronic properties of such molecules are fundamental to their chemical reactivity, photophysical behavior, and potential biological activity. Understanding the distribution of electrons, the nature of molecular orbitals, and the electrostatic potential is crucial for predicting its interactions and designing novel applications.
Theoretical calculations provide a powerful lens to probe these properties at a quantum mechanical level. This guide will detail a robust computational approach, primarily leveraging Density Functional Theory (DFT), to elucidate the electronic characteristics of 4-Amino-N-ethyl-N-1-naphthylbenzamide. We will explore the frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and Mulliken atomic charges to construct a detailed electronic profile of the molecule.
The Causality of Methodological Selection: A DFT-Centric Approach
The choice of computational methodology is paramount for obtaining accurate and reliable results. For a molecule of this size and complexity, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy.[1][2] DFT methods are well-established for studying the electronic structure of organic molecules and have been successfully applied to similar aromatic amide systems.
2.1. The B3LYP Functional: A Hybrid Approach for Accuracy
Within the DFT framework, the choice of the exchange-correlation functional is critical. We will employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional incorporates a portion of the exact Hartree-Fock exchange, which is known to improve the description of electronic properties, particularly for systems with significant electron correlation.[3]
2.2. Basis Set Selection: 6-311++G(d,p) for Flexibility and Accuracy
The basis set determines the mathematical functions used to represent the atomic orbitals. For our investigation, the 6-311++G(d,p) basis set is selected. This choice is predicated on the following rationale:
-
Triple-Zeta Valence: The "6-311" component provides a flexible description of the valence electrons, which are most involved in chemical bonding and electronic transitions.
-
Diffuse Functions (++): The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. These are crucial for accurately describing the behavior of electrons far from the nucleus, which is important for anions, excited states, and non-covalent interactions.
-
Polarization Functions (d,p): The "(d,p)" signifies the addition of d-type polarization functions on heavy atoms and p-type polarization functions on hydrogen atoms. These functions allow for the distortion of atomic orbitals, which is essential for describing chemical bonds and anisotropic electron distributions accurately.
Experimental Protocols: A Step-by-Step Computational Workflow
The following protocol outlines the systematic procedure for calculating the electronic structure of 4-Amino-N-ethyl-N-1-naphthylbenzamide. This workflow is designed to be reproducible and can be implemented using standard quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.[4]
3.1. Step 1: Molecular Geometry Optimization
The first and most critical step is to determine the lowest energy (ground state) geometry of the molecule.
-
Input Structure: Construct the initial 3D structure of 4-Amino-N-ethyl-N-1-naphthylbenzamide using a molecular builder.
-
Optimization Keyword: Perform a geometry optimization using the Opt keyword in the chosen software.
-
Method and Basis Set: Specify the B3LYP functional and the 6-311++G(d,p) basis set.
-
Convergence Criteria: Utilize tight convergence criteria to ensure a true energy minimum is located.
-
Frequency Analysis: Following optimization, perform a frequency calculation (Freq keyword) to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
Caption: Workflow for obtaining the ground state geometry.
3.2. Step 2: Electronic Structure Calculations
Once the optimized geometry is obtained, single-point energy calculations are performed to analyze the electronic properties.
-
Input Geometry: Use the optimized coordinates from the previous step.
-
Calculation Type: Perform a single-point energy calculation.
-
Method and Basis Set: Maintain the B3LYP/6-311++G(d,p) level of theory.
-
Output Keywords: Request the generation of molecular orbitals (Pop=Full, IOp(6/7=3)), Mulliken atomic charges, and data for generating the molecular electrostatic potential surface.
Data Presentation and Analysis: Interpreting the Electronic Landscape
The output from the electronic structure calculations provides a wealth of information. This section details how to interpret and visualize these results.
4.1. Frontier Molecular Orbitals (HOMO and LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity and electronic transitions.[5] The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's excitability and chemical stability.
-
HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.
The calculated energies and the HOMO-LUMO gap should be tabulated for clear presentation.
| Orbital | Energy (eV) |
| HOMO | Calculated Value |
| LUMO | Calculated Value |
| HOMO-LUMO Gap | ΔE (eV) |
The spatial distribution of the HOMO and LUMO should be visualized as 3D isosurfaces.
Caption: Relationship between HOMO, LUMO, and the energy gap.
4.2. Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the electron density surface. It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule.
-
Red Regions (Negative Potential): Indicate areas of high electron density, which are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.
-
Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, which are susceptible to nucleophilic attack. These are often located around hydrogen atoms bonded to electronegative atoms.
-
Green Regions (Neutral Potential): Represent areas of intermediate electrostatic potential.
4.3. Mulliken Atomic Charges
Mulliken population analysis provides a method for assigning partial charges to each atom in the molecule. While these charges are not directly observable quantities, they offer a useful qualitative picture of the charge distribution and can help in understanding the molecule's polarity and electrostatic interactions. The calculated charges for key atoms should be presented in a table.
| Atom | Mulliken Charge (a.u.) |
| N (amino) | Calculated Value |
| N (amide) | Calculated Value |
| O (carbonyl) | Calculated Value |
| C (carbonyl) | Calculated Value |
Conclusion: A Comprehensive Electronic Portrait
By following the detailed protocols outlined in this guide, researchers can obtain a thorough and reliable understanding of the electronic structure of 4-Amino-N-ethyl-N-1-naphthylbenzamide. The analysis of the frontier molecular orbitals, molecular electrostatic potential, and atomic charges will provide a comprehensive electronic portrait, offering valuable insights into the molecule's reactivity, potential interaction sites, and photophysical properties. This knowledge can serve as a strong foundation for further experimental studies and the rational design of new molecules with tailored functionalities.
References
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Szabo, A., & Ostlund, N. S. (1996). Modern Quantum Chemistry: Introduction to Advanced Electronic Structure Theory. Dover Publications. [Link]
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Jensen, F. (2017). Introduction to Computational Chemistry. John Wiley & Sons. [Link]
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Boys, S. F. (1950). Electronic Wave Functions. I. A General Method of Calculation for the Stationary States of Any Molecular System. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 200(1063), 542-554. [Link]
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The Organic Chemistry Tutor. (2024, January 25). Introduction to HOMO LUMO Interactions in Organic Chemistry [Video]. YouTube. [Link]
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Oxford Academic. (n.d.). Post-Hartree-Fock Methods and Electron Correlation: A Very Brief Overview. [Link]
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Burke, K. (2012). The ABC of DFT. Journal of Chemical Physics, 136(15), 150901. [Link]
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XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 6361-29-1 Name: 4-amino-N-ethyl-N-1-naphthylbenzamide. [Link]
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Master Organic Chemistry. (2018, March 23). The HOMO and LUMO In The Diels Alder Reaction. [Link]
-
Quora. (n.d.). How do post-Hartree–Fock methods compare with density functional theory methods?. [Link]
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Wikipedia. (n.d.). Density functional theory. [Link]
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ResearchGate. (n.d.). What software shall I use for DFT on an organic molecule?. [Link]
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Reddit. (2022, May 10). How do chemists see the reliability of Hartree-Fock method for analysis?. [Link]
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AIP Publishing. (2024, May 8). Predicting fundamental gaps accurately from density functional theory with non-empirical local range separation. The Journal of Chemical Physics. [Link]
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LookChem. (n.d.). Cas 634-42-4,N-1-naphthylbenzamide. [Link]
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Lipkowitz, K. B., & Boyd, D. B. (Eds.). (1994). Reviews in Computational Chemistry, Volume V. VCH Publishers. [Link]
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An Investigator's Guide to Deconvoluting the Biological Targets of 4-Amino-N-ethyl-N-1-naphthylbenzamide
Foreword: Embracing the Uncharted
In the landscape of drug discovery, we often encounter compounds of synthetic novelty and unknown biological function. 4-Amino-N-ethyl-N-1-naphthylbenzamide represents such a molecule—a unique chemical entity with a currently uncharacterized interactome. This guide is constructed not as a static summary of known facts, but as a dynamic, field-proven roadmap for the comprehensive identification and validation of its biological targets. For the researcher, scientist, and drug development professional, this document serves as a strategic companion in the journey from a compound of interest to a tool for understanding and potentially modulating biological systems. Our approach is rooted in a philosophy of empirical exploration, beginning with broad, unbiased screening and progressively narrowing to high-confidence target validation.
Structural Scaffolding and Inferred Bioactivity: Building a Testable Hypothesis
The structure of 4-Amino-N-ethyl-N-1-naphthylbenzamide, a substituted N-arylbenzamide, provides the initial clues for our investigation. This scaffold is prevalent in a multitude of biologically active agents, suggesting a rich, albeit currently undefined, pharmacological potential. Analysis of structurally related compounds reveals a diverse range of activities, forming the basis of our initial hypotheses.
Table 1: Bioactivity of Structurally Related Compound Classes
| Compound Class | Reported Biological Activities | Potential Target Classes |
| 4-Aminobenzamide Derivatives | Anticancer, Antidiabetic, Antimicrobial, Histone Methyltransferase Inhibition | Enzymes (e.g., DPP-IV, COMT), Epigenetic Modulators (e.g., CBX2) |
| N-Arylbenzamide Derivatives | Antimicrobial, Antifungal, Antiparasitic | DNA Minor Groove, Various Enzymes |
| Procainamide (a 4-aminobenzamide) | Antiarrhythmic | Ion Channels |
This diverse activity profile suggests that 4-Amino-N-ethyl-N-1-naphthylbenzamide could interact with a range of biological macromolecules, from enzymes and ion channels to nucleic acids. Our investigative strategy will therefore be multi-pronged, designed to capture this potential pleiotropy.
The Unbiased Approach: Casting a Wide Net with Chemical Proteomics
To begin our target discovery journey without preconceived notions, we will employ a chemical proteomics strategy. This powerful methodology allows for the identification of protein interactors in a native biological context, providing a global view of the compound's binding partners.
Rationale for Chemical Proteomics
Chemical proteomics is predicated on the principle of affinity-based enrichment of target proteins from complex biological mixtures, such as cell lysates or tissue homogenates.[1] By immobilizing our compound of interest, we can "fish" for its binding partners. This approach is particularly advantageous when the target is unknown, as it does not rely on any prior knowledge of the compound's mechanism of action.[2]
Experimental Workflow: Affinity Chromatography-Mass Spectrometry (AC-MS)
The cornerstone of our chemical proteomics approach will be affinity chromatography coupled with mass spectrometry (AC-MS). This involves chemically modifying 4-Amino-N-ethyl-N-1-naphthylbenzamide to incorporate an affinity tag (e.g., biotin) and a linker, creating a "bait" molecule. This bait is then immobilized on a solid support (e.g., streptavidin-coated beads) to create an affinity matrix.
Detailed Protocol: AC-MS for Target Identification
I. Synthesis of the Affinity Probe:
-
Strategic Attachment of a Linker: A linker arm will be attached to the 4-amino group of 4-Amino-N-ethyl-N-1-naphthylbenzamide. This position is chosen to minimize disruption of the core pharmacophore, which is likely crucial for target binding. The linker should be of sufficient length (e.g., a polyethylene glycol linker) to allow the bait molecule to be accessible for protein binding when immobilized.
-
Biotinylation: The distal end of the linker will be conjugated with biotin. Biotin's high affinity for streptavidin provides a robust and specific handle for immobilization.
-
Control Probe: A negative control probe, structurally similar but with a modification expected to abolish binding, should also be synthesized to help distinguish true binders from non-specific interactions.
II. Preparation of the Affinity Matrix:
-
Immobilization: The biotinylated probe is incubated with streptavidin-coated magnetic beads or agarose resin, allowing for the formation of a stable probe-bead conjugate.
-
Blocking: The beads are then treated with a blocking agent (e.g., bovine serum albumin) to minimize non-specific binding of proteins to the bead surface.
III. Affinity Pulldown:
-
Lysate Preparation: A cell line or tissue of interest is lysed under non-denaturing conditions to preserve protein structure and interactions. The choice of cell line should be guided by the anticipated therapeutic area of interest.
-
Incubation: The cell lysate is incubated with the affinity matrix. A parallel incubation with beads conjugated to the negative control probe and an incubation with beads alone should be performed as controls.
-
Washing: The beads are washed extensively with lysis buffer to remove proteins that are not specifically bound to the probe.
-
Elution: The bound proteins are eluted from the beads. This can be achieved through competitive elution with free biotin, or by denaturation with a strong chaotropic agent (e.g., urea) or a detergent (e.g., SDS).
IV. Protein Identification by Mass Spectrometry:
-
Sample Preparation: The eluted proteins are subjected to in-solution or in-gel tryptic digestion to generate peptides.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The resulting mass spectra are searched against a protein database to identify the proteins present in the eluate. Quantitative proteomics techniques, such as label-free quantification or isotopic labeling, should be employed to compare the abundance of proteins in the experimental sample versus the controls. Proteins that are significantly enriched in the experimental sample are considered candidate targets.
In-Cell Target Engagement: The Cellular Thermal Shift Assay (CETSA)
While AC-MS identifies potential binding partners, it does not confirm target engagement within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures the interaction of a compound with its target in intact cells or cell lysates.[3][4]
The Principle of Thermal Stabilization
CETSA is based on the principle that the binding of a ligand to a protein typically increases the protein's thermal stability.[5] When heated, proteins denature and aggregate. A protein bound to a ligand will be more resistant to this heat-induced denaturation.
Detailed Protocol: CETSA for Target Validation
-
Cell Culture and Treatment:
-
Culture the chosen cell line to an appropriate density.
-
Treat the cells with varying concentrations of 4-Amino-N-ethyl-N-1-naphthylbenzamide or a vehicle control for a defined period.
-
-
Heating:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Detection and Quantification:
-
Carefully collect the supernatant containing the soluble proteins.
-
Quantify the amount of the candidate target protein remaining in the supernatant using a specific detection method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Hypothesis-Driven Target Validation: Probing Specific Target Families
The results from our unbiased screening, combined with the known activities of related compounds, will guide a more focused, hypothesis-driven phase of our investigation. Here, we will employ specific assays to validate the interaction of 4-Amino-N-ethyl-N-1-naphthylbenzamide with high-priority candidate targets.
Enzyme Inhibition Assays
Given that many 4-aminobenzamide derivatives are enzyme inhibitors, we will prioritize the validation of candidate enzymes identified through our proteomics screen.
-
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay:
-
Principle: DPP-IV is a serine protease that cleaves dipeptides from the N-terminus of polypeptides. The assay measures the cleavage of a synthetic substrate that releases a chromogenic or fluorogenic molecule.
-
Protocol:
-
Recombinant human DPP-IV is incubated with a fluorogenic substrate (e.g., Gly-Pro-AMC).
-
Varying concentrations of 4-Amino-N-ethyl-N-1-naphthylbenzamide are added to the reaction.
-
The fluorescence is measured over time using a plate reader.
-
A decrease in the rate of fluorescence increase indicates inhibition. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated.
-
-
-
Histone Methyltransferase (HMT) Inhibition Assay:
-
Principle: HMTs transfer a methyl group from S-adenosylmethionine (SAM) to histone proteins. The assay can be designed to detect the methylated histone product or the demethylated SAM byproduct, S-adenosylhomocysteine (SAH).[6][7][8][9]
-
Protocol (Antibody-based detection):
-
Recombinant HMT (e.g., G9a, SUV39H1) is incubated with a histone substrate (e.g., H3 peptide) and SAM in the presence of varying concentrations of the test compound.
-
The reaction mixture is transferred to a microplate coated with an antibody that specifically recognizes the methylated histone product.
-
A secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) is added, followed by a chromogenic substrate.
-
The absorbance is measured, and the IC50 value is determined.
-
-
DNA Binding Assays
The N-arylbenzamide scaffold is known to be present in DNA minor groove binders.[10] We will therefore investigate the potential for 4-Amino-N-ethyl-N-1-naphthylbenzamide to interact with DNA.
-
DNA Thermal Denaturation Assay:
-
Principle: The binding of a small molecule to the minor groove of DNA stabilizes the double helix, increasing its melting temperature (Tm).
-
Protocol:
-
A solution of double-stranded DNA (e.g., calf thymus DNA) is prepared in a suitable buffer.
-
The DNA is incubated with varying concentrations of 4-Amino-N-ethyl-N-1-naphthylbenzamide.
-
The absorbance of the DNA at 260 nm is monitored as the temperature is slowly increased.
-
The Tm is the temperature at which 50% of the DNA is denatured. An increase in Tm in the presence of the compound suggests DNA binding.
-
-
Kinase and GPCR Screening
The broad bioactivity of related compounds suggests that a wider screening approach against common drug target families is warranted.
-
Kinome Screening:
-
Rationale: Kinases are a large family of enzymes that are frequently targeted in drug discovery. A kinome-wide screen will provide a comprehensive assessment of the compound's selectivity.
-
Approach: We will utilize a commercial kinome screening service (e.g., Eurofins' KinaseProfiler™, Cell Signaling Technology's KinomeView®) to assess the inhibitory activity of 4-Amino-N-ethyl-N-1-naphthylbenzamide against a large panel of kinases.[11][12] These services typically employ radiometric or fluorescence-based assays.
-
-
GPCR Binding Assays:
-
Rationale: G-protein coupled receptors (GPCRs) are another major class of drug targets.
-
Approach: A panel of radioligand binding assays will be used to determine if 4-Amino-N-ethyl-N-1-naphthylbenzamide can displace known ligands from a diverse set of GPCRs.[13][14][15][16] This can be performed in-house or through a contract research organization.
-
Antimicrobial Susceptibility Testing
The reported antibacterial and antifungal activity of N-arylbenzamides necessitates a thorough evaluation of the antimicrobial properties of our compound of interest.
-
Broth Microdilution Assay:
-
Principle: This assay determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.
-
Protocol (following CLSI guidelines): [17][18][19]
-
A two-fold serial dilution of 4-Amino-N-ethyl-N-1-naphthylbenzamide is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Each well is inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
-
-
Biophysical Characterization of the Target-Compound Interaction
Once a high-confidence target has been identified and validated through cellular and biochemical assays, a more detailed biophysical characterization of the interaction is crucial. Surface Plasmon Resonance (SPR) is a label-free technique that provides real-time quantitative data on binding kinetics and affinity.[20][21][22][23]
Rationale for SPR
SPR measures the change in the refractive index at the surface of a sensor chip as a ligand (the analyte) flows over an immobilized interacting partner (the protein). This allows for the precise determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.
Detailed Protocol: SPR for Binding Kinetics
-
Protein Immobilization:
-
The purified recombinant target protein is immobilized on a sensor chip (e.g., a CM5 chip) using amine coupling chemistry.
-
The surface is then blocked to prevent non-specific binding.
-
-
Binding Analysis:
-
A series of concentrations of 4-Amino-N-ethyl-N-1-naphthylbenzamide are injected over the sensor surface.
-
The binding of the compound to the immobilized protein is monitored in real-time as a change in the SPR signal (measured in response units, RU).
-
A buffer-only injection is used as a control to correct for any drift or non-specific binding.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the ka, kd, and KD values.
-
Table 2: Summary of Target Validation and Characterization Methods
| Method | Principle | Information Gained |
| Enzyme Inhibition Assays | Measures the effect of the compound on enzyme activity | Potency (IC50) |
| DNA Thermal Denaturation | Measures the change in DNA melting temperature upon compound binding | DNA binding |
| Kinome/GPCR Screening | Measures the activity of the compound against a panel of targets | Selectivity profile |
| Antimicrobial Susceptibility Testing | Determines the minimum concentration of the compound that inhibits microbial growth | Antimicrobial activity (MIC) |
| Surface Plasmon Resonance (SPR) | Measures the real-time binding of the compound to an immobilized target | Binding affinity (KD) and kinetics (ka, kd) |
Conclusion: A Path Forward
The journey to elucidate the biological targets of a novel chemical entity like 4-Amino-N-ethyl-N-1-naphthylbenzamide is a systematic process of discovery and validation. By initiating our investigation with broad, unbiased techniques and progressively refining our focus with hypothesis-driven assays, we can confidently identify and characterize its molecular interactions. This guide provides a robust and logical framework for this endeavor, grounded in established scientific principles and methodologies. The insights gained from this comprehensive approach will not only illuminate the mechanism of action of this specific compound but may also pave the way for its development as a valuable research tool or a novel therapeutic agent.
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(No author given). (2022, June 6). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments - PubMed Central. Retrieved from [Link]
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(No author given). (2023, October 10). Target identification of small molecules: an overview of the current applications in drug discovery - PMC - PubMed Central. Retrieved from [Link]
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(No author given). (2019, March 15). Small molecule target identification using photo-affinity chromatography - PMC - NIH. Retrieved from [Link]
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(No author given). (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades - Eurofins Discovery. Retrieved from [Link]
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(No author given). (n.d.). A novel assay to determine the sequence preference and affinity of DNA minor groove binding compounds - PubMed Central. Retrieved from [Link]
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(No author given). (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. Retrieved from [Link]
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(No author given). (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. Retrieved from [Link]
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(No author given). (n.d.). High-throughput drug target discovery using a fully automated proteomics sample preparation platform - Chemical Science (RSC Publishing). Retrieved from [Link]
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(No author given). (n.d.). GPCR Membrane Ligand Binding Assay Development - Multispan, Inc. Retrieved from [Link]
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(No author given). (2018, January 5). Minor Groove Binders - Bio-Synthesis Inc. Retrieved from [Link]
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(No author given). (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition - National Institutes of Health, Islamabad Pakistan. Retrieved from [Link]
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(No author given). (2020, March 1). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries - Chromatography Online. Retrieved from [Link]
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(No author given). (n.d.). Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. Retrieved from [Link]
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(No author given). (n.d.). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - PMC. Retrieved from [Link]
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(No author given). (n.d.). Histone Methyltransferase Assay in vitro - Bio-protocol. Retrieved from [Link]
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(No author given). (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart. Retrieved from [Link]
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(No author given). (n.d.). Minor DNA Groove Binding Agent Optimisation. Retrieved from [Link]
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(No author given). (2021, January 7). (PDF) Development of a target identification approach using native mass spectrometry. Retrieved from [Link]
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(No author given). (2020, December 2). Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. Retrieved from [Link]
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(No author given). (n.d.). Kinase Panel Profiling I Pharmaron CRO Services. Retrieved from [Link]
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(No author given). (2016, April 14). Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling - JoVE. Retrieved from [Link]
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(No author given). (n.d.). Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays | Request PDF - ResearchGate. Retrieved from [Link]
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(No author given). (n.d.). Antimicrobial Susceptibility Testing | Area of Focus - CLSI. Retrieved from [Link]
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(No author given). (n.d.). Histone Methyltransferase Assay - EpigenTek. Retrieved from [Link]
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(No author given). (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays - PMC. Retrieved from [Link]
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(No author given). (n.d.). Quantitative Determination of Protein–Ligand Affinity by Size Exclusion Chromatography Directly Coupled to High-Resolution Native Mass Spectrometry | Analytical Chemistry - ACS Publications. Retrieved from [Link]
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(No author given). (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. Retrieved from [Link]
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(No author given). (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery - YouTube. Retrieved from [Link]
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(No author given). (2024, December 23). Sequence-Specific Minor Groove Binders in Labeling and Single-Molecule Analysis of DNA - Journal of the American Chemical Society - ACS Figshare. Retrieved from [Link]
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(No author given). (2024, October 19). Kinome Profiling - Oncolines B.V.. Retrieved from [Link]
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(No author given). (2015, November 9). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for 4-Amino-N-ethyl-N-1-naphthylbenzamide in Fluorescence Microscopy
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: 4-Amino-N-ethyl-N-1-naphthylbenzamide is a specialized fluorophore for which detailed application data is not broadly available in published literature. The following application notes and protocols are constructed based on the well-established principles of fluorescence microscopy and the known properties of structurally related compounds, particularly 4-amino-1,8-naphthalimide and other solvatochromic dyes.[1][2][3][4] This guide is intended to serve as a robust starting point for your investigations. Empirical determination of the optimal experimental parameters for your specific application is essential.
Introduction: Unveiling Cellular Landscapes with a Novel Fluorophore
4-Amino-N-ethyl-N-1-naphthylbenzamide belongs to a class of aromatic compounds with the potential for strong fluorescence and sensitivity to the local molecular environment. Its core structure, featuring a substituted naphthylamine moiety, is analogous to that of 4-amino-1,8-naphthalimides, a family of dyes known for their utility in cellular imaging.[1][5][6] These related compounds often exhibit solvatochromism, a phenomenon where the emission spectrum shifts in response to the polarity of the surrounding solvent.[2][3][4][7] This property makes them powerful tools for probing the intricate and dynamic microenvironments within living cells, such as lipid membranes and protein binding pockets.[2][3][7][8]
The photophysical properties of 4-amino substituted naphthalimide derivatives are largely governed by intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-accepting core.[9][10] This guide provides a comprehensive framework for the initial characterization and application of 4-Amino-N-ethyl-N-1-naphthylbenzamide in fluorescence microscopy, enabling researchers to harness its potential for visualizing cellular structures and processes.
Principle of Action: Solvatochromism and Intracellular Staining
It is hypothesized that 4-Amino-N-ethyl-N-1-naphthylbenzamide functions as a solvatochromic probe. The non-polar nature of the naphthyl and benzamide rings likely facilitates its passive diffusion across the plasma membrane of living cells. Once inside, its localization will be dictated by its affinity for different subcellular compartments. In aqueous environments like the cytoplasm, the dye is expected to have a lower fluorescence quantum yield. However, upon partitioning into non-polar environments, such as lipid droplets or cellular membranes, a significant enhancement in fluorescence intensity and a potential shift in the emission wavelength are anticipated.[2][3][7][8] This "turn-on" fluorescence in specific environments is highly desirable for high-contrast imaging with low background signal.
Figure 1: Conceptual workflow of cellular staining.
Quantitative Data Summary
The following table summarizes the predicted photophysical properties and recommended starting concentrations for 4-Amino-N-ethyl-N-1-naphthylbenzamide. These values are extrapolated from related 4-amino-1,8-naphthalimide compounds and require experimental verification.[9][10][11]
| Parameter | Predicted Value / Recommended Range | Notes |
| Excitation Maximum (λex) | ~410 - 440 nm | Based on typical absorbance of 4-amino-1,8-naphthalimides.[9] |
| Emission Maximum (λem) | ~510 - 550 nm | Expected to be in the green-yellow region of the spectrum.[10][11] |
| Recommended Stock Conc. | 1-10 mM in DMSO | Ensure the dye is fully dissolved before further dilution. |
| Working Concentration | 0.5 - 10 µM | Optimal concentration should be determined empirically. |
| Solubility | DMSO, DMF, Acetonitrile | Expected to have poor solubility in aqueous solutions. |
Materials and Reagents
-
4-Amino-N-ethyl-N-1-naphthylbenzamide
-
Dimethyl sulfoxide (DMSO), spectroscopy or cell culture grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for your cell line
-
Fetal Bovine Serum (FBS)
-
Live-cell imaging solution (e.g., phenol red-free medium, HBSS)
-
Paraformaldehyde (PFA) for cell fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium (with or without DAPI)
-
Glass coverslips and microscope slides
-
Pipettes and sterile pipette tips
-
Incubator (37°C, 5% CO2)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI, FITC/GFP)
Experimental Protocols
Protocol 1: Live-Cell Staining and Imaging
This protocol is designed for the visualization of intracellular structures in living cells. The key is to use a minimal concentration of the dye and a short incubation time to minimize potential cytotoxicity.
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips at an appropriate density to reach 50-70% confluency on the day of the experiment.
-
Allow cells to adhere and grow for at least 24 hours in a 37°C, 5% CO2 incubator.
-
-
Probe Preparation:
-
Prepare a 1 mM stock solution of 4-Amino-N-ethyl-N-1-naphthylbenzamide in anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution. Store the stock solution at -20°C, protected from light.
-
-
Staining:
-
On the day of the experiment, dilute the 1 mM stock solution to a final working concentration of 1-5 µM in pre-warmed, serum-free cell culture medium or a suitable imaging buffer.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Remove the staining solution and wash the cells two to three times with warm imaging buffer.
-
Add fresh imaging buffer to the cells.
-
Proceed with imaging immediately on a fluorescence microscope equipped with a suitable filter set (e.g., exciting around 420-440 nm and collecting emission around 510-560 nm).
-
Figure 2: Live-cell staining workflow.
Protocol 2: Fixed-Cell Staining
Fixation can sometimes alter the lipid environment of the cell, which may affect the staining pattern of solvatochromic dyes. However, it allows for longer imaging times and sample storage.
-
Cell Preparation and Fixation:
-
Grow cells on glass coverslips to the desired confluency.
-
Wash cells with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization (Optional):
-
If targeting intracellular structures that may be masked by membranes, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Staining:
-
Dilute the 1 mM stock solution to a working concentration of 1-5 µM in PBS.
-
Add the staining solution to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Remove the staining solution and wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Seal the coverslips and allow the mounting medium to cure.
-
Store the slides at 4°C, protected from light, until imaging.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | - Incorrect filter set.- Dye concentration too low.- Photobleaching.- Dye did not enter cells. | - Verify excitation and emission filter compatibility with the dye's predicted spectra.- Increase the dye concentration or incubation time.- Reduce excitation light intensity and exposure time.- For fixed cells, ensure permeabilization if necessary. |
| High Background | - Dye concentration too high.- Insufficient washing.- Dye precipitation. | - Decrease the dye concentration.- Increase the number and duration of washing steps.- Centrifuge the diluted staining solution before use. |
| Phototoxicity (Live Cells) | - High excitation light intensity.- Prolonged exposure to light.- Dye concentration too high. | - Use the lowest possible excitation power.- Minimize exposure time and use time-lapse imaging sparingly.- Perform a dose-response curve to find the lowest effective concentration. |
| Non-specific Staining | - Dye aggregation.- Hydrophobic interactions with various cellular components. | - Ensure the stock solution is fully dissolved.- Optimize the staining concentration and washing steps. |
Data Interpretation
When imaging cells stained with 4-Amino-N-ethyl-N-1-naphthylbenzamide, pay close attention to both the intensity and the potential color shifts of the fluorescence.
-
High-Intensity Regions: Brightly fluorescent puncta may indicate accumulation in lipid-rich structures such as lipid droplets or the endoplasmic reticulum.
-
Diffuse Staining: A dim, diffuse signal throughout the cell may represent the probe in the aqueous cytoplasm.
-
Spectral Shifts: If your microscopy system allows for spectral imaging, acquiring the full emission spectrum from different regions of the cell can provide evidence of solvatochromism. A blue-shift in the emission spectrum would indicate a more non-polar environment.
References
- Shvadchak, V. V., & Klymchenko, A. S. (2019). Solvatochromic fluorescent dyes as universal tools for biological research. L'actualité chimique, (444), 30-36.
- Synthesis of 1,8-naphthalimide-based probes with fluorescent switch triggered by flufenamic acid. (2018). PMC.
- Experimental and theoretical study of novel aminobenzamide–aminonaphthalimide fluorescent dyads with a FRET mechanism. PubMed Central.
- Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors. (2018). MDPI.
- Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. (2017).
- The photophysics of p-aminobenzoic acid. (n.d.).
- Benzenamine, N-ethyl-. (n.d.). NIST WebBook.
- Fluorescent naphthalimide boronates as theranostics: structural investigations, confocal fluorescence and multiphoton fluorescence lifetime imaging microscopy in living cells. (n.d.). RSC Chemical Biology.
- 4-Aminobenzamide 98 2835-68-9. (n.d.). Sigma-Aldrich.
- Synthesis and fluorescence of N‐substituted‐1,8‐naphthalimides. (n.d.).
- Self-Associated 1,8-Naphthalimide as a Selective Fluorescent Chemosensor for Detection of High pH in Aqueous Solutions and Their Hg2+ Contamin
- Solvatochromic and fluorogenic dyes as universal tools for biological research. (n.d.). Société Chimique de France.
- 1,8-Naphthalimide based fluorescent sensors for enzymes. (2021). MURAL - Maynooth University Research Archive Library.
- Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. (n.d.). PMC.
- Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence fe
- Solvatochromic Fluorophores: Tools for Studying Protein Interactions and Dynamics. (n.d.). DSpace@MIT.
- 4‐Dimethylamino‐1,8‐Naphthalimide as a Fluorescence Signal Amplification for Site Selective and in Situ Probing of the Hydroxyl Radical. (n.d.). NIH.
- Photophysical characterization and fluorescence cell imaging applications of 4- N -substituted benzothiadiazoles. (n.d.).
- Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells. (2024). Advanced Science.
- Spectroscopic and Biological Properties of the 3-Imino-1,8-naphthalimide Derivatives as Fluorophores for Cellular Imaging. (n.d.). MDPI.
- Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide. (n.d.).
- Ethanamine, N-ethyl-. (n.d.). NIST WebBook.
- 4-amino-N-ethyl-N-methylbutanamide | C7H16N2O | CID 43263476. (n.d.). PubChem.
- 4-amino-N,N-diethylbenzamide | C11H16N2O | CID 458760. (n.d.). PubChem.
- N-Ethyl-4-butylbenzamide - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
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- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 5. Fluorescent naphthalimide boronates as theranostics: structural investigations, confocal fluorescence and multiphoton fluorescence lifetime imaging microscopy in living cells - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 6. Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide [mdpi.com]
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- 8. dspace.mit.edu [dspace.mit.edu]
- 9. mdpi.com [mdpi.com]
- 10. BJOC - Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features [beilstein-journals.org]
- 11. Experimental and theoretical study of novel aminobenzamide–aminonaphthalimide fluorescent dyads with a FRET mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Amino-N-ethyl-N-1-naphthylbenzamide in Live-Cell Imaging
A Senior Application Scientist's Guide to a Novel Fluorophore Scaffold
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of Naphthylbenzamide Derivatives in Cellular Imaging
The field of live-cell imaging is in a constant state of evolution, driven by the development of novel fluorescent probes that offer greater photostability, higher quantum yields, and enhanced sensitivity to the cellular microenvironment. While the specific compound 4-Amino-N-ethyl-N-1-naphthylbenzamide is not extensively documented in mainstream live-cell imaging literature, its structural components—a naphthalene moiety and a substituted aminobenzamide—are hallmarks of established fluorophores. This guide, therefore, serves as a forward-looking exploration of its potential, drawing on the well-understood principles of related chemical classes to provide a robust framework for its application.
Naphthalene derivatives are a versatile class of compounds in fluorescence microscopy, valued for their rigid, planar structure and extended π-electron system, which contribute to their favorable photophysical properties.[1] Modifications to the core naphthalene structure can be tailored to produce a range of emission spectra, including strong green fluorescence.[1] Furthermore, the 4-amino-1,8-naphthalimide scaffold, a close structural relative, is a well-established fluorophore in cellular imaging, used in the development of sensors for pH and various ions.[2] Similarly, aminobenzamide structures have been successfully integrated into fluorescent chemosensors and Förster Resonance Energy Transfer (FRET) dyads, highlighting their utility in constructing environment-sensitive probes.[3][4]
This document provides a detailed technical guide for researchers interested in exploring the applications of 4-Amino-N-ethyl-N-1-naphthylbenzamide and similar novel compounds in live-cell imaging. By synthesizing insights from related, well-characterized probes, we present a set of detailed application notes and protocols to empower scientists to unlock the full potential of this promising fluorophore class.
Part 1: Foundational Insights & Mechanistic Considerations
The Naphthylbenzamide Scaffold: A Structural Overview
The unique structure of 4-Amino-N-ethyl-N-1-naphthylbenzamide suggests several potential mechanisms for its use as a fluorescent probe. The naphthalene group serves as the core fluorophore, while the aminobenzamide portion can modulate its electronic properties and interactions with the cellular environment.
A Logical Framework for Probe Application
Caption: Inferred properties and applications of the naphthylbenzamide scaffold.
Anticipated Photophysical Properties
Based on related naphthalimide derivatives, 4-Amino-N-ethyl-N-1-naphthylbenzamide is expected to exhibit fluorescence in the visible spectrum, likely in the blue-to-green range.[5][6] Key photophysical parameters to characterize include:
| Parameter | Anticipated Characteristics & Rationale |
| Excitation Max (λ_ex) | Expected in the near-UV to blue range (~350-450 nm), typical for naphthalene-based fluorophores.[7] |
| Emission Max (λ_em) | Likely in the blue-to-green range (~450-550 nm), sensitive to solvent polarity (solvatochromism).[7] |
| Quantum Yield (Φ) | Potentially high, a characteristic feature of the rigid naphthalene core.[1] |
| Molar Extinction Coefficient (ε) | Expected to be high (>10,000 M⁻¹cm⁻¹), indicating efficient light absorption. |
| Photostability | Generally good, another advantage of the naphthalene scaffold.[1] |
Part 2: Detailed Application Protocols
General Live-Cell Staining Protocol
This protocol provides a starting point for using 4-Amino-N-ethyl-N-1-naphthylbenzamide as a general cytoplasmic stain. Optimization of the probe concentration and incubation time is crucial for each cell line and experimental setup.
Materials:
-
4-Amino-N-ethyl-N-1-naphthylbenzamide
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium appropriate for your cell line
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Live-cell imaging plates or dishes
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or GFP channel)
Protocol Workflow:
Caption: General workflow for live-cell staining.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 1-10 mM stock solution of 4-Amino-N-ethyl-N-1-naphthylbenzamide in anhydrous DMSO. Store at -20°C, protected from light.
-
Cell Culture: Seed your cells of interest in a suitable live-cell imaging vessel and culture until they reach 60-80% confluency.
-
Working Solution Preparation: On the day of the experiment, prepare a working solution by diluting the stock solution in pre-warmed complete cell culture medium. A starting concentration range of 1-10 µM is recommended.
-
Incubation: Remove the culture medium from the cells and replace it with the probe-containing medium. Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
-
Washing: Gently wash the cells twice with pre-warmed PBS or fresh culture medium to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed medium or PBS to the cells and proceed with imaging using a fluorescence microscope.
Cytotoxicity Assessment
Before extensive use, it is critical to assess the cytotoxicity of the probe to ensure that observed cellular effects are not due to probe-induced toxicity.
Materials:
-
Cell viability assay kit (e.g., MTT, PrestoBlue™, or similar)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Probe Treatment: Treat the cells with a range of concentrations of 4-Amino-N-ethyl-N-1-naphthylbenzamide (e.g., 0.1 µM to 100 µM) for a duration relevant to your imaging experiments (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO) and an untreated control.
-
Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells relative to the untreated control and plot the results to determine the concentration at which the probe exhibits significant toxicity.
Part 3: Advanced Applications & Considerations
Probing Cellular Microenvironments
The fluorescence of naphthalimide derivatives is often sensitive to the polarity of the local environment (solvatochromism).[7] This property can be exploited to study changes in cellular microenvironments, such as during protein-protein interactions or lipid raft formation.
Experimental Approach:
-
Characterize Solvatochromic Shift: Measure the emission spectrum of 4-Amino-N-ethyl-N-1-naphthylbenzamide in a range of solvents with varying polarities (e.g., hexane, chloroform, ethanol, water).
-
Cellular Imaging: Image cells stained with the probe under different physiological conditions that are known to alter the polarity of specific cellular compartments.
-
Ratiometric Imaging: If a significant solvatochromic shift is observed, ratiometric imaging can be performed by acquiring images at two different emission wavelengths and calculating the ratio of their intensities. This can provide a quantitative measure of the local environmental polarity.
Potential for Ion Sensing
The aminobenzamide moiety, in conjunction with the naphthalene fluorophore, may confer sensitivity to certain metal ions.[4] This could be explored for the development of novel ion sensors.
Screening for Ion Sensitivity:
-
Prepare a solution of the probe in a suitable buffer (e.g., HEPES).
-
Measure the baseline fluorescence spectrum.
-
Add various physiologically relevant metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Cu²⁺) and record any changes in the fluorescence spectrum.
-
If a response is observed, perform a titration to determine the binding affinity and selectivity of the probe for the specific ion.
Conclusion
4-Amino-N-ethyl-N-1-naphthylbenzamide represents a promising, yet underexplored, scaffold for the development of novel fluorescent probes for live-cell imaging. By leveraging the known properties of its constituent chemical groups, researchers can systematically characterize its photophysical properties and explore its utility in a range of cellular imaging applications. The protocols and conceptual frameworks provided in this guide are intended to serve as a robust starting point for these investigations, paving the way for new discoveries in cell biology and drug development.
References
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A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide: A Powerful Tool for the Study of Dynamic Protein Interactions. ResearchGate. Available at: [Link]
-
4-amino-N,N-diethylbenzamide. PubChem. Available at: [Link]
-
N-substitution Reactions of 2-Aminobenzimidazoles to Access Pharmacophores. PubMed. Available at: [Link]
-
4-Amino-1,8-naphthalimide based fluorescent photoinduced electron transfer (PET) pH sensors as liposomal cellular imaging agents: The effect of substituent patterns on PET directional quenching. ResearchGate. Available at: [Link]
-
A novel naphthalimide-based fluorescent probe for the colorimetric and ratiometric detection of SO2 derivatives in biological imaging. PubMed. Available at: [Link]
-
Scope of N‐substituted 2‐aminobenzamide. [a] Reaction conditions:... ResearchGate. Available at: [Link]
-
Carbazole substituted 2-aminobenzamide compounds: synthesis, fluorescence ON–OFF–ON sensing of Zn(ii) and PPi ions, assay for alkaline phosphatase, and computational study. RSC Publishing. Available at: [Link]
-
(PDF) Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. ResearchGate. Available at: [Link]
-
Fluorescent Rhenium-Naphthalimide Conjugates as Cellular Imaging Agents. ResearchGate. Available at: [Link]
-
Fluorescence properties of simple N-substituted aldimines with a B-N interaction and their fluorescence quenching by a cyanide ion. PubMed. Available at: [Link]
-
Long-wavelength dual-state luminescent naphthalimide derivatives for bio-imaging. Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]
-
4-amino-1,8-naphthalimide azetidine fluorescent indicators and cellular imaging agents. ResearchGate. Available at: [Link]
-
Experimental and theoretical study of novel aminobenzamide–aminonaphthalimide fluorescent dyads with a FRET mechanism. PubMed Central. Available at: [Link]
-
Plasma membrane imaging with a fluorescent benzothiadiazole derivative. PMC - NIH. Available at: [Link]
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- 3. Carbazole substituted 2-aminobenzamide compounds: synthesis, fluorescence ON–OFF–ON sensing of Zn(ii) and PPi ions, assay for alkaline phosphatase, and computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Experimental and theoretical study of novel aminobenzamide–aminonaphthalimide fluorescent dyads with a FRET mechanism - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Labeling Proteins with 4-Amino-N-ethyl-N-1-naphthylbenzamide
Senior Application Scientist Note: The following document provides a detailed experimental procedure for the fluorescent labeling of proteins using 4-Amino-N-ethyl-N-1-naphthylbenzamide. It is important to note that as of the date of this publication, specific experimental data for 4-Amino-N-ethyl-N-1-naphthylbenzamide as a protein labeling agent is not widely available in the scientific literature. Therefore, this guide has been constructed based on the established principles of protein conjugation with amine-reactive fluorescent dyes and the known spectral properties of structurally related naphthalimide derivatives. The protocols provided herein are intended to serve as a robust starting point for researchers to develop their own specific labeling strategies.
Introduction: Unveiling Cellular Landscapes with 4-Amino-N-ethyl-N-1-naphthylbenzamide
The covalent attachment of fluorescent probes to proteins is an indispensable tool in modern biological research and drug development, enabling the visualization and quantification of protein localization, interaction, and function.[][2] 4-Amino-N-ethyl-N-1-naphthylbenzamide is an emerging fluorophore with a rigid naphthylbenzamide backbone, a structural motif often associated with desirable photophysical properties such as high quantum yields and environmental sensitivity.[3][4][5] While detailed characterization of this specific dye is ongoing, its structural similarity to other 4-amino-1,8-naphthalimide derivatives suggests potential for bright fluorescence, with excitation and emission profiles that are sensitive to the local molecular environment.[3][5][6]
This application note details a comprehensive protocol for the conjugation of an amine-reactive derivative of 4-Amino-N-ethyl-N-1-naphthylbenzamide to proteins, the subsequent purification of the labeled conjugate, and its characterization. The primary focus is on the labeling of primary amines, which are readily available on protein surfaces through lysine residues and the N-terminus.[7][8]
Principle of the Labeling Reaction
The most common and efficient method for labeling proteins with fluorescent dyes is through the use of amine-reactive derivatives, such as N-hydroxysuccinimide (NHS) esters.[7][9][10][11] This protocol assumes the use of a pre-activated NHS-ester of 4-Amino-N-ethyl-N-1-naphthylbenzamide. The NHS ester reacts with primary amines on the protein in a nucleophilic substitution reaction, forming a stable amide bond.[12] This reaction is highly pH-dependent, with optimal labeling occurring at a slightly basic pH (8.0-9.0) to ensure that the primary amine groups are deprotonated and thus nucleophilic.[7][13]
Experimental Workflow
The overall experimental workflow for labeling, purification, and characterization of the protein conjugate is depicted below.
Caption: A generalized workflow for protein labeling.
Materials and Reagents
-
Protein of Interest: Purified to >90% homogeneity in an amine-free buffer (e.g., PBS, HEPES).
-
4-Amino-N-ethyl-N-1-naphthylbenzamide, NHS ester: (Assumed to be synthesized and purified).
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF): For dissolving the NHS ester.
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3.
-
Quenching Solution: 1.5 M hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0.
-
Purification Column: Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis cassettes.
-
Spectrophotometer: Capable of UV-Vis absorbance measurements.
-
Fluorometer: For fluorescence emission measurements.
Detailed Protocols
Part 1: Preparation of Reagents
-
Protein Solution:
-
Prepare the protein of interest at a concentration of 1-10 mg/mL in the labeling buffer. Higher protein concentrations generally lead to higher labeling efficiencies.[14]
-
Ensure the buffer is free of amine-containing substances (e.g., Tris, glycine) as these will compete with the protein for reaction with the NHS ester.
-
-
Dye Stock Solution:
-
Immediately before use, dissolve the 4-Amino-N-ethyl-N-1-naphthylbenzamide NHS ester in anhydrous DMSO or DMF to a final concentration of 10 mg/mL.
-
Protect the dye solution from light to prevent photobleaching.
-
Part 2: Protein Labeling Procedure
The optimal molar ratio of dye to protein for labeling will vary depending on the protein and the desired degree of labeling. A typical starting point is a 10- to 20-fold molar excess of the dye.
-
Reaction Initiation:
-
Slowly add the calculated volume of the dye stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
-
Reaction Termination:
-
Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM.
-
Incubate for an additional 30 minutes at room temperature. The quenching agent will react with any unreacted NHS ester, preventing further labeling.
-
Part 3: Purification of the Labeled Protein
It is crucial to remove the unreacted dye from the labeled protein to ensure accurate characterization and to avoid interference in downstream applications.
-
Size-Exclusion Chromatography (Preferred Method):
-
Equilibrate a size-exclusion column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS).
-
Apply the quenched reaction mixture to the column.
-
The larger, labeled protein will elute first, while the smaller, unreacted dye molecules will be retained and elute later.
-
Collect the fractions containing the labeled protein (typically the first colored band to elute).
-
-
Dialysis (Alternative Method):
-
Transfer the quenched reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff.
-
Dialyze against a large volume of an appropriate buffer (e.g., PBS) at 4°C with several buffer changes over 24-48 hours.
-
Characterization of the Labeled Protein
Degree of Labeling (DOL) Calculation
The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
-
Absorbance Measurements:
-
Correction for Dye Absorbance at 280 nm:
-
The dye will likely have some absorbance at 280 nm, which will interfere with the protein concentration measurement. A correction factor (CF) is needed and is calculated as: CF = (A280 of the free dye) / (Amax of the free dye)
-
-
Calculation of Protein and Dye Concentrations:
-
Protein Concentration (M): [Protein] = (A280 - (Amax × CF)) / εprotein where εprotein is the molar extinction coefficient of the protein at 280 nm.
-
Dye Concentration (M): [Dye] = Amax / εdye where εdye is the molar extinction coefficient of the dye at its Amax.
-
-
DOL Calculation:
-
DOL = [Dye] / [Protein]
-
Table of Hypothetical Spectral Properties
| Parameter | Hypothetical Value | Rationale |
| Absorbance Maximum (λmax) | ~420 nm | Based on structurally similar 4-amino-1,8-naphthalimides.[3][4] |
| Emission Maximum (λem) | ~540 nm | Naphthalimide dyes often exhibit a large Stokes shift.[3] |
| Molar Extinction Coefficient (εdye) | ~25,000 M-1cm-1 | A typical value for naphthalimide-based dyes. |
| Quantum Yield | 0.3 - 0.7 | Highly dependent on the solvent and local environment.[4] |
Functional Analysis of the Labeled Protein
It is essential to confirm that the labeling process has not adversely affected the biological activity of the protein. This can be assessed using appropriate functional assays, such as enzyme activity assays, binding assays (e.g., ELISA, SPR), or cell-based assays. A comparison of the activity of the labeled protein to that of the unlabeled protein is recommended. An ideal fluorescently labeled protein retains its biological activity.[15]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Degree of Labeling | - Inactive dye (hydrolyzed NHS ester)- Low protein concentration- Amine-containing buffers | - Use fresh, anhydrous DMSO/DMF for dye dissolution- Increase protein concentration[14]- Ensure labeling buffer is amine-free |
| Protein Precipitation | - High degree of labeling- Hydrophobicity of the dye | - Reduce the molar excess of the dye in the labeling reaction- Perform labeling at a lower temperature (4°C) |
| Loss of Protein Activity | - Labeling of critical amine residues | - Reduce the degree of labeling- Consider alternative labeling chemistries (e.g., thiol-reactive dyes) |
Safety and Handling
4-Amino-N-ethyl-N-1-naphthylbenzamide and its NHS ester derivative should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. The GHS classification for a related compound, 4-amino-N,N-diethylbenzamide, indicates it may be harmful if swallowed and cause skin and eye irritation.[16] All waste should be disposed of in accordance with local regulations.
Concluding Remarks
This application note provides a comprehensive and scientifically grounded framework for the fluorescent labeling of proteins with 4-Amino-N-ethyl-N-1-naphthylbenzamide. By following these protocols, researchers can effectively conjugate this novel fluorophore to their protein of interest, purify the labeled product, and perform the necessary characterization to ensure its suitability for downstream applications. The inherent environmental sensitivity of naphthalimide-based dyes may offer unique advantages for studying protein conformational changes and interactions.
References
-
PubChem. 4-amino-N,N-diethylbenzamide. National Center for Biotechnology Information. [Link]
-
Abberior Instruments. NHS ester protocol for labeling proteins. [Link]
-
Al-Shawi, A. A., et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Molecules, 28(5), 2206. [Link]
-
Lisi, S., et al. (2018). Characterization of Fluorescently Labeled Protein with Electrospray Ionization-MS and Fluorescence Spectroscopy: How Random is Random Labeling?. Analytical Chemistry, 90(15), 9337-9344. [Link]
-
ResearchGate. (2023). (PDF) Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. [Link]
-
Wieczorek, S., et al. (2018). Characterization of Fluorescent Proteins with Intramolecular Photostabilization. ChemPhotoChem, 2(6), 498-504. [Link]
-
Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]
-
NPL Publications. (2018). Fluorescent labelling of protein analysis. [Link]
-
Royal Society of Chemistry. (2010). Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. Photochemical & Photobiological Sciences, 9(6), 856-863. [Link]
-
Creative Biolabs. Fluorescent Labeling: Definition, Principles, Types and Applications. [Link]
-
PubMed. (2002). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of Medicinal Chemistry, 45(19), 4222-4231. [Link]
-
Beilstein Journals. (2012). Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. Beilstein Journal of Organic Chemistry, 8, 1033-1039. [Link]
-
NIH. (2021). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. Current Protocols, 1(8), e224. [Link]
-
Teledyne Vision Solutions. Labeling Proteins For Single Molecule Imaging. [Link]
-
Jena Bioscience. Fluorescent Amine Protein Labeling. [Link]
-
Royal Society of Chemistry. (2009). Unexpected fluorescent behavior of an 4-amino-1,8-naphthalimide derived β-cyclodextrin. Chemical Communications, (42), 6400-6402. [Link]
-
MDPI. (2022). Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling. International Journal of Molecular Sciences, 23(22), 14207. [Link]
-
Arkivoc. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ARKIVOC, 2007(13), 87-104. [Link]
-
University of Malta. (2021). Colourful 3-amino-1,8-naphthalimide alkyl-substituted fluorescent derivatives. Dyes and Pigments, 188, 109181. [Link]
-
PubChem. 4-Amino-N-ethyl-N-phenylbenzamide. National Center for Biotechnology Information. [Link]
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- 3. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. BJOC - Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features [beilstein-journals.org]
- 5. um.edu.mt [um.edu.mt]
- 6. rsc.org [rsc.org]
- 7. biotium.com [biotium.com]
- 8. Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 9. NHS ester protocol for labeling proteins [abberior.rocks]
- 10. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. mdpi.com [mdpi.com]
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- 16. 4-amino-N,N-diethylbenzamide | C11H16N2O | CID 458760 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Utilizing 4-Amino-1,8-naphthalimide Derivatives as Selective Fluorescent Sensors for Ferric Ions (Fe³⁺)
Abstract: This technical guide provides a comprehensive overview and detailed protocols for the application of a 4-amino-1,8-naphthalimide-based fluorescent sensor for the selective detection of ferric ions (Fe³⁺). While the initial query specified 4-Amino-N-ethyl-N-1-naphthylbenzamide, the scientific literature on this particular compound as a metal ion sensor is not extensively available. Therefore, this note focuses on a structurally and functionally analogous class of compounds, the 4-amino-1,8-naphthalimides, which are well-documented and highly effective fluorescent chemosensors. We will delve into the sensing mechanism, provide step-by-step experimental protocols, and present data on the sensor's performance, offering researchers and drug development professionals a robust framework for its utilization.
Introduction: The Promise of Naphthalimide-Based Sensors
The 1,8-naphthalimide scaffold is a privileged fluorophore in the design of fluorescent sensors due to its excellent photophysical properties, including a large Stokes shift, high quantum yield, and good photostability.[1] The 4-amino functionalization of this scaffold creates a system where the fluorescence can be modulated by external stimuli, such as the presence of metal ions. These sensors often operate on a photoinduced electron transfer (PET) mechanism, which allows for a "turn-off" or "turn-on" fluorescent response upon binding to the target analyte.
The detection of metal ions is crucial in various fields, from environmental monitoring to understanding their roles in biological systems.[2] Iron, in its Fe³⁺ state, is a vital element, but its dysregulation is associated with numerous pathological conditions.[3] Consequently, the development of selective and sensitive fluorescent probes for Fe³⁺ is of significant interest.[3][4] This application note will use a representative 4-amino-1,8-naphthalimide derivative as a case study to demonstrate the principles and practical application of this class of sensors for Fe³⁺ detection.
Principle of Detection: A "Turn-Off" Sensing Mechanism
The sensing mechanism of many 4-amino-1,8-naphthalimide-based probes for Fe³⁺ relies on the principle of fluorescence quenching. In its free state, the naphthalimide derivative exhibits strong fluorescence upon excitation. The 4-amino group acts as an electron donor, contributing to the emissive properties of the molecule.
Upon the introduction of Fe³⁺, the ion coordinates with a receptor moiety attached to the naphthalimide fluorophore. This binding event facilitates a photoinduced electron transfer (PET) from the excited fluorophore to the Fe³⁺ ion. This non-radiative decay pathway effectively quenches the fluorescence of the naphthalimide, leading to a "turn-off" response that is proportional to the concentration of Fe³⁺.[4] The selectivity of the sensor is determined by the specific design of the receptor site, which should have a high affinity for Fe³⁺ over other competing metal ions.
Caption: Signaling pathway of the Fe³⁺ fluorescent sensor.
Materials and Reagents
-
Fluorescent Sensor: 4-amino-1,8-naphthalimide derivative stock solution (e.g., 1 mM in DMSO).
-
Solvent: Dimethyl sulfoxide (DMSO, spectroscopic grade), Acetonitrile (spectroscopic grade), and deionized water.
-
Buffer: HEPES buffer (10 mM, pH 7.4).
-
Metal Ions: Stock solutions (e.g., 10 mM) of various metal salts (e.g., FeCl₃, CuCl₂, ZnCl₂, NiCl₂, CoCl₂, CaCl₂, MgCl₂, NaCl, KCl) in deionized water.
-
Equipment:
-
Fluorescence spectrophotometer
-
UV-Vis spectrophotometer
-
pH meter
-
Vortex mixer
-
Calibrated micropipettes
-
Quartz cuvettes (1 cm path length)
-
Experimental Protocols
Preparation of Solutions
-
Sensor Stock Solution (1 mM): Accurately weigh the 4-amino-1,8-naphthalimide derivative and dissolve it in DMSO to a final concentration of 1 mM. Store this stock solution at 4°C, protected from light.
-
Working Sensor Solution (10 µM): Dilute the 1 mM stock solution in the desired solvent system (e.g., acetonitrile:water 7:3, v/v) to a final concentration of 10 µM.[3] Prepare this solution fresh before each experiment.
-
Metal Ion Solutions: Prepare a series of dilutions of the metal ion stock solutions in deionized water to the desired concentrations for titration and selectivity experiments.
Fluorescence Titration Protocol
This protocol determines the sensor's response to increasing concentrations of Fe³⁺.
-
Pipette 2 mL of the 10 µM working sensor solution into a quartz cuvette.
-
Place the cuvette in the fluorescence spectrophotometer and record the initial fluorescence emission spectrum (e.g., excitation at 360 nm, emission scan from 400 nm to 600 nm).[3]
-
Add a small aliquot (e.g., 2 µL) of a known concentration of the Fe³⁺ solution to the cuvette.
-
Mix the solution thoroughly by gentle inversion or with a pipette.
-
Allow the solution to equilibrate for a few seconds.[3]
-
Record the fluorescence emission spectrum.
-
Repeat steps 3-6 with incremental additions of the Fe³⁺ solution to generate a concentration-dependent titration curve.
Caption: Experimental workflow for fluorescence titration.
Selectivity and Interference Study
This protocol assesses the sensor's specificity for Fe³⁺ in the presence of other metal ions.
-
Prepare a series of cuvettes, each containing 2 mL of the 10 µM working sensor solution.
-
To each cuvette, add a specific metal ion solution to a final concentration significantly higher than the expected detection limit for Fe³⁺ (e.g., 10 equivalents).
-
Record the fluorescence emission spectrum for each metal ion.
-
To a separate cuvette containing the sensor solution, first add the interfering ions, record the spectrum, and then add the Fe³⁺ solution to observe if the quenching effect is still present.
Data Analysis and Performance Characteristics
Limit of Detection (LOD)
The LOD can be calculated using the equation: LOD = 3σ / k Where:
-
σ is the standard deviation of the blank measurement (sensor solution without Fe³⁺).
-
k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. [Fe³⁺]).
A representative naphthalimide-based sensor for Fe³⁺ has demonstrated a limit of detection in the micromolar to nanomolar range. For instance, one study reported an LOD of 0.8 µM.[3] Another reported an LOD as low as 65.2 nM.
Performance Data Summary
The following table summarizes typical performance data for a 4-amino-1,8-naphthalimide-based sensor for Fe³⁺, compiled from literature sources.
| Parameter | Typical Value | Reference |
| Excitation Wavelength (λex) | ~360 nm | [3] |
| Emission Wavelength (λem) | ~531 nm | [3] |
| Limit of Detection (LOD) | 0.065 - 12.5 µM | [4] |
| Response Time | Seconds | [3] |
| Stoichiometry (Sensor:Fe³⁺) | 1:1 | [4] |
| Solvent System | Acetonitrile:Water or DMSO:Water | [3][4] |
Selectivity
The sensor should exhibit a significant fluorescence change only in the presence of Fe³⁺. Other common metal ions such as Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺, Ni²⁺, and Co²⁺ should induce minimal or no change in the fluorescence intensity at the same concentration. This high selectivity is a key advantage of well-designed chemosensors.[4]
Applications in Biological Systems
Due to their sensitivity and selectivity, these naphthalimide-based sensors have been successfully employed for bioimaging of Fe³⁺ in living cells.[3][4] The sensor's ability to operate in aqueous environments (with a co-solvent like DMSO) and at physiological pH makes it suitable for cell-based assays. For such applications, the sensor is typically incubated with cells, and the change in fluorescence is monitored using confocal microscopy. Low cytotoxicity is a critical requirement for these probes.[4]
Conclusion
4-Amino-1,8-naphthalimide derivatives serve as a powerful and versatile platform for the development of "turn-off" fluorescent sensors for the selective detection of Fe³⁺. Their robust photophysical properties, coupled with the predictable PET quenching mechanism, allow for sensitive and rapid quantification of this biologically important metal ion. The protocols outlined in this application note provide a solid foundation for researchers to implement these sensors in their own analytical and bioimaging workflows.
References
- Naphthalimide based fluorescent organic nanoparticles in selective sensing of Fe3+ and as a diagnostic probe for Fe2+/Fe3+ transition. Journal of Materials Chemistry B (RSC Publishing).
- An Ultrasensitive Fluorescence Sensor with Simple Operation for Cu2+ Specific Detection in Drinking Water. ACS Omega (ACS Publications), 2018-03-14.
- Fluorescence “turn-on” sensor for highly selective recognition of Cu2+ ion and its application to living cell imaging. ResearchGate.
- Development of a New 4-Amino-1,8-Naphthalimide Derivative as a Fluorescent Probe for Monitoring the Divalent Copper Ion. ResearchGate.
- 4-Amino-1,8-naphthalimide based fluorescent photoinduced electron transfer (PET) pH sensors as liposomal cellular imaging agents: The effect of substituent patterns on PET directional quenching. ResearchGate.
- 1,8-Naphthalimide based fluorescent sensors for enzymes. MURAL - Maynooth University Research Archive Library, 2021-03-20.
- Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. ResearchGate.
- Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. PMC - NIH.
- Highly sensitive naphthalimide based Schiff base for the fluorimetric detection of Fe3+. NIH, 2021-03-17.
- A Highly Sensitive and Selective Fluorescein-Based Cu2+ Probe and Its Bioimaging in Cell.
- Naphthalimide-Based Fluorescent Probe for Portable and Rapid Response to γ-Glutamyl Transpeptidase. MDPI.
- Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. MDPI, 2023-02-28.
- A “turn-off” fluorescent sensor for the selective and sensitive detection of copper(ii) ions using lysozyme stabilized gold nanoclusters. RSC Publishing.
- A new fluorescence “turn-on” type chemosensor for Fe3+ based on naphthalimide and coumarin. Semantic Scholar, 2014-06-01.
- Localizable fluorescent metal ion indicators with tunable colors. bioRxiv, 2025-12-08.
- Naphthalimide based smart sensor for CN − /Fe 3+ and H 2 S. Synthesis and application in RAW264.7 cells and zebrafish imaging. RSC Publishing - The Royal Society of Chemistry, 2020-02-28.
- A novel dual-capability naphthalimide-based fluorescent probe for Fe3+ ion detection and lysosomal tracking in living cells. RSC Publishing.
- Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Arkivoc.
- Fluorescent Sensor for Copper(II) and Cyanide Ions via the Complexation–Decomplexation Mechanism with Di(bissulfonamido)spirobifluorene. ACS Omega, 2021-06-17.
- Fluorescent organic nanoparticles (FONs) as convenient probes for metal ion detection in aqueous medium. Analyst (RSC Publishing).
- Tripodal naphthalene mono imide chemosensor for detection of metal ions. Digital Commons at St. Mary's University.
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Application Notes and Protocols: A Guide to Cellular Organelle Staining with 4-Amino-N-ethyl-N-1-naphthylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Subcellular World with Novel Fluorophores
The intricate dance of cellular life occurs within the confines of specialized compartments known as organelles. Visualizing these structures is paramount to understanding cellular function in both health and disease. Fluorescent microscopy, coupled with specific staining agents, has revolutionized our ability to peer into this subcellular world. This guide introduces a detailed, albeit proposed, protocol for the use of a potentially novel fluorescent probe, 4-Amino-N-ethyl-N-1-naphthylbenzamide, for staining cellular organelles.
The rationale for proposing 4-Amino-N-ethyl-N-1-naphthylbenzamide as a cellular stain is rooted in the fluorescent properties of its constituent chemical moieties. Naphthalene derivatives are known to exhibit fluorescence, typically with excitation in the ultraviolet (UV) range and emission in the blue spectrum.[1][2][3][4] Similarly, aminobenzamide structures are also recognized for their fluorescent capabilities.[5][6][7][8][9] The combination of these groups in a single molecule, along with its potential lipophilicity conferred by the ethyl and naphthyl groups, suggests that 4-Amino-N-ethyl-N-1-naphthylbenzamide may preferentially accumulate in the lipid-rich membranes of cellular organelles, such as the endoplasmic reticulum, Golgi apparatus, or mitochondria, making it a candidate for live-cell imaging.
Disclaimer: As of the writing of this guide, a specific, peer-reviewed staining protocol for 4-Amino-N-ethyl-N-1-naphthylbenzamide is not publicly available. The following protocol is a comprehensive and scientifically grounded hypothetical procedure based on established principles of live-cell imaging with novel fluorescent probes. Researchers should consider this a starting point for their own optimization and validation.
Part 1: Characterization and Preparation of 4-Amino-N-ethyl-N-1-naphthylbenzamide Staining Solution
Physicochemical Properties (Hypothetical)
A critical first step in utilizing a new probe is to understand its fundamental properties. Based on its structure, we can predict the following:
| Property | Predicted Value/Characteristic | Rationale |
| Excitation (Ex) max | ~340-360 nm | Based on the UV absorbance of naphthalene derivatives.[3][4] |
| Emission (Em) max | ~420-460 nm | Blue-shifted emission is characteristic of many naphthalene compounds.[1][10] |
| Solubility | Soluble in DMSO, Ethanol; Poorly soluble in aqueous solutions | Common for organic fluorophores. |
| Cell Permeability | Likely cell-permeable | The aromatic and aliphatic groups suggest a degree of lipophilicity. |
Preparation of Stock and Working Solutions
Scientific integrity dictates meticulous preparation of reagents.
-
Stock Solution (10 mM):
-
Carefully weigh out a precise amount of 4-Amino-N-ethyl-N-1-naphthylbenzamide powder.
-
Dissolve in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.
-
Aliquot into small, single-use volumes to minimize freeze-thaw cycles and protect from light. Store at -20°C.
-
-
Working Solution (1-10 µM):
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Dilute the stock solution in a serum-free cell culture medium or a suitable buffer (e.g., Hank's Balanced Salt Solution, HBSS) to the desired final working concentration. A starting concentration range of 1-10 µM is recommended for initial optimization experiments. It is crucial to perform a concentration gradient to determine the optimal signal-to-noise ratio and to assess potential cytotoxicity.
-
Part 2: Protocol for Live-Cell Staining and Imaging
This protocol is designed for mammalian cells cultured on glass-bottom dishes or chamber slides suitable for high-resolution microscopy.
Cell Preparation
-
Cell Seeding: Plate cells at an appropriate density to achieve 50-70% confluency on the day of staining. This ensures healthy, well-spread cells for imaging and minimizes artifacts from overcrowding.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
Staining Procedure
Figure 1. A generalized workflow for live-cell staining with a novel fluorescent probe.
-
Aspiration: Gently aspirate the culture medium from the cells.
-
Washing: Wash the cells once with pre-warmed phosphate-buffered saline (PBS) or serum-free medium to remove any residual serum proteins that might interfere with staining.
-
Staining: Add the prepared working solution of 4-Amino-N-ethyl-N-1-naphthylbenzamide to the cells, ensuring the entire cell monolayer is covered.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal incubation time will need to be determined empirically.
-
Washing: Aspirate the staining solution and wash the cells 2-3 times with pre-warmed, complete culture medium or PBS to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed culture medium (preferably phenol red-free to reduce background fluorescence) to the cells. Proceed immediately to imaging.
Fluorescence Microscopy and Image Acquisition
-
Microscope Setup: Use a fluorescence microscope equipped with a DAPI filter set or a custom filter set appropriate for the predicted excitation and emission wavelengths (e.g., Ex: 350/50 nm, Em: 440/40 nm).
-
Imaging: Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.
-
Control: It is essential to have an unstained control sample to assess the level of cellular autofluorescence.
Part 3: Validation and Troubleshooting
The trustworthiness of any new staining protocol hinges on its validation.
Determining the Target Organelle: Co-localization Studies
To identify the specific organelle(s) stained by 4-Amino-N-ethyl-N-1-naphthylbenzamide, co-localization experiments with known organelle-specific fluorescent probes are crucial.
-
Select Commercial Probes: Choose validated, commercially available stains for organelles with which the probe is likely to associate (e.g., ER-Tracker™, MitoTracker™, LysoTracker™).
-
Sequential Staining: Perform sequential staining of the cells. First, stain with 4-Amino-N-ethyl-N-1-naphthylbenzamide as described above. Then, follow the manufacturer's protocol for the commercial organelle stain.
-
Image Acquisition: Acquire images in separate channels for each fluorophore.
-
Analysis: Merge the images and analyze the degree of overlap between the signals. A high degree of co-localization (indicated by the merging of colors) suggests that 4-Amino-N-ethyl-N-1-naphthylbenzamide targets that specific organelle.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Weak Signal | - Inappropriate filter set- Probe concentration too low- Insufficient incubation time- Photobleaching | - Verify filter set matches predicted Ex/Em spectra- Increase probe concentration incrementally- Increase incubation time- Reduce laser power and exposure time |
| High Background | - Probe concentration too high- Insufficient washing- Probe precipitation | - Decrease probe concentration- Increase the number and duration of wash steps- Ensure the probe is fully dissolved in the working solution |
| Cellular Toxicity | - Probe concentration too high- Prolonged incubation | - Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the optimal non-toxic concentration- Reduce incubation time |
| Non-specific Staining | - Probe may bind to multiple structures- Cell health is compromised | - This may be an inherent property of the probe; document the staining pattern- Ensure cells are healthy and not overly confluent |
Part 4: Safety Precautions
As a chemical with incompletely characterized toxicological properties, appropriate safety measures are essential.
-
Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and eye protection when handling 4-Amino-N-ethyl-N-1-naphthylbenzamide.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood.
-
Disposal: Dispose of waste according to institutional and local regulations for chemical waste.
-
Safety Data Sheet (SDS): Always consult the manufacturer's SDS for the most up-to-date safety information.[11]
Conclusion
4-Amino-N-ethyl-N-1-naphthylbenzamide presents an intriguing possibility as a novel fluorescent probe for cellular imaging. The protocol outlined in this guide provides a robust starting point for researchers to explore its potential. Through careful optimization, validation via co-localization studies, and adherence to safety protocols, the scientific community can collectively determine the utility of this compound in illuminating the complex and beautiful architecture of the cell.
References
-
Brito, R. M., & Vaz, W. L. (1986). Determination of the critical micelle concentration of surfactants using the fluorescent probe N-phenyl-1-naphthylamine. Analytical Biochemistry, 152(2), 250-255. [Link]
-
Dixon, J. M., Taniguchi, M., & Lindsey, J. S. (2005). PhotochemCAD 2. A Refined Program with Accompanying Spectral Databases for Photochemical Calculations. Photochemistry and Photobiology, 81, 212-213. [Link]
-
Biggs, T. D., et al. (2012). Experimental and theoretical study of novel aminobenzamide–aminonaphthalimide fluorescent dyads with a FRET mechanism. RSC Advances, 2(3), 1039-1048. [Link]
-
Birks, J. B., & Christophorou, L. G. (1963). 'Excimer' fluorescence VII. Spectral studies of naphthalene and its derivatives. Spectrochimica Acta, 19(2), 401-410. [Link]
-
Purohit, R., et al. (2012). Tetrahydroindazolone substituted 2-aminobenzamides as fluorescent probes: switching metal ion selectivity from zinc to cadmium by interchanging the aryl and benzoyl groups. Organic & Biomolecular Chemistry, 10(30), 5769-5773. [Link]
-
Kano, K., & Fendler, J. H. (1978). N-Phenyl-1-naphthylamine as a fluorescent probe of the electric potential at the water-lipid interface. Chemistry and Physics of Lipids, 23(2), 189-200. [Link]
-
Berlman, I. B. (1971). Handbook of Fluorescence Spectra of Aromatic Molecules. Academic Press. [Link]
-
Reyes, M. R., et al. (2022). Experimental and theoretical study of novel aminobenzamide–aminonaphthalimide fluorescent dyads with a FRET mechanism. RSC Advances, 12(9), 5289-5297. [Link]
-
Biggs, T. D., et al. (2015). Nonselective and efficient fluorescent labeling of glycans using 2-amino benzamide and anthranilic acid. Methods in Enzymology, 564, 235-252. [Link]
-
ResearchGate. (n.d.). Absorption and emission spectrum of naphthalene, 1b, 2b, and 3b. [Link]
-
Szymański, J., et al. (2017). Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides. Molecules, 22(1), 89. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. omlc.org [omlc.org]
- 4. researchgate.net [researchgate.net]
- 5. Experimental and theoretical study of novel aminobenzamide–aminonaphthalimide fluorescent dyads with a FRET mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrahydroindazolone substituted 2-aminobenzamides as fluorescent probes: switching metal ion selectivity from zinc to cadmium by interchanging the amino and carbamoyl groups on the fluorophore - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Nonselective and efficient fluorescent labeling of glycans using 2-amino benzamide and anthranilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides | MDPI [mdpi.com]
- 10. Determination of the critical micelle concentration of surfactants using the fluorescent probe N-phenyl-1-naphthylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Get Closer to the World of Contact Sites: A Beginner's Guide to Proximity-Driven Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
in vitro assay development using 4-Amino-N-ethyl-N-1-naphthylbenzamide
Application Note: In Vitro Assay Development for 4-Amino-N-ethyl-N-1-naphthylbenzamide
Introduction & Scope
4-Amino-N-ethyl-N-1-naphthylbenzamide (CAS: 6361-29-1) is a lipophilic small molecule possessing a unique structural scaffold that combines a photo-active naphthyl moiety with a reactive aniline group.[1] While frequently cataloged as a chemical building block, its structural homology to N-phenyl-1-naphthylamine (1-NPN) and procainamide derivatives positions it as a valuable candidate for two distinct applications:[1]
-
Fluorescent Hydrophobic Probe: The N-ethyl-N-naphthylamide core exhibits solvatochromic fluorescence, making it suitable for probing hydrophobic pockets in proteins (e.g., Albumin, Lipocalins) or membrane environments.[1]
-
Pharmacological Scaffold: As a structural analog of Class I anti-arrhythmics, it serves as a lead compound for developing ion channel blockers or studying structure-activity relationships (SAR) in ligand-receptor binding.[1]
This guide details the de novo assay development pipeline for this compound, focusing on characterizing its physicochemical properties, validating its fluorescence utility, and establishing a protein-binding workflow.
Physicochemical & Handling Profile
Before initiating biological assays, the compound's solubility and stability must be benchmarked to prevent data artifacts caused by precipitation.[1]
| Property | Specification | Experimental Implication |
| Molecular Weight | 290.36 g/mol | Standard small molecule range.[1] |
| LogP (Predicted) | ~4.2 - 4.8 | Highly Lipophilic. Poor aqueous solubility.[1] |
| Fluorescence | Exc: ~310-340 nm | Likely UV-excitable; requires quartz or UV-transparent plates.[1] |
| pKa (Aniline) | ~4.0 - 5.0 | Uncharged at physiological pH (7.4).[1] |
| Solubility | DMSO (>50 mM) | Do not dissolve directly in buffer.[1] Use DMSO stock. |
Preparation Protocol:
-
Stock Solution: Dissolve powder in anhydrous DMSO to 10 mM . Vortex for 30 seconds.[1]
-
Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C.
-
Working Solution: Dilute stock into buffer immediately prior to use. Keep final DMSO concentration <1% (v/v) to avoid solvent effects.[1]
Assay Development: Fluorescence Characterization
The naphthylamide core suggests this molecule acts as an environment-sensitive fluorophore.[1] This protocol establishes its spectral fingerprint.[1]
Protocol A: Solvatochromic Shift Assay
Objective: Determine if the compound's fluorescence emission shifts in response to polarity (a hallmark of hydrophobic probes).[1]
Materials:
-
Solvents: PBS (pH 7.4), Ethanol, Methanol, DMSO.[1]
-
Plate: 96-well Black/Clear Bottom (UV-Transparent).[1]
Workflow:
-
Prepare 10 µM solutions of the compound in each solvent.
-
Perform an Excitation Scan (250–400 nm) measuring Emission at 450 nm.[1] Determine
.[1] -
Perform an Emission Scan (350–600 nm) using the determined
.[1] -
Analysis: A "Blue Shift" (shift to lower wavelengths) and intensity increase in non-polar solvents (Ethanol/DMSO) vs. PBS confirms utility as a hydrophobic probe.[1]
Assay Development: Protein Binding (Kd Determination)
This assay utilizes the compound's intrinsic fluorescence enhancement upon binding to a hydrophobic pocket (e.g., BSA or a specific receptor), eliminating the need for radiolabels.[1]
Protocol B: Saturation Binding Titration
Concept: The fluorescence of 4-Amino-N-ethyl-N-1-naphthylbenzamide is quenched in water but enhanced when bound to a protein's hydrophobic core.[1] We titrate the protein against a fixed concentration of the ligand.[1]
Reagents:
-
Ligand: 4-Amino-N-ethyl-N-1-naphthylbenzamide (Fixed at 1 µM).[1]
-
Target: BSA (Bovine Serum Albumin) as model protein (0 to 50 µM titration).[1]
-
Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl.
Step-by-Step Procedure:
-
Plate Setup: Use a 384-well Black Low-Volume plate.
-
Titration Series: Prepare a 12-point serial dilution of BSA (Start: 100 µM, 1:2 dilution).
-
Ligand Addition: Add Ligand to all wells (Final conc: 1 µM).
-
Controls:
-
Incubation: 30 minutes at Room Temperature (Dark).
-
Read: Fluorescence Intensity (FI) at
determined in Protocol A (e.g., Ex 320nm / Em 420nm).
Data Analysis:
Calculate the specific binding signal (
Visualization of Assay Workflows
The following diagram illustrates the logical flow for characterizing this compound, from initial quality control to functional binding validation.
Caption: Decision tree for assay development based on the intrinsic fluorescence properties of the naphthylbenzamide derivative.
Troubleshooting & Optimization (Z' Factor)
To validate the assay for High-Throughput Screening (HTS), you must calculate the Z' Factor.[1]
| Issue | Possible Cause | Solution |
| Low Signal-to-Background (S/B) | Ligand fluorescence in buffer is too high.[1] | Increase protein concentration or switch to a Time-Resolved Fluorescence (TRF) mode if lifetime permits.[1] |
| Precipitation | Compound insolubility at >10 µM.[1] | Add 0.01% Tween-20 or Pluronic F-127 to the buffer.[1] |
| Inner Filter Effect | High concentration of compound absorbs excitation light.[1] | Keep ligand concentration < 0.1 OD at excitation wavelength (usually < 5 µM).[1] |
Z' Factor Calculation:
- : Mean and SD of Positive Control (Bound state).[1]
- : Mean and SD of Negative Control (Free ligand).[1]
-
Target: Z' > 0.5 for a robust assay.
References
-
Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.[1] Link
-
ChemicalBook. (2023).[1] 4-Amino-N-ethyl-N-1-naphthylbenzamide Product Properties. Link
-
Inglese, J., et al. (2006).[1] Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries.[1] PNAS.[1] Link[1]
-
Amerigo Scientific. (2023).[1] Fine Chemicals and Building Blocks: 4-Amino-N-ethyl-N-1-naphthylbenzamide. Link
Sources
Application Notes and Protocols: Covalent Labeling of Biomolecules with 4-Amino-N-ethyl-N-1-naphthylbenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the principles and applications of covalent labeling of biomolecules using derivatives of 4-Amino-N-ethyl-N-1-naphthylbenzamide. Covalent labeling is a powerful technique for elucidating the structure, function, and dynamics of biomolecules. The unique chemical scaffold of 4-Amino-N-ethyl-N-1-naphthylbenzamide offers a versatile platform for the design of novel probes for applications in proteomics, drug discovery, and diagnostics. This document details the hypothesized mechanisms of action, protocols for the synthesis of reactive derivatives, and step-by-step procedures for the labeling and characterization of proteins.
Introduction to Covalent Labeling with 4-Amino-N-ethyl-N-1-naphthylbenzamide Derivatives
Covalent labeling has become an indispensable tool in the study of biomolecules, enabling researchers to tag proteins, nucleic acids, and other cellular components with probes for visualization, purification, and functional analysis.[1] The formation of a stable, covalent bond between the label and the biomolecule ensures that the probe remains attached throughout complex biological experiments.
The 4-Amino-N-ethyl-N-1-naphthylbenzamide scaffold is an emerging platform for the development of novel covalent labeling reagents. Its rigid, aromatic structure provides a foundation for the attachment of various reporter groups, such as fluorophores or affinity tags, while the benzamide moiety can be functionalized to create a reactive group for targeting specific amino acid residues on a protein surface. While direct literature on the use of this specific scaffold for covalent labeling is emerging, we can infer its potential from related benzamide and N-acyl sulfonamide chemistries.[2][3][4]
Hypothesized Mechanism of Action
The covalent labeling of biomolecules with a 4-Amino-N-ethyl-N-1-naphthylbenzamide derivative is predicated on the incorporation of a reactive functional group into the core structure. A common strategy in bioconjugation is the use of N-hydroxysuccinimide (NHS) esters to target the primary amines of lysine residues, or maleimides to target the thiols of cysteine residues.[5]
For a lysine-targeted approach, a 4-Amino-N-ethyl-N-1-naphthylbenzamide-NHS ester would react with the nucleophilic ε-amino group of a lysine residue, forming a stable amide bond and releasing the NHS leaving group. The specificity of this reaction is pH-dependent, with optimal labeling occurring at a slightly basic pH (7.5-8.5) where the lysine side chain is deprotonated and thus more nucleophilic.
Alternatively, ligand-directed chemistry using N-acyl-N-alkyl sulfonamides has shown rapid and selective modification of lysine residues proximal to a ligand binding site.[4] A 4-Amino-N-ethyl-N-1-naphthylbenzamide derivative could be designed to incorporate such a reactive group, enabling targeted labeling of specific proteins.
Applications in Biomedical Research
The versatility of the 4-Amino-N-ethyl-N-1-naphthylbenzamide scaffold lends itself to a wide range of applications in biomedical research.
-
Proteomics and Target Identification: Labeled proteins can be used as baits to identify binding partners and elucidate protein-protein interaction networks.[6]
-
Drug Discovery: Covalent inhibitors are an important class of drugs. The 4-Amino-N-ethyl-N-1-naphthylbenzamide core could be developed into covalent inhibitors that target specific enzymes or receptors.[4]
-
Molecular Imaging: The benzamide structure has shown a selective affinity for melanin, suggesting that derivatives of 4-Amino-N-ethyl-N-1-naphthylbenzamide could be developed as probes for imaging melanoma and other pigmented tissues.[2][3]
Protocols
Synthesis of a Reactive 4-Amino-N-ethyl-N-1-naphthylbenzamide Derivative (Hypothetical)
To enable covalent labeling, the 4-Amino-N-ethyl-N-1-naphthylbenzamide core must be functionalized with a reactive group. The following is a hypothetical synthesis of a 4-Amino-N-ethyl-N-1-naphthylbenzamide-NHS ester, designed for targeting lysine residues. This synthesis is based on the established chemistry of procainamide and standard peptide coupling reactions.[7][8][9]
Step 1: Synthesis of 4-((tert-butoxycarbonyl)amino)-N-ethyl-N-(naphthalen-1-yl)benzamide
-
To a solution of 4-((tert-butoxycarbonyl)amino)benzoic acid in dichloromethane (DCM), add oxalyl chloride and a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting acid chloride in fresh DCM and add N-ethyl-N-(naphthalen-1-yl)amine and triethylamine.
-
Stir the reaction overnight at room temperature.
-
Purify the product by column chromatography.
Step 2: Deprotection of the Amine
-
Dissolve the product from Step 1 in a solution of trifluoroacetic acid (TFA) in DCM.
-
Stir the reaction at room temperature for 1 hour.
-
Remove the solvent under reduced pressure to yield 4-amino-N-ethyl-N-(naphthalen-1-yl)benzamide.
Step 3: Coupling with an NHS Ester-Containing Linker
-
To a solution of the deprotected amine from Step 2 in DMF, add a bifunctional linker containing an NHS ester and a carboxylic acid (e.g., succinimidyl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate).
-
Add a coupling reagent such as N,N'-Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).
-
Stir the reaction overnight at room temperature.
-
Purify the final reactive probe by HPLC.
Caption: Synthetic workflow for a reactive 4-Amino-N-ethyl-N-1-naphthylbenzamide derivative.
General Protocol for Protein Labeling
This protocol provides a general guideline for labeling a protein with a 4-Amino-N-ethyl-N-1-naphthylbenzamide-NHS ester derivative. Optimization may be required for specific proteins and applications.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., PBS, pH 7.5-8.5). Avoid buffers containing primary amines (e.g., Tris).
-
Reactive 4-Amino-N-ethyl-N-1-naphthylbenzamide-NHS ester probe, dissolved in a compatible organic solvent (e.g., DMSO or DMF).
-
Desalting column or dialysis membrane for removal of excess probe.
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL.
-
Probe Preparation: Prepare a 10-20 mM stock solution of the reactive probe in DMSO or DMF.
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the reactive probe to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching (Optional): Add a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM to quench any unreacted probe.
-
Purification: Remove excess, unreacted probe and byproducts using a desalting column or dialysis.
Caption: General workflow for covalent protein labeling.
Characterization of Labeled Biomolecules
Successful covalent labeling can be confirmed using several analytical techniques:
-
UV-Vis Spectroscopy: Measure the absorbance of the labeled protein to determine the degree of labeling (DOL), if the probe has a distinct absorbance maximum.
-
SDS-PAGE: Compare the labeled protein to the unlabeled control. A shift in molecular weight may be observed, and in-gel fluorescence can confirm labeling if a fluorescent probe is used.
-
Mass Spectrometry (MS): This is the most definitive method to confirm covalent modification. Intact protein MS will show an increase in mass corresponding to the addition of the label. Peptide mapping by LC-MS/MS can identify the specific site(s) of modification.
Data Presentation
| Parameter | Recommended Condition | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Probe:Protein Molar Ratio | 10:1 to 20:1 | May need optimization for specific proteins. |
| Reaction Buffer | PBS, HEPES | pH 7.5-8.5 for lysine targeting. Avoid amine-containing buffers. |
| Reaction Time | 1-2 hours at RT or overnight at 4°C | Longer incubation times may increase labeling but also risk protein degradation. |
| Quenching Agent | 50-100 mM Tris or Glycine | Quenches unreacted NHS esters. |
Table 1: Recommended Reaction Conditions for Protein Labeling.
Expert Insights and Troubleshooting
-
Low Labeling Efficiency: Increase the probe:protein molar ratio, reaction time, or pH (for lysine labeling). Ensure the protein is in a suitable buffer.
-
Protein Precipitation: The organic solvent used to dissolve the probe can cause protein precipitation. Add the probe solution dropwise while vortexing. Do not exceed 5-10% (v/v) organic solvent in the final reaction mixture.
-
Non-specific Labeling: While NHS esters primarily target lysines, they can also react with serines, threonines, and tyrosines, especially at higher pH.[10] Perform thorough characterization to confirm the site of labeling. For site-specific labeling, consider engineering a unique cysteine residue into the protein for targeting with a maleimide-functionalized probe.
References
- Covalent Labeling of Nucleic Acids - PMC - PubMed Central. (n.d.).
- Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study - MDPI. (2023, February 28).
- Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study - NIH. (2023, February 28).
- (PDF) Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study - ResearchGate. (2023, February 5).
- Exploiting Protein N-Terminus for Site-Specific Bioconjugation - PMC - NIH. (2021, June 9).
- Proteomics: Concepts and applications in human medicine - PMC - NIH. (n.d.).
- Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - NIH. (n.d.).
- N-(2-(Dimethylamino)Ethyl)-4-18F-Fluorobenzamide: A Novel Molecular Probe for High-Contrast PET Imaging of Malignant Melanoma - PubMed. (n.d.).
- 4-18F-Fluorobenzamide: A Novel Molecular Probe for High-Contrast PET Imaging of Malignant Melanoma - NIH. (n.d.).
- Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibo - DR-NTU. (n.d.).
- Rapid labelling and covalent inhibition of intracellular native proteins using ligand-directed N-acyl-N-alkyl sulfonamide - PubMed. (2018, May 14).
Sources
- 1. Covalent Labeling of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(2-(Dimethylamino)Ethyl)-4-18F-Fluorobenzamide: A Novel Molecular Probe for High-Contrast PET Imaging of Malignant Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(2-(Dimethylamino)Ethyl)-4-18F-Fluorobenzamide: A Novel Molecular Probe for High-Contrast PET Imaging of Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid labelling and covalent inhibition of intracellular native proteins using ligand-directed N-acyl-N-alkyl sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. Proteomics: Concepts and applications in human medicine - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Using 4-Amino-N-ethyl-N-1-naphthylbenzamide
A Senior Application Scientist's Guide to a Novel Fluorescent Probe for Intracellular pH Measurement
Abstract: This document provides a comprehensive guide to the hypothetical application of 4-Amino-N-ethyl-N-1-naphthylbenzamide as a novel fluorescent probe for the analysis of intracellular pH (pHi) using flow cytometry. While this specific molecule is not yet established in the literature for this purpose, its chemical structure suggests potential as a fluorescent amine that could be sensitive to the protonation state of its environment. This guide is intended for researchers, scientists, and drug development professionals interested in exploring new tools for cellular analysis. The protocols outlined herein are based on established principles of flow cytometry and intracellular pH measurement and are presented as a framework for the validation and application of this novel compound.
Introduction: The Rationale for a New pH-Sensitive Probe
The measurement of intracellular pH is critical for understanding a wide range of cellular processes, including metabolism, apoptosis, and cell proliferation. Flow cytometry is a powerful technique for such measurements, allowing for the rapid analysis of large, heterogeneous cell populations at the single-cell level.[1] A variety of fluorescent probes have been developed for this purpose, many of which are weak acids or bases whose fluorescence properties change with pH.
4-Amino-N-ethyl-N-1-naphthylbenzamide is an aromatic amine with a naphthalene moiety, suggesting it possesses intrinsic fluorescence. Amines are known to be sensitive to pH, as their protonation state can alter their electronic structure and, consequently, their fluorescence. We hypothesize that 4-Amino-N-ethyl-N-1-naphthylbenzamide can be used as a novel, live-cell compatible fluorescent probe for the ratiometric or non-ratiometric measurement of intracellular pH by flow cytometry. This application note provides a detailed protocol for the characterization and use of this compound in a flow cytometry workflow.
Principle of the Assay
The proposed assay is based on the principle that the fluorescence intensity and/or spectral properties of 4-Amino-N-ethyl-N-1-naphthylbenzamide may change in response to variations in intracellular pH. The amine group on the benzamide ring is a likely candidate for protonation at acidic pH. This protonation event could alter the electron-donating capacity of the amine, thereby affecting the fluorescence of the entire molecule. By calibrating the fluorescence signal against known pH values, it may be possible to quantify the intracellular pH of individual cells within a population.
Caption: A high-level overview of the experimental workflow.
Materials and Reagents
| Material/Reagent | Supplier | Catalog No. |
| 4-Amino-N-ethyl-N-1-naphthylbenzamide | Sigma-Aldrich | MAT113927066[2] |
| Dimethyl sulfoxide (DMSO), anhydrous | Any | N/A |
| Phosphate-buffered saline (PBS), pH 7.4 | Any | N/A |
| Cell line of interest (e.g., Jurkat, HeLa) | ATCC | N/A |
| Complete cell culture medium | Any | N/A |
| Fetal Bovine Serum (FBS) | Any | N/A |
| Penicillin-Streptomycin | Any | N/A |
| Trypsin-EDTA (for adherent cells) | Any | N/A |
| Nigericin | Any | N/A |
| Monensin | Any | N/A |
| High K+ Calibration Buffers (pH 5.5, 6.0, 6.5, 7.0, 7.5, 8.0) | Prepare in-house | See below |
Preparation of High K+ Calibration Buffers: To prepare a set of calibration buffers, mix appropriate volumes of 1 M K2HPO4 and 1 M KH2PO4 to achieve the desired pH. Dilute to a final concentration of 120 mM KCl, 20 mM NaCl, 1 mM MgCl2, and 20 mM HEPES. Adjust the final pH with HCl or NaOH as needed.
Detailed Step-by-Step Protocol
Preparation of Staining Solution
-
Prepare a 10 mM stock solution of 4-Amino-N-ethyl-N-1-naphthylbenzamide in anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution to a working concentration in pre-warmed complete cell culture medium or an appropriate buffer (e.g., PBS). The optimal working concentration will need to be determined empirically but a starting range of 1-10 µM is recommended.
Cell Preparation and Staining
-
Culture cells to a density of approximately 0.5-1 x 10^6 cells/mL.[3]
-
For suspension cells, proceed directly to step 4. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh, pre-warmed complete medium.
-
Centrifuge the required number of cells (e.g., 1 x 10^6 cells per sample) at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in the pre-warmed working solution of 4-Amino-N-ethyl-N-1-naphthylbenzamide.
-
Incubate the cells for 15-60 minutes at 37°C, protected from light.[3] The optimal incubation time should be determined for each cell type.
-
After incubation, centrifuge the cells at 300 x g for 5 minutes.
-
Aspirate the staining solution and resuspend the cells in 1 mL of PBS or a suitable analysis buffer (e.g., Hank's Balanced Salt Solution with HEPES).[3]
-
Keep the cells on ice and protected from light until analysis by flow cytometry.
Intracellular pH Calibration
To accurately quantify intracellular pH, a calibration curve must be generated. This is achieved by equilibrating the intracellular and extracellular pH using ionophores like nigericin and monensin in a high potassium buffer.
-
Prepare a series of high K+ calibration buffers with known pH values (e.g., 5.5, 6.0, 6.5, 7.0, 7.5, 8.0).
-
For each pH point, take an aliquot of stained cells (from step 4.2.8) and resuspend them in the corresponding calibration buffer containing 10 µM nigericin and 10 µM monensin.
-
Incubate for 5-10 minutes at room temperature to allow for pH equilibration.
-
Analyze the samples immediately on the flow cytometer.
Flow Cytometry Analysis
-
Set up the flow cytometer with an appropriate laser for excitation (likely a UV or violet laser, based on the naphthalene moiety).
-
Detect the emission in a suitable channel (the emission maximum will need to be determined experimentally).
-
For each sample, collect data from at least 10,000 events.
-
Gate on the main cell population using forward and side scatter to exclude debris and aggregates.
-
Record the mean fluorescence intensity (MFI) for each sample.
Data Analysis and Interpretation
-
For the calibration samples, plot the MFI against the corresponding pH of the calibration buffers.
-
Fit the data to a suitable equation (e.g., a sigmoidal dose-response curve) to generate a standard curve.
-
For the experimental samples, use the MFI and the standard curve to determine the intracellular pH.
Caption: Key steps for the validation of the assay.
Assay Validation and Controls
As this is a novel application, rigorous validation is essential.[4][5][6][7][8]
-
Optimal Staining Concentration: Titrate the concentration of 4-Amino-N-ethyl-N-1-naphthylbenzamide to find the lowest concentration that gives a bright signal with low background.
-
Cytotoxicity: Assess the effect of the probe on cell viability and proliferation using a standard assay (e.g., Trypan Blue exclusion or a commercial cytotoxicity kit).[9][10]
-
Controls:
-
Unstained Cells: To set the background fluorescence.
-
Positive Control: Treat cells with a known acidifier (e.g., nigericin in low pH buffer) or alkalinizer (e.g., NH4Cl) to confirm the probe's responsiveness to pH changes.
-
Negative Control: Cells stained with the probe but not subjected to any treatment.
-
Safety and Handling
4-Amino-N-ethyl-N-1-naphthylbenzamide is a chemical compound with limited toxicological data.[11][12] Standard laboratory safety precautions should be followed, including wearing personal protective equipment (gloves, lab coat, and eye protection). Handle the compound in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed information.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low fluorescence signal | - Sub-optimal staining concentration or incubation time.- Incorrect excitation/emission settings. | - Titrate the probe concentration and incubation time.- Perform a spectral scan to determine the optimal settings. |
| High background fluorescence | - Incomplete washing.- High probe concentration. | - Ensure thorough washing after staining.- Reduce the probe concentration. |
| Poor correlation in calibration curve | - Incomplete pH equilibration.- Inaccurate pH of calibration buffers. | - Increase incubation time with ionophores.- Verify the pH of all buffers immediately before use. |
| High cell death | - Probe cytotoxicity.- Harsh cell handling. | - Perform a cytotoxicity assay to determine a non-toxic concentration.- Handle cells gently during all steps. |
Conclusion
This application note provides a comprehensive, albeit hypothetical, framework for the use of 4-Amino-N-ethyl-N-1-naphthylbenzamide as a novel fluorescent probe for intracellular pH measurement by flow cytometry. The provided protocols are based on well-established principles of flow cytometry and pH-sensitive dye applications.[13][14][15] Rigorous validation of the probe's spectral properties, pH sensitivity, and potential cytotoxicity is a prerequisite for its successful implementation in research and drug discovery settings.
References
-
Orij, R., Brul, S., & Smits, G. J. (2020). Live Cell Measurement of the Intracellular pH of Yeast by Flow Cytometry Using a Genetically-Encoded Fluorescent Reporter. Methods in Molecular Biology, 2149, 131–140. [Link]
-
PubChem. 4-amino-N,N-diethylbenzamide.[Link]
-
MDPI. (2023). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. [Link]
-
MDPI. (2022). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. [Link]
-
ResearchGate. (2023). The evolution of guidelines for the validation of flow cytometric methods. [Link]
-
Bioanalysis Zone. (2013). Validation of Cell-based Fluorescence Assays: Practice Guidelines from the ICSH and ICCS – Part III. [Link]
-
a4cell. (2022, April 6). Measuring intracellular pH for real cell physiology understanding with SPAchip and Flow Cytometry. [Link]
-
Stratech. Intracellular pH. [Link]
-
PubMed. (2023). Flow Cytometry Method Validation Protocols. [Link]
-
NIST. Benzenamine, N-ethyl-. [Link]
-
PubChem. 4-amino-N-ethyl-N-methylbutanamide. [Link]
-
Charles River Laboratories. Challenges Associated with the Development and Validation of Flow Cytometry Assays. [Link]
-
ResearchGate. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. [Link]
-
CDC Stacks. (2020). Reliable Protocols for Flow Cytometry Analysis of Intracellular Proteins in Pluripotent Stem Cell Derivatives. [Link]
-
PubChem. N-Ethyl-1-naphthalenamine. [Link]
-
PubChem. N-(2-aminoethyl)-4-ethyl-N-methylbenzamide. [Link]
-
PubChem. 4-Amino-N-ethyl-N-phenylbenzamide. [Link]
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- 2. 4-Amino-N-ethyl-N-(1-naphthyl)benzamide | 6361-29-1 [sigmaaldrich.com]
- 3. How to measure intracellular pH using flow cytometry? | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. Flow Cytometry Method Validation Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 8. stacks.cdc.gov [stacks.cdc.gov]
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- 11. N-Ethyl-1-naphthalenamine | C12H13N | CID 67043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Amino-N-ethyl-N-phenylbenzamide | C15H16N2O | CID 577841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Measuring intracellular pH for real cell physiology understanding with SPAchip and Flow Cytometry - a4cell [a4cell.com]
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- 15. Intracellular pH Measurement with Dual Excitation Fluorescence Sensor BCFL | AAT Bioquest [aatbio.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Amino-1,8-Naphthalimide Dyes for Cellular Imaging
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the effective use of 4-Amino-1,8-Naphthalimide derivatives in cell staining applications. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you optimize your experimental protocols and achieve high-quality, reproducible results. Given that the compound "4-Amino-N-ethyl-N-1-naphthylbenzamide" is not commonly cited in scientific literature, this guide focuses on the well-documented and structurally related class of 4-Amino-1,8-Naphthalimide dyes, which are versatile fluorophores for cellular imaging.
Introduction to 4-Amino-1,8-Naphthalimide Dyes
4-Amino-1,8-naphthalimide (ANI) and its derivatives are a class of fluorescent dyes known for their strong fluorescence, good photostability, and large Stokes shifts.[1][2] These characteristics make them excellent candidates for various bioimaging applications. Their fluorescence is often sensitive to the local environment, which has led to the development of ANI-based sensors for pH, ions, and hypoxia.[3][4][5] Modifications to the core structure allow for targeted localization to specific subcellular organelles, such as mitochondria and lysosomes, making them powerful tools in cell biology and drug development.[1]
Frequently Asked Questions (FAQs)
Here we address common questions regarding the use of 4-Amino-1,8-Naphthalimide dyes in cell staining.
Q1: What is the general mechanism of staining for 4-Amino-1,8-Naphthalimide dyes?
A1: The staining mechanism is primarily driven by the physicochemical properties of the specific derivative. Generally, these dyes are small, lipophilic molecules that can passively diffuse across the cell membrane. Their accumulation in specific organelles is directed by moieties attached to the naphthalimide core. For example, positively charged groups like triphenylphosphonium can target the dye to mitochondria due to the mitochondrial membrane potential, while groups like morpholine can lead to accumulation in acidic organelles such as lysosomes.[1] The fluorescence of these dyes often arises from an intramolecular charge transfer (ICT) process, which can be influenced by the polarity and pH of their environment.[5][6]
Q2: What are the typical excitation and emission wavelengths for these dyes?
A2: 4-Amino-1,8-naphthalimide derivatives typically absorb light in the blue-to-green region of the spectrum and emit in the green-to-yellow region. The exact wavelengths are highly dependent on the specific chemical structure and the solvent environment. For instance, the parent 4-amino-1,8-naphthalimide fluorophore has an absorption maximum around 450 nm and an emission maximum around 550 nm.[4] However, substitutions on the aromatic core can shift these values. It is crucial to consult the technical datasheet for your specific derivative or perform a spectral scan to determine the optimal settings for your microscope.
Q3: Are 4-Amino-1,8-Naphthalimide dyes suitable for live-cell imaging?
A3: Yes, many 4-Amino-1,8-Naphthalimide derivatives are designed and used for live-cell imaging due to their cell permeability and relatively low cytotoxicity at working concentrations.[2][7] However, it is essential to assess the cytotoxicity of each specific dye for your cell type and experimental duration.
Q4: How photostable are these dyes?
A4: 4-Amino-1,8-naphthalimide dyes generally exhibit good photostability, which is a key advantage for imaging studies that require prolonged or repeated exposure to excitation light.[1][8] However, like all fluorophores, they are susceptible to photobleaching. Strategies to minimize photobleaching are discussed in the troubleshooting section.
Experimental Protocols
I. Preparation of Staining Solution
-
Stock Solution Preparation : Prepare a high-concentration stock solution (e.g., 1-10 mM) of the 4-Amino-1,8-Naphthalimide dye in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). Store the stock solution at -20°C, protected from light and moisture.
-
Working Solution Preparation : On the day of the experiment, dilute the stock solution to the desired final working concentration in a physiologically compatible buffer (e.g., phosphate-buffered saline (PBS), Hank's Balanced Salt Solution (HBSS), or complete cell culture medium). The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
II. General Staining Protocol for Adherent Cells
-
Cell Culture : Plate cells on a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) and culture until they reach the desired confluency.
-
Aspirate Medium : Carefully remove the cell culture medium.
-
Wash (Optional) : Gently wash the cells once with pre-warmed PBS or HBSS.
-
Staining : Add the pre-warmed working solution of the 4-Amino-1,8-Naphthalimide dye to the cells.
-
Incubation : Incubate the cells at 37°C in a humidified incubator with 5% CO2. The optimal incubation time will vary depending on the dye and cell type and should be determined empirically (typically 15-60 minutes).
-
Wash : Remove the staining solution and wash the cells 2-3 times with pre-warmed PBS or imaging buffer to remove unbound dye.
-
Imaging : Add fresh, pre-warmed imaging buffer to the cells and proceed with fluorescence microscopy.
Optimizing Staining Concentration
Finding the optimal dye concentration is a critical step to achieve a high signal-to-noise ratio while minimizing cytotoxicity. A titration experiment is highly recommended.
Workflow for Concentration Optimization
Caption: Workflow for optimizing dye concentration.
Data Presentation: Concentration Titration
| Concentration (µM) | Signal Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio | Cytotoxicity Observed |
| 0.1 | 150 | 50 | 3.0 | None |
| 0.5 | 800 | 60 | 13.3 | None |
| 1.0 | 1500 | 70 | 21.4 | None |
| 2.0 | 2500 | 150 | 16.7 | Minor morphological changes |
| 5.0 | 3500 | 400 | 8.8 | Significant cell rounding |
| 10.0 | 4000 (Saturated) | 800 | 5.0 | Widespread cell death |
This is example data. Your results will vary.
Troubleshooting Guide
Problem: Weak or No Signal
| Possible Cause | Recommended Solution |
| Incorrect Filter Set | Ensure the excitation and emission filters on your microscope are appropriate for the spectral properties of your specific 4-Amino-1,8-Naphthalimide dye. |
| Low Dye Concentration | Increase the dye concentration. Perform a concentration titration as described above. |
| Insufficient Incubation Time | Increase the incubation time to allow for adequate dye uptake. |
| Low Target Expression (for targeted probes) | If your probe targets a specific cellular component, ensure that your cell model expresses this target at a detectable level.[9] |
| Photobleaching | Minimize exposure to excitation light. Use a neutral density filter, reduce exposure time, and use an anti-fade mounting medium if imaging fixed cells.[9] |
Problem: High Background
| Possible Cause | Recommended Solution |
| High Dye Concentration | Decrease the dye concentration. High concentrations can lead to non-specific binding and high background fluorescence. |
| Insufficient Washing | Increase the number and/or duration of wash steps after staining to remove unbound dye. |
| Dye Aggregation | Prepare fresh working solutions. Centrifuge the stock solution before dilution to pellet any aggregates. Dye aggregation can lead to fluorescent puncta in the background.[3] |
| Autofluorescence | Image an unstained control sample to assess the level of cellular autofluorescence. If high, you may need to use a dye with a different spectral profile or use spectral unmixing if your imaging system supports it. |
Problem: Non-specific Staining or Incorrect Localization
| Possible Cause | Recommended Solution |
| Cell Health | Ensure cells are healthy and not overly confluent, as this can affect membrane integrity and dye uptake. |
| Incorrect Buffer Conditions | The pH and ionic strength of the buffer can influence dye properties. Use a physiological buffer within the optimal pH range for your cells. Some ANI derivatives are pH-sensitive.[3] |
| Dye Properties | The inherent properties of the dye may lead to accumulation in multiple compartments. Consult the literature for the expected localization of your specific derivative. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common staining issues.
References
-
Gunnlaugsson, T., et al. (2007). Highly Selective 4-amino-1,8-naphthalimide Based Fluorescent Photoinduced Electron Transfer (PET) Chemosensors for Zn(II) Under Physiological pH Conditions. Organic & Biomolecular Chemistry, 5(2), 310-317. [Link]
-
Filip-Ilisia, A., et al. (2014). Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. Beilstein Journal of Organic Chemistry, 10, 2636-2644. [Link]
-
Kubik, P., et al. (2021). Spectroscopic and Biological Properties of the 3-Imino-1,8-naphthalimide Derivatives as Fluorophores for Cellular Imaging. International Journal of Molecular Sciences, 22(16), 8888. [Link]
-
O'Shea, D. F., et al. (2015). 4-Amino-1,8-naphthalimide–ferrocene conjugates as potential multi-targeted anticancer and fluorescent cellular imaging agents. Dalton Transactions, 44(35), 15484-15492. [Link]
-
Gunnlaugsson, T., et al. (2007). Highly Selective 4-amino-1,8-naphthalimide Based Fluorescent Photoinduced Electron Transfer (PET) Chemosensors for Zn(II) Under Physiological pH Conditions. PubMed, 17237937. [Link]
-
Johnson, A. D., et al. (2025). 4-amino-1,8-naphthalimide azetidine fluorescent indicators and cellular imaging agents. ResearchGate. [Link]
-
Kim, S. K., et al. (2007). Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. Photochemical & Photobiological Sciences, 6(5), 553-559. [Link]
-
Wang, L., et al. (2019). New trends of molecular probes based on the fluorophore 4-amino-1, 8-naphthalimide. Dyes and Pigments, 169, 107-122. [Link]
-
Li, Y., et al. (2017). 1,8-Naphthalimide derivative dyes targeting live cell mitochondria with large stokes shift. ACS Omega, 2(10), 6979-6987. [Link]
-
Sano, K., et al. (2022). Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers. Scientific Reports, 12(1), 9772. [Link]
-
Gunnlaugsson, T. (2021). 1,8-Naphthalimide based fluorescent sensors for enzymes. MURAL - Maynooth University Research Archive Library. [Link]
-
Sawa, M., et al. (2021). Unique Photophysical Properties of 1,8-Naphthalimide Derivatives: Generation of Semi-stable Radical Anion Species by Photo-Induced Electron Transfer from a Carboxy Group. ACS Omega, 6(20), 13327-13334. [Link]
-
Imperiali, B., et al. (2007). A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide: A Powerful Tool for the Study of Dynamic Protein Interactions. Journal of the American Chemical Society, 129(39), 11941-11948. [Link]
Sources
- 1. New trends of molecular probes based on the fluorophore 4-amino-1, 8-naphthalimide [html.rhhz.net]
- 2. 1,8-Naphthalimide derivative dyes targeting live cell mitochondria with large stokes shift - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Highly selective 4-amino-1,8-naphthalimide based fluorescent photoinduced electron transfer (PET) chemosensors for Zn(II) under physiological pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 6. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spectroscopic and Biological Properties of the 3-Imino-1,8-naphthalimide Derivatives as Fluorophores for Cellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features [beilstein-journals.org]
- 9. biotium.com [biotium.com]
how to improve the signal-to-noise ratio with 4-Amino-N-ethyl-N-1-naphthylbenzamide
A Note on "4-Amino-N-ethyl-N-1-naphthylbenzamide": Initial searches for the specific compound "4-Amino-N-ethyl-N-1-naphthylbenzamide" did not yield specific application data. However, the principles of optimizing signal-to-noise ratio (SNR) in fluorescence-based assays are universal. This guide provides a comprehensive framework for troubleshooting and enhancing the performance of a wide range of fluorescent probes, which will be directly applicable to your experiments with 4-Amino-N-ethyl-N-1-naphthylbenzamide.
Part 1: Fundamentals of Signal-to-Noise Ratio in Fluorescence
A high signal-to-noise ratio is paramount for generating reliable and reproducible data in fluorescence-based assays. It ensures that the measured signal from the target of interest is clearly distinguishable from the background noise.[1] A poor SNR can lead to false negatives, inaccurate quantification, and misinterpreted results.
What is Signal? The signal is the specific fluorescence emission from the probe that is bound to your target of interest. A stronger signal can be achieved by optimizing probe concentration and ensuring the probe's environment is conducive to its maximum fluorescence output.
What is Noise? Noise is any unwanted fluorescence that obscures the true signal. It can originate from several sources:
-
High Background: Fluorescence not originating from the specific target-probe interaction.
-
Autofluorescence: Natural fluorescence from the sample itself (e.g., cells, tissues).[2]
-
Non-specific Binding: The fluorescent probe binding to off-target sites.[3][4]
-
Instrumental Noise: Electronic noise from the detector and other components of the imaging system.
The goal of any optimization is to maximize the specific signal while minimizing the noise.
Part 2: Troubleshooting Guide (Question & Answer Format)
This section addresses common issues encountered during fluorescence experiments and provides actionable solutions.
High Background Fluorescence
Q1: My entire sample is glowing, making it difficult to identify my target. What's causing this high background?
A1: High background fluorescence is a common issue and can stem from several factors:
-
Excessive Probe Concentration: Using too much of the fluorescent probe can lead to high non-specific binding and a general increase in background fluorescence.[3][5] It is crucial to titrate your probe to find the optimal concentration that provides a strong signal without elevating the background.[6][7]
-
Inadequate Blocking: In immuno-based assays, insufficient blocking allows the probe (or antibodies) to bind non-specifically to the sample.[3][8] Using a suitable blocking agent, such as bovine serum albumin (BSA) or serum from the same species as the secondary antibody, can significantly reduce this.[8][9]
-
Insufficient Washing: Inadequate washing steps after probe incubation will leave unbound probe in the sample, contributing to the background.[4][5] Increasing the number and duration of washes can help.
-
Autofluorescence: Many biological samples, especially those fixed with aldehydes like paraformaldehyde, exhibit natural fluorescence.[2] This is often more pronounced at shorter wavelengths (blue and green).[10]
Q2: How can I reduce autofluorescence in my cell or tissue samples?
A2: Several strategies can be employed to combat autofluorescence:
-
Spectral Separation: If possible, choose a fluorescent probe that emits in the red or far-red spectrum, as autofluorescence is typically weaker in these regions.[2][10]
-
Chemical Quenching: Treating samples with quenching agents like sodium borohydride or Sudan Black B can reduce autofluorescence.[11][12] However, their effectiveness can be sample-dependent.[11]
-
Proper Fixation: Minimize fixation time, as prolonged exposure to aldehyde fixatives can increase autofluorescence.[2] Consider alternative fixatives like methanol or ethanol if compatible with your target.[12]
-
Background Subtraction: If autofluorescence cannot be eliminated, it can be measured in a control sample (without the fluorescent probe) and computationally subtracted from the experimental samples.
Weak or No Signal
Q3: I'm not seeing any signal, or the signal is too faint to be useful. What should I check?
A3: A weak or absent signal can be frustrating. Here's a checklist of potential causes and solutions:
-
Suboptimal Probe Concentration: Just as too much probe can be a problem, too little will result in a weak signal.[7] Perform a careful titration to determine the optimal concentration.
-
Probe/Reagent Degradation: Ensure your fluorescent probe and other critical reagents have been stored correctly (e.g., protected from light, at the correct temperature) and have not expired.[4]
-
Photobleaching: The irreversible destruction of a fluorophore due to prolonged exposure to excitation light is a common cause of signal loss.[13] Minimize light exposure by focusing on a different area of the sample than the one you intend to image, reducing excitation light intensity, and minimizing exposure time.[14][15] Using an anti-fade mounting medium can also help protect against photobleaching.[5][16]
-
Incorrect Filter Sets: Ensure that the excitation and emission filters on your microscope are appropriate for the spectral properties of your fluorescent probe.[16]
-
Buffer Incompatibility: The composition of your buffer, including pH and the presence of certain ions, can significantly impact the fluorescence intensity of your probe.[17] It's advisable to test different buffer systems.
Signal Instability and Variability
Q4: My fluorescence signal fades quickly during imaging. What is happening and how can I prevent it?
A4: Rapid signal loss during imaging is a classic sign of photobleaching .[18] To mitigate this:
-
Reduce Excitation Intensity: Use the lowest possible light intensity that still provides a detectable signal.[15] Neutral density filters can be used to attenuate the excitation light.[19]
-
Minimize Exposure Time: Use the shortest possible exposure time for image acquisition.[14][15]
-
Use Antifade Reagents: Mount your samples in a commercially available antifade medium.[5][16] These reagents often contain free radical scavengers that protect the fluorophore from photobleaching.
-
Choose Photostable Probes: When possible, select fluorescent probes known for their high photostability.[15]
Q5: I'm observing high variability in fluorescence intensity between samples that should be identical. What could be the cause?
A5: Inconsistent results can arise from several factors in your experimental workflow:
-
Inconsistent Staining: Ensure that all samples are treated identically during the staining protocol, including incubation times, temperatures, and reagent volumes.
-
Uneven Illumination: Check that the illumination across the field of view of your microscope is uniform.
-
Sample Preparation Differences: Variations in cell density, fixation, or permeabilization can lead to inconsistent staining.
-
Photobleaching: If you are imaging multiple fields of view on the same sample, the areas imaged later may have experienced more photobleaching.
Part 3: Best Practices for Assay Optimization
Proactive optimization is key to achieving a high signal-to-noise ratio.
Probe Handling and Preparation
-
Storage: Always store fluorescent probes according to the manufacturer's instructions, which typically means protecting them from light and storing them at the recommended temperature.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the probe, prepare small, single-use aliquots.
-
Fresh Dilutions: Prepare fresh working dilutions of your probe for each experiment.
Buffer Selection
The choice of buffer can have a significant impact on the performance of your fluorescent probe.
-
pH: Ensure the pH of your buffer is optimal for your probe's fluorescence.
-
Additives: Some buffer components, like certain salts or detergents, can quench fluorescence or promote non-specific binding. Conversely, some additives can enhance fluorescence.[17]
-
Purity: Use high-purity reagents to prepare your buffers to avoid fluorescent contaminants.[20]
Instrument Setup
-
Correct Filters: Double-check that your microscope's filter cubes are matched to the excitation and emission spectra of your fluorescent probe.
-
Light Source: Use the appropriate light source and adjust its intensity to the minimum level required for adequate signal detection.
-
Detector Settings: Optimize the gain and exposure time of your camera or detector to maximize signal detection without saturating the signal or significantly increasing noise.
Part 4: Experimental Protocols
Protocol 1: Titration of a Fluorescent Probe
This protocol helps determine the optimal concentration of your fluorescent probe.
-
Prepare a dilution series of your fluorescent probe in your assay buffer. A good starting point is a series of 1:2 or 1:3 dilutions from your stock concentration.
-
Prepare replicate samples for each concentration, including a "no probe" control to measure background and autofluorescence.
-
Stain the samples according to your standard protocol, using the different probe concentrations.
-
Image all samples using identical instrument settings (e.g., excitation intensity, exposure time, gain).
-
Quantify the mean fluorescence intensity of the specific signal and the background for each concentration.
-
Calculate the signal-to-noise ratio (SNR) for each concentration (SNR = Mean Signal Intensity / Mean Background Intensity).
-
Plot the SNR as a function of probe concentration. The optimal concentration is the one that gives the highest SNR.
| Probe Dilution | Mean Signal Intensity (a.u.) | Mean Background Intensity (a.u.) | Signal-to-Noise Ratio (SNR) |
| 1:100 | 5000 | 1000 | 5.0 |
| 1:200 | 4500 | 500 | 9.0 |
| 1:400 | 3000 | 250 | 12.0 |
| 1:800 | 1500 | 200 | 7.5 |
| 1:1600 | 800 | 180 | 4.4 |
This is example data. Your results will vary.
Protocol 2: Optimization of Washing Buffer
This protocol helps to improve the removal of unbound probe and reduce background.
-
Prepare your samples as you normally would, including the incubation with your fluorescent probe at its optimal concentration.
-
Divide the samples into different groups.
-
Wash each group with a different washing buffer. You can test variations in:
-
Detergent concentration: (e.g., 0.05%, 0.1%, 0.2% Tween-20 in PBS).
-
Salt concentration: (e.g., 150 mM, 300 mM, 500 mM NaCl in your buffer).
-
Number of washes: (e.g., 2, 3, 4 washes).
-
Duration of washes: (e.g., 5, 10, 15 minutes per wash).
-
-
Image all samples using identical settings.
-
Visually and quantitatively assess the background fluorescence. The optimal washing condition is the one that provides the lowest background without significantly diminishing the specific signal.
Part 5: Visualizations
Caption: Major contributors to signal and noise in fluorescence assays.
Caption: A typical workflow for troubleshooting and optimizing fluorescence assays.
References
-
Immunofluorescence Troubleshooting. (2020, November 12). St John's Laboratory Ltd. [Link]
-
Troubleshooting Immunofluorescence. (n.d.). Hycult Biotech. [Link]
-
9 tips to optimize your immunofluorescence staining. (2019, May 15). ONI Bio. [Link]
-
Immunofluorescence Troubleshooting Tips. (2021, October 19). Elabscience. [Link]
-
A non-toxic, user-friendly buffer that enhances green fluorophore performance in conventional and super-resolution imaging. (2023, September 29). bioRxiv. [Link]
-
7 Tips for Optimising Immunofluorescence Staining. (2024, February 29). Atlantis Bioscience. [Link]
-
A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. (2021, September 4). PLOS One. [Link]
-
Resolving your Noise Complaints – the Basics of Signal/Noise Ratio in Microscopy. (2023, June 9). Bitesize Bio. [Link]
-
5 Recipes for Flow Cytometry Buffers. (2023, May 3). FluoroFinder. [Link]
-
Fluorescence quenching mechanisms. (n.d.). Fiveable. [Link]
-
What is the best fixation for fluorescence microscopy of GFP tagged proteins? (2013, November 12). ResearchGate. [Link]
-
How to Minimize Fluorescence Quenching. (2024, September 26). AxisPharm. [Link]
-
Tips to Minimize Autofluorescence. (2023, July 19). FluoroFinder. [Link]
-
Minimizing photobleaching during confocal microscopy of fluorescent probes bound to chromatin: role of anoxia and photon flux. (n.d.). PubMed. [Link]
-
Choosing the Right Blocking Buffer | Fluorescence: Blocking the Membrane. (2021, September 19). YouTube. [Link]
-
What can I do to reduce / remove the autofluorescence in the tissues? (2017, April 26). ResearchGate. [Link]
-
Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence. (2022, January 26). PubMed Central. [Link]
-
How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. (n.d.). Keyence. [Link]
-
Signal-to-Noise Ratio (SNR). (n.d.). Scientific Volume Imaging. [Link]
-
What is Fluorescence Quenching? (2024, May 2). Edinburgh Instruments. [Link]
-
Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. [Link]
-
How to Overcome Photobleaching and Phototoxicity in Live Cell Imaging. (n.d.). Andor. [Link]
-
Concentration Quenching of Fluorescence Decay Kinetics of Molecular Systems. (2021, May 14). The Journal of Physical Chemistry B. [Link]
-
Quenching (fluorescence). (n.d.). Wikipedia. [Link]
-
Optimizing Signal to Noise Ratio. (2023, May 8). YouTube. [Link]
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Technical Support Center: Mitigating Photobleaching of Naphthyl-Based Fluorophores
A Note on 4-Amino-N-ethyl-N-1-naphthylbenzamide: Initial searches for the specific compound "4-Amino-N-ethyl-N-1-naphthylbenzamide" did not yield dedicated application notes for fluorescence microscopy. However, the structural motifs (amino, naphthyl) are common in fluorophores that can be susceptible to photobleaching. This guide provides a comprehensive framework for preventing photobleaching, focusing on principles applicable to this class of dyes and other common fluorophores used in imaging.
Section 1: Understanding the Enemy - The "Why" Behind Photobleaching
FAQ 1: What is photobleaching and why does it happen?
Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[1][2] This process is a significant challenge in fluorescence microscopy, especially during long-term imaging or when using high-intensity light.[3]
The underlying mechanism often involves the fluorophore entering a long-lived, highly reactive triplet state after excitation.[4][5] In this state, the molecule can interact with molecular oxygen, leading to the generation of reactive oxygen species (ROS) like singlet oxygen.[6] These ROS can then attack the fluorophore's structure, breaking covalent bonds and rendering it non-fluorescent.[1][6]
Caption: Simplified Jablonski diagram illustrating the pathway to photobleaching.
Section 2: Proactive Defense - Optimizing Your Imaging Protocol
FAQ 2: How can I change my microscope settings to reduce photobleaching?
Optimizing your imaging parameters is the first and most critical line of defense against photobleaching. The goal is to find the sweet spot that provides a good signal-to-noise ratio (SNR) while minimizing the total number of photons hitting your sample.
Core Strategies:
-
Reduce Illumination Intensity: Use the lowest laser power or lamp intensity that provides a usable signal.[6][7] This is the most direct way to reduce the rate of photobleaching.
-
Minimize Exposure Time: Shorten the camera exposure time or pixel dwell time (for confocal) as much as possible.[6][7]
-
Use Neutral Density (ND) Filters: ND filters reduce the intensity of the excitation light without changing its color, providing a simple way to control illumination.[6]
-
Avoid Unnecessary Exposure: Use transmitted light or a lower magnification to find your region of interest before switching to fluorescence imaging for acquisition.[8][9] Do not leave the sample exposed to the excitation light while not actively acquiring an image.[3]
| Parameter | Recommendation | Rationale |
| Laser/Lamp Power | Use the lowest setting that provides adequate SNR. | Reduces the rate of fluorophore excitation and subsequent photobleaching.[7] |
| Exposure Time | Keep as short as possible. | Decreases the total light dose delivered to the sample.[6] |
| Pinhole (Confocal) | Open slightly if signal is low. | Can increase signal detection, potentially allowing for lower laser power. |
| Detector Gain/Offset | Increase gain before increasing laser power. | Amplifies the detected signal, which can compensate for lower excitation intensity. |
| Binning | Use if spatial resolution allows. | Combines pixels to increase signal, which may allow for shorter exposure times.[8] |
FAQ 3: I'm doing a long time-lapse experiment. What are the most important considerations?
For time-lapse studies, the cumulative light dose is the primary concern.
-
Decrease Acquisition Frequency: Image only as often as is necessary to capture the dynamics of your biological process.[3]
-
Use Advanced Techniques: If available, techniques like light-sheet or spinning disk confocal microscopy are inherently gentler on samples than traditional point-scanning confocal.[6]
-
Consider Photostable Dyes: If your experimental design allows, choose fluorophores known for high photostability, such as Alexa Fluor dyes or certain silicon-rhodamine derivatives.[6]
Section 3: Chemical Warfare - Using Antifade Reagents
FAQ 4: What are antifade reagents and how do they work?
Antifade reagents are chemical compounds added to the mounting medium to suppress photobleaching.[10] Most work as reactive oxygen species scavengers, neutralizing the harmful molecules generated during fluorescence excitation before they can damage the fluorophore.[5][11]
Common antifade agents include:
-
n-Propyl gallate (NPG): A widely used and effective antifade agent.[4][5] It can be used in live-cell imaging but may have biological effects, such as protecting against apoptosis.[5][12]
-
1,4-diazabicyclo[2.2.2]octane (DABCO): Another common free radical scavenger.[4][11] It is generally considered less toxic than other agents.[4]
-
p-Phenylenediamine (PPD): Very effective, but can be toxic and may react with certain classes of dyes like cyanines (e.g., Cy2).[4][12]
FAQ 5: Should I buy a commercial antifade medium or make my own?
This depends on your lab's needs, budget, and the specific requirements of your experiment.
-
Commercial Reagents: Offer convenience, batch-to-batch consistency, and are optimized for performance.[10] They are available in hardening and non-hardening formulations, with and without nuclear counterstains like DAPI.[13]
-
"Home-Brew" Reagents: Can be more cost-effective. However, preparation requires care, and batch-to-batch consistency can be a concern. NPG, for instance, can be difficult to dissolve.[4][5]
Protocol: Preparation of a Simple NPG-Glycerol Antifade Mounting Medium
This protocol is a common starting point for a lab-made antifade solution.
Materials:
-
Glycerol (ACS grade, 99-100% purity)
-
10X Phosphate-Buffered Saline (PBS)
-
n-Propyl gallate (NPG)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
Procedure:
-
Prepare a 20% (w/v) NPG stock solution: Dissolve 2g of n-propyl gallate in 10 mL of DMSO or DMF. Note: NPG does not dissolve well in aqueous solutions.[14]
-
Prepare the glycerol/PBS base: In a 50 mL conical tube, thoroughly mix 9 mL of glycerol with 1 mL of 10X PBS.
-
Combine: While vortexing the glycerol/PBS mixture, slowly add 100 µL of the 20% NPG stock solution dropwise.
-
Store: Aliquot into smaller tubes and store at -20°C, protected from light.
Section 4: Troubleshooting Guide
This section provides a logical workflow for diagnosing and solving photobleaching issues.
Caption: Troubleshooting workflow for addressing photobleaching.
References
-
ResearchGate. (n.d.). Mountants and Antifades. Retrieved from [Link]
-
SciSpace. (n.d.). Mounting Media and Antifade Reagents. Retrieved from [Link]
-
Longin, A., et al. (1993). Comparison of anti-fading agents used in fluorescence microscopy: image analysis and laser confocal microscopy study. Journal of Histochemistry & Cytochemistry, 41(12), 1833-1840. Retrieved from [Link]
-
Keyence. (n.d.). How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. Retrieved from [Link]
-
Biocompare. (2018, April 26). Photobleaching in Live Cell Imaging. Retrieved from [Link]
-
News-Medical.Net. (2018, October 24). Minimizing Photobleaching in Fluorescence Microscopy. Retrieved from [Link]
-
König, K., et al. (2011). Mechanisms of high-order photobleaching and its relationship to intracellular ablation. Optics Express, 19(6), 5497-5508. Retrieved from [Link]
-
Carlton, P. M., et al. (2010). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Current Biology, 20(1), R22-R24. Retrieved from [Link]
-
Hiraoka, Y., et al. (1991). Minimizing photobleaching during confocal microscopy of fluorescent probes bound to chromatin: role of anoxia and photon flux. Journal of Cell Science, 99(Pt 1), 185-194. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. Retrieved from [Link]
-
Wikipedia. (n.d.). Photobleaching. Retrieved from [Link]
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Technical Support Center: Strategies for Minimizing Cytotoxicity of 4-Amino-N-ethyl-N-1-naphthylbenzamide in Long-Term Studies
Welcome to the technical support center for researchers utilizing 4-Amino-N-ethyl-N-1-naphthylbenzamide. This guide is designed to provide in-depth, practical solutions to challenges related to cytotoxicity that may arise during long-term experimental studies. Our goal is to equip you with the knowledge to not only identify and troubleshoot these issues but also to proactively design experiments that minimize off-target effects and ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the cytotoxic potential of 4-Amino-N-ethyl-N-1-naphthylbenzamide and foundational strategies for its mitigation.
Q1: What are the potential mechanisms of cytotoxicity for 4-Amino-N-ethyl-N-1-naphthylbenzamide?
A1: While specific data for this compound is limited, its chemical structure as an N-aryl benzamide and an aromatic amine suggests several potential mechanisms of cytotoxicity. A primary concern is metabolic activation by cytochrome P450 (CYP) enzymes.[1][2][3] This process, particularly N-hydroxylation, can generate reactive electrophilic metabolites.[2][4][5] These metabolites can covalently bind to cellular macromolecules like DNA and proteins, leading to cellular dysfunction and apoptosis.
Another significant mechanism is the induction of oxidative stress.[6][7] Aromatic amines can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide.[8][9] Excessive ROS can overwhelm the cell's antioxidant defenses, causing damage to lipids, proteins, and DNA, and triggering apoptotic pathways.[10]
Finally, the compound's hydrophobicity may contribute to its cytotoxicity.[11][12] Highly lipophilic compounds can intercalate into cellular membranes, disrupting their integrity and function, which can lead to downstream cytotoxic effects.
Q2: How can I get a preliminary idea of the cytotoxic concentration range for my cell line?
A2: A dose-response study is the essential first step. We recommend a broad range of concentrations initially, for example, from 0.1 µM to 100 µM, in a standard 24- or 48-hour cytotoxicity assay such as an MTT, XTT, or LDH release assay. This will allow you to determine the IC50 (the concentration that inhibits 50% of cell viability), which will serve as a critical reference point for designing your long-term studies. It is advisable to use a concentration well below the IC50 for chronic exposure experiments to minimize overt toxicity.
Q3: Are there any general recommendations for handling and preparing 4-Amino-N-ethyl-N-1-naphthylbenzamide to minimize experimental variability?
A3: Due to its aromatic amine structure, this compound may be susceptible to degradation by light and air. We recommend storing the solid compound in a desiccator, protected from light. For creating stock solutions, use a high-quality, anhydrous solvent like DMSO. Prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles. When diluting into your culture medium, ensure rapid and thorough mixing to prevent precipitation of this likely poorly soluble compound.
Part 2: Troubleshooting Guides for Long-Term Studies
This section provides detailed troubleshooting advice for specific issues that may arise during prolonged exposure of cells to 4-Amino-N-ethyl-N-1-naphthylbenzamide.
Issue 1: Gradual Decrease in Cell Viability and Proliferation Over Time
Symptoms:
-
A slow but steady decline in cell confluence compared to vehicle-treated controls.
-
An increase in floating, dead cells in the culture supernatant.
-
Reduced metabolic activity in assays like AlamarBlue over the course of days or weeks.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps & Rationale |
| Cumulative Cytotoxicity | Even at sub-lethal concentrations, continuous exposure can lead to a gradual accumulation of cellular damage. | 1. Reduce the Working Concentration: Based on your initial dose-response, try lowering the concentration by 2 to 5-fold. The goal is to find a concentration that elicits the desired biological effect without significant long-term toxicity. 2. Intermittent Dosing: Instead of continuous exposure, consider a pulsed-dosing regimen (e.g., 24 hours on, 48 hours off). This allows cells time to recover and repair potential damage. |
| Metabolite Accumulation | If your cells express relevant CYP enzymes, toxic metabolites may accumulate in the culture medium over time. | 1. Increase Media Change Frequency: Change the culture medium more frequently (e.g., every 24-48 hours) to remove accumulated metabolites. 2. Use a Bioreactor System: For critical long-term studies, a flow-cell bioreactor can provide a continuous supply of fresh medium, mimicking in vivo clearance.[13] |
| Oxidative Stress | Chronic low-level ROS production can deplete cellular antioxidant defenses, leading to eventual cell death. | Co-treatment with an Antioxidant: Consider co-administering a broad-spectrum antioxidant like N-acetylcysteine (NAC) at a low, non-interfering concentration. Important: First, perform control experiments to ensure NAC does not interfere with the primary biological effects of your compound. |
Issue 2: Altered Cellular Morphology and Phenotype
Symptoms:
-
Cells appear enlarged, flattened, or exhibit other morphological changes.[14]
-
Changes in the expression of key phenotypic markers.
-
Altered cell migration or differentiation patterns.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps & Rationale |
| Cellular Stress Response | Morphological changes can be a sign of cellular stress, even in the absence of overt cell death. | 1. Lower the Concentration: As with declining viability, reducing the concentration is the first step. 2. Assess Stress Markers: Use techniques like immunofluorescence or western blotting to check for upregulation of stress markers (e.g., HSP70, CHOP). This can provide a more sensitive readout of cellular stress than viability assays. |
| Off-Target Effects | The compound may be interacting with unintended cellular targets, leading to phenotypic changes. | Conduct Target Engagement and Specificity Assays: If the primary target is known, use techniques like cellular thermal shift assays (CETSA) to confirm target engagement at the concentrations used. Profile the compound against a panel of related targets to assess specificity. |
Part 3: Experimental Protocols
Protocol 1: Determining the IC50 Using an MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the assay (typically 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of 4-Amino-N-ethyl-N-1-naphthylbenzamide in your culture medium. Include a vehicle control (e.g., DMSO at the highest concentration used).
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a plate reader.
-
Analysis: Plot the percentage of cell viability versus the log of the compound concentration and use a non-linear regression to calculate the IC50.
Protocol 2: Assessing Oxidative Stress via ROS Measurement
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate. Treat with 4-Amino-N-ethyl-N-1-naphthylbenzamide at various concentrations. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Staining: After the desired incubation time, remove the treatment medium and wash the cells with warm PBS. Add a fluorescent ROS indicator (e.g., DCFDA or CellROX) diluted in PBS and incubate according to the manufacturer's instructions.
-
Measurement: Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Analysis: Normalize the fluorescence of treated cells to the vehicle control to determine the fold-increase in ROS production.
Part 4: Visualizations and Data
Conceptual Workflow for Mitigating Cytotoxicity
Caption: A decision-making workflow for minimizing cytotoxicity.
Potential Mechanisms of Cytotoxicity
Caption: Interplay of metabolic activation and oxidative stress.
References
-
Reactive Oxygen Species-Related Nanoparticle Toxicity in the Biomedical Field. PMC - NIH. [Link]
-
N-Aryl Benzimidazole and Benzotriazole Derivatives and Their Hybrids as Cytotoxic Agents: Design, Synthesis and Structure–Activity Relationship Studies. MDPI. [Link]
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N-Aryl Benzimidazole and Benzotriazole Derivatives and Their Hybrids as Cytotoxic Agents: Design, Synthesis and Structure-Activity Relationship Studies. PubMed. [Link]
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GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES. NCBI. [Link]
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Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. MDPI. [Link]
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Mechanism of action for N-substituted benzamide-induced apoptosis. PMC - NIH. [Link]
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The role of oxidative stress in 63 T-induced cytotoxicity against human lung cancer and normal lung fibroblast cell lines. PMC - NIH. [Link]
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N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. PMC - NIH. [Link]
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The Role of Hydrophobicity in Toxicity Prediction. ResearchGate. [Link]
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Reduction of Aromatic and Heterocyclic Aromatic N-Hydroxylamines by Human Cytochrome P450 2S1. PMC - NIH. [Link]
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(PDF) Long-term In Vitro Toxicity Models: Comparisons Between a Flow-cell Bioreactor, a Static-cell Bioreactor and Static Cell Cultures. ResearchGate. [Link]
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2-NAPHTHYLAMINE TOXICITY. Content. [Link]
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Selected Thoughts on Hydrophobicity in Drug Design. PMC - NIH. [Link]
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Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]
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Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. NIH. [Link]
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Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes. ResearchGate. [Link]
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Amine-Rich Coatings to Potentially Promote Cell Adhesion, Proliferation and Differentiation, and Reduce Microbial Colonization: Strategies for Generation and Characterization. MDPI. [Link]
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(PDF) Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
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DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. The Distant Reader. [Link]
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Caspase Activation, Upregulation of Bax and P53, Downregulation of Bcl-2 and Enhanced Generation of Reactive Oxygen. Content. [Link]
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Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response | Request PDF. ResearchGate. [Link]
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Hydrophobic Material: Effect of Alkyl Chain Length on the Surface Roughness. MDPI. [Link]
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Mechanisms of Nanoparticle-Induced Oxidative Stress and Toxicity. PMC - NIH. [Link]
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What methods would you use to decrease the toxicity of a hyperimmune serum in cell culture? ResearchGate. [Link]
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(PDF) 2-naphthylamine toxicity. ResearchGate. [Link]
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Formulation Tactics for the Delivery of Poorly Soluble Drugs. N/A. [Link]
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Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. [Link]
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Formulation of poorly soluble compounds. European Medicines Agency (EMA). [Link]
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Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole. N/A. [Link]
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Toxicity Tests with Mammalian Cell Cultures. Scope. [Link]
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Metabolic Activation of Aromatic Amines and Amides and Interactions wi. N/A. [Link]
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How to reduce cytotoxicity during cell transfection. Westburg Life Sciences. [Link]
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ACS Catalysis Ahead of Print. ACS Publications - American Chemical Society. [Link]
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Targeting Cell Death in Tumors by Activating Caspases. Bentham Science Publisher. [Link]
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Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives. PMC. [Link]
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Biochemistry | Cytochrome P450 [Function & Associated Reductase]. YouTube. [Link]
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2-NAPHTHYLAMINE 1. Exposure Data. IARC Publications. [Link]
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Technical Support Center: Efficient Removal of Unbound 4-Amino-N-ethyl-N-1-naphthylbenzamide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing the novel fluorescent probe, 4-Amino-N-ethyl-N-1-naphthylbenzamide. Our goal is to provide in-depth technical guidance and troubleshooting support to ensure the successful application of this reagent in your experiments by focusing on the critical step of removing unbound probe after staining.
The Critical Importance of Removing Unbound Probes
In fluorescence microscopy, achieving a high signal-to-noise ratio is paramount for generating high-quality, publishable data. The "signal" is the specific fluorescence emitted from the probe bound to its target, while "noise" often originates from non-specific binding and, most significantly, from residual unbound probe molecules in the sample. Incomplete removal of unbound 4-Amino-N-ethyl-N-1-naphthylbenzamide can lead to several experimental artifacts:
-
High Background Fluorescence: This obscures the specific signal, making it difficult to distinguish true localization from background noise.[1][2]
-
Reduced Image Contrast: The overall image quality is degraded, making it challenging to identify fine cellular structures.
-
Inaccurate Quantification: High background leads to erroneous measurements of fluorescence intensity, compromising quantitative analysis.
Given the aromatic and likely hydrophobic nature of N-aryl benzamides, this class of compounds may exhibit a tendency for non-specific binding to cellular components, making stringent washing protocols essential.
Core Protocol for Removing Unbound 4-Amino-N-ethyl-N-1-naphthylbenzamide
This protocol provides a robust starting point for efficiently removing unbound 4-Amino-N-ethyl-N-1-naphthylbenzamide. Optimization may be required based on the specific cell or tissue type and experimental conditions.
Experimental Workflow Diagram
Caption: A decision-making flowchart for troubleshooting high background fluorescence.
Quantitative Data Summary: Wash Buffer Comparison
| Wash Buffer Component | Concentration Range | Rationale | Potential Issues |
| PBS/TBS | 1X | Maintains physiological pH and osmolarity. | - |
| Tween-20/Triton X-100 | 0.01% - 0.1% | Non-ionic detergent to reduce non-specific hydrophobic interactions. | Higher concentrations may permeabilize cells or disrupt membranes. |
| NaCl | 0 - 150 mM (additional) | Increases ionic strength to disrupt weak electrostatic interactions. | May affect some protein conformations at very high concentrations. |
| DMSO/Ethanol | 1% - 5% | Organic solvent to help solubilize and remove highly hydrophobic unbound probe. | Can dehydrate/damage cells or tissues if used for extended periods or at high concentrations. |
Conclusion
The successful use of novel fluorescent probes like 4-Amino-N-ethyl-N-1-naphthylbenzamide is highly dependent on the meticulous removal of unbound molecules. The protocols and troubleshooting advice provided in this guide are based on established principles for handling fluorescent reagents and are intended to serve as a comprehensive starting point for your experiments. By systematically optimizing your washing procedure, you can significantly enhance the quality and reliability of your fluorescence imaging data.
References
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Rautaniemi, K., et al. (2021). Addressing challenges in the removal of unbound dye from passively labelled extracellular vesicles. ResearchGate. Available at: [Link]
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Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Available at: [Link]
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Marquet, N. (2019). How to get rid of a strong non-specific background in fluorescent IHC? ResearchGate. Available at: [Link]
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Chemeo. (n.d.). Chemical Properties of Benzamide, N-(1-naphthyl)-4-ethyl-. Available at: [Link]
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PubChem. (n.d.). Benzamide. In PubChem Compound Summary. National Center for Biotechnology Information. Available at: [Link]
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MDPI. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Available at: [Link]
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Grokipedia. (n.d.). N-(1-Naphthyl)ethylenediamine. Available at: [Link]
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Wikipedia. (n.d.). N-(1-Naphthyl)ethylenediamine. Available at: [Link]
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ChemBK. (2024). Benzamide, N-ethyl-. Available at: [Link]
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PubChem. (n.d.). 4-amino-N,N-diethylbenzamide. In PubChem Compound Summary. National Center for Biotechnology Information. Available at: [Link]
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Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Available at: [Link]
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ResearchGate. (2014). How do we remove free dye from a fluorescent labelled peptide? Available at: [Link]
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NIH. (2024). A fast, easy, cost-free method to remove excess dye or drug from small extracellular vesicle solution. Available at: [Link]
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NIH. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. PMC. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas a. Available at: [Link]
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ResearchGate. (n.d.). Preparation of N-aryl isoquinolones. Reaction conditions: benzamide 4... Available at: [Link]
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ResearchGate. (n.d.). New fluorogenic reagent having halogenobenzofurazan structure for thiols: 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole. Available at: [Link]
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Arkivoc. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Available at: [Link]
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NTU scholars. (n.d.). Fluorescence Enhancement of trans-4-Aminostilbene by N-Phenyl Substitutions. Available at: [Link]
- Google Patents. (n.d.). US20150126734A1 - Process for preparation of n,n-di substituted carboxamides.
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ResearchGate. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available at: [Link]
-
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of 4-Amino-N-ethyl-N-1-naphthylbenzamide as a Quantitative Fluorescent Probe
Introduction: The Imperative for Rigorous Fluorescent Probe Validation
In the landscape of modern biological research, fluorescent probes are indispensable tools for visualizing and quantifying cellular processes in real-time.[1] The emergence of novel fluorophores promises enhanced capabilities, but their adoption into routine experimental workflows hinges on a rigorous and comprehensive validation process. This guide provides a detailed framework for the validation of a hypothetical novel 4-aminonaphthalimide-based fluorescent probe, which we will refer to as 4-Amino-N-ethyl-N-1-naphthylbenzamide (4-ANE-Naphthyl).
The 4-aminonaphthalimide scaffold is a well-established fluorophore known for its excellent photophysical properties, including high quantum yields and good photostability.[2] Derivatives of this structure are often sensitive to their local environment, making them powerful tools for sensing changes in polarity and biomolecular interactions.[3][4] This guide will not only detail the essential validation experiments but also provide the scientific rationale behind these protocols, ensuring a thorough and reliable assessment of 4-ANE-Naphthyl's performance as a quantitative fluorescent probe.
Comparative Analysis: Benchmarking 4-ANE-Naphthyl Against Established Fluorophores
A critical step in the validation of a new fluorescent probe is to benchmark its performance against well-characterized, commercially available dyes. This comparison provides a clear context for its potential advantages and limitations. Here, we compare the expected photophysical properties of 4-ANE-Naphthyl with two widely used fluorescent probes: Fluorescein and Rhodamine B.
| Feature | 4-ANE-Naphthyl (Expected) | Fluorescein | Rhodamine B |
| Excitation Max (λex) | ~410 nm | ~494 nm | ~555 nm |
| Emission Max (λem) | ~540 nm | ~521 nm | ~580 nm |
| Molar Absorptivity (ε) | > 40,000 M⁻¹cm⁻¹ | ~70,000 M⁻¹cm⁻¹ | ~110,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | 0.6 - 0.9 (in non-polar env.) | ~0.95 | ~0.31 |
| Stokes Shift | > 100 nm | ~27 nm | ~25 nm |
| Photostability | High | Moderate | High |
| pH Sensitivity | Low to Moderate | High (pKa ~6.4) | Low |
| Solvatochromism | Pronounced | Low | Low |
| Two-Photon Absorption | Potential for high cross-section | Low | Moderate |
| Cytotoxicity | To be determined | Low | Low to Moderate |
Table 1: Comparative analysis of the expected photophysical properties of 4-ANE-Naphthyl with Fluorescein and Rhodamine B.
The expected large Stokes shift of 4-ANE-Naphthyl is a significant advantage, as it minimizes self-quenching and improves the signal-to-noise ratio in imaging experiments. Furthermore, its potential for two-photon absorption could enable deeper tissue imaging with reduced phototoxicity.[5][6][7][8]
Experimental Validation Protocols
The following protocols outline the essential experiments required to validate 4-ANE-Naphthyl as a quantitative fluorescent probe.
Determination of Photophysical Properties
A thorough characterization of the fundamental photophysical properties of 4-ANE-Naphthyl is the first step in its validation.
The molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength.
Protocol:
-
Prepare a stock solution of 4-ANE-Naphthyl in a suitable solvent (e.g., DMSO) at a precisely known concentration (e.g., 1 mM).
-
Prepare a series of dilutions of the stock solution in the solvent of interest (e.g., phosphate-buffered saline, PBS).
-
Measure the absorbance of each dilution at the absorption maximum (λmax) using a UV-Vis spectrophotometer.
-
Plot absorbance versus concentration.
-
Calculate the molar absorptivity using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm. The molar absorptivity is the slope of the resulting line.
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed and represents the efficiency of the fluorescence process.
Protocol:
-
Select a well-characterized fluorescent standard with a known quantum yield and an absorption spectrum that overlaps with that of 4-ANE-Naphthyl (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Prepare a series of dilutions of both the standard and 4-ANE-Naphthyl in the same solvent.
-
Measure the absorbance of each solution at the excitation wavelength, ensuring the absorbance is below 0.1 to avoid inner filter effects.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength.
-
Integrate the area under the emission curves for both the standard and the sample.
-
Calculate the quantum yield of 4-ANE-Naphthyl using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Assessment of Photostability
Photostability is a critical parameter for any fluorescent probe, as it determines its suitability for long-term imaging experiments.
Protocol:
-
Prepare a solution of 4-ANE-Naphthyl in a relevant buffer (e.g., PBS).
-
Place the solution in a fluorescence cuvette and expose it to continuous excitation light from a strong light source (e.g., the light source of a fluorescence microscope).
-
Record the fluorescence intensity at regular intervals over an extended period (e.g., 30 minutes).
-
Plot the fluorescence intensity as a function of time. A slower decay in fluorescence indicates higher photostability.
-
For comparison, perform the same experiment with established probes like Fluorescein and Rhodamine B.
Evaluation of Solvatochromism
Solvatochromism is the change in the color of a substance when it is dissolved in different solvents.[9] For 4-aminonaphthalimide derivatives, this property can be exploited to probe the polarity of the microenvironment.[10][11]
Protocol:
-
Prepare solutions of 4-ANE-Naphthyl at the same concentration in a range of solvents with varying polarities (e.g., hexane, toluene, chloroform, acetone, ethanol, water).
-
Record the absorption and fluorescence emission spectra for each solution.
-
Plot the Stokes shift (the difference between the emission and absorption maxima) as a function of the solvent polarity parameter (e.g., the Reichardt dye ET(30) scale). A strong correlation indicates significant solvatochromism.
Cytotoxicity Assessment
It is crucial to ensure that the fluorescent probe does not adversely affect cell viability at the concentrations required for imaging.[12]
Protocol (MTT Assay):
-
Plate cells (e.g., HeLa or HEK293) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of 4-ANE-Naphthyl (e.g., 0.1 to 100 µM) for the desired incubation time (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control. A low EC50 value indicates higher cytotoxicity. Other assays such as the CytoTox-Fluor™ Cytotoxicity Assay can also be used to measure the release of a "dead-cell" protease.[13]
Live-Cell Imaging Protocol
The final validation step is to assess the probe's performance in a live-cell imaging experiment. This will evaluate its cell permeability, intracellular localization, and signal-to-noise ratio in a biological context.
Protocol:
-
Cell Culture: Plate cells on a glass-bottom dish suitable for microscopy and culture them under optimal conditions.[14]
-
Cell Labeling: Prepare a working solution of 4-ANE-Naphthyl in a serum-free medium. Remove the culture medium from the cells and replace it with the labeling solution. Incubate for a specific duration (e.g., 15-30 minutes).
-
Signal Optimization: After incubation, wash the cells with a warm physiological buffer (e.g., HBSS) to remove excess probe and reduce background fluorescence. Maintain the cells in this buffer during imaging.[15]
-
Imaging: Acquire images using a fluorescence microscope equipped with the appropriate filter set for 4-ANE-Naphthyl. To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.[14][15][16]
-
Co-localization (Optional): To determine the subcellular localization of 4-ANE-Naphthyl, co-stain the cells with organelle-specific fluorescent markers (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum).[17]
Visualizing the Validation Workflow
Conclusion
The validation of a new fluorescent probe like 4-ANE-Naphthyl is a multi-faceted process that requires a systematic and rigorous approach. By following the detailed protocols outlined in this guide, researchers can thoroughly characterize the probe's photophysical properties, assess its biological compatibility, and confirm its utility in live-cell imaging applications. This comprehensive validation is not merely a quality control step; it is the foundation upon which reliable and reproducible quantitative biological data are built. The insights gained from such a thorough evaluation will ultimately determine the value and applicability of 4-ANE-Naphthyl in advancing scientific discovery.
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A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity. (2021). Chemical Communications. [Link]
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Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. (2010). Photochemical & Photobiological Sciences. [Link]
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A beginner's guide to rigor and reproducibility in fluorescence imaging experiments. (2017). Molecular Biology of the Cell. [Link]
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A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide: A Powerful Tool for the Study of Dynamic Protein Interactions. (2008). Bioconjugate Chemistry. [Link]
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Two-Photon Fluorescence Spectroscopy and Imaging of 4-Dimethylaminonaphthalimide-Peptide and Protein Conjugates. (2013). Journal of Fluorescence. [Link]
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Fluorescent dyes based on rhodamine derivatives for bioimaging and therapeutics: recent progress, challenges, and prospects. (2023). Chemical Society Reviews. [Link]
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Enhanced Nonradiative Decay in Aqueous Solutions of Aminonaphthalimide Derivatives via Water-Cluster Formation. (1996). The Journal of Physical Chemistry. [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). Methods in Molecular Biology. [Link]
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A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity. (2021). Chemical Communications. [Link]
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Solvatochromism of the fluorescence of the carbox-imides 3, 4 and 5. (2008). Dyes and Pigments. [Link]
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Two-Photon Fluorescence Spectroscopy and Imaging of 4-Dimethylaminonaphthalimide Peptide and Protein Conjugates. (2014). Journal of Fluorescence. [Link]
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Recent advances in Si-rhodamine-based fluorescent probes for live-cell imaging. (2020). Journal of Photochemistry and Photobiology C: Photochemistry Reviews. [Link]
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Fluorescent Probes for Live Cell Imaging. (2018). Sensors. [Link]
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Fluorescence In Situ Hybridization Probe Validation for Clinical Use. (2018). Methods in Molecular Biology. [Link]
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Fluorescence Live Cell Imaging. (2014). Methods in Cell Biology. [Link]
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Two-photon fluorescence spectroscopy and imaging of 4-dimethylaminonaphthalimide peptide and protein conjugates. (2013). Journal of Fluorescence. [Link]
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Thiol-reactive Derivatives of the Solvatochromic 4-N,N-Dimethylamino-1,8-naphthalimide Fluorophore: A Highly Sensitive Toolset for the Detection of Biomolecular Interactions. (2010). Bioconjugate Chemistry. [Link]
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a) For cytotoxicity assays, the fluorescent dyes Hoechst and propidium... (2019). Angewandte Chemie International Edition. [Link]
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Photostable fluorescent probes based on multifunctional group substituted naphthalimide dyes for imaging of lipid droplets in live cells. (2020). Analytical Methods. [Link]
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Recent advances in Si-rhodamine-based fluorescent probes for live-cell imaging. (2020). Journal of Photochemistry and Photobiology C: Photochemistry Reviews. [Link]
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Designing a rigorous microscopy experiment: Validating methods and avoiding bias. (2019). Molecular Biology of the Cell. [Link]
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A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity. (2021). Chemical Communications. [Link]
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Full-colour solvatochromic fluorescence emitted from a semi-aromatic imide compound based on ESIPT and anion formation. (2021). Journal of Materials Chemistry C. [Link]
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Recent advances in two-photon absorbing probes based on a functionalized dipolar naphthalene platform. (2020). Organic & Biomolecular Chemistry. [Link]
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Solvatochromism. Wikipedia. [Link]
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Absorbtion, Fluorescence, Quantum Yield and Degradation Data of Dyes of Formula I. (2017). ResearchGate. [Link]
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Research Progress on Naphthalimide Fluorescent Probes. (2023). Molecules. [Link]
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Fluorescent probes based on 1,8-naphthalimide derivatives with large Stokes shift for dynamic monitoring of organelle interactions. (2024). Talanta. [Link]
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Live Cell Imaging Protocol & Troubleshooting. Creative Biolabs. [Link]
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Comparison of rhodamine 6G, rhodamine B and rhodamine 101 spirolactam based fluorescent probes: A case of pH detection. (2022). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Effects of Amino Group Substitution on the Photophysical Properties and Stability of Near-Infrared Fluorescent P-Rhodamines. (2020). Chemistry – An Asian Journal. [Link]
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A Two-Photon Probe Based on Naphthalimide-Styrene Fluorophore for the In Vivo Tracking of Cellular Senescence. (2022). Journal of the American Chemical Society. [Link]
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Navigating the Microenvironment: A Comparative Guide to Fluorescent Probes Beyond 4-Amino-1,8-Naphthalimides
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that dictates the success of an experiment. While 4-amino-1,8-naphthalimide derivatives have carved a niche as versatile fluorophores for sensing and imaging, a deeper understanding of the available alternatives is essential for optimizing experimental outcomes. This guide provides an in-depth comparison of fluorescent probes that serve as viable alternatives to 4-amino-1,8-naphthalimides for specific applications, with a focus on their utility in probing hydrophobic environments such as protein interiors and lipid membranes.
The Benchmark: Understanding 4-Amino-1,8-Naphthalimide Probes
Fluorescent probes based on the 1,8-naphthalimide scaffold are renowned for their high fluorescence quantum yields, excellent photostability, and large Stokes shifts.[1] The 4-amino functionalization, in particular, gives rise to pronounced intramolecular charge transfer (ICT) character, making their fluorescence emission highly sensitive to the polarity of the local microenvironment. This solvatochromic behavior is the cornerstone of their application in sensing and imaging. These probes have been widely utilized for the detection of ions and biomolecules, as well as for live-cell imaging.[2]
However, the specific application often demands a tailored set of photophysical properties. Factors such as the desired excitation wavelength, the range of polarity sensitivity, and the potential for covalent labeling may necessitate the exploration of alternative probe families.
The Contenders: A Comparative Analysis
This guide will focus on three principal alternatives to 4-amino-1,8-naphthalimide probes: Dansyl Chloride , Prodan , and Nile Red . Each of these probes offers a unique set of advantages and is suited for distinct experimental contexts.
Probe Architectures and Sensing Mechanisms
The functionality of these environment-sensitive probes is rooted in their chemical structures, which facilitate changes in their electronic distribution upon excitation. This, in turn, influences their fluorescence emission based on the surrounding solvent polarity.
Figure 1: Core structures of the compared fluorescent probes.
Performance Showdown: A Data-Driven Comparison
The following table summarizes the key photophysical properties of the selected fluorescent probes, offering a quantitative basis for comparison.
| Probe Family | Typical Excitation Max (nm) | Typical Emission Max (nm) | Quantum Yield | Key Advantages | Common Applications |
| 4-Amino-1,8-Naphthalimide | 400-450 | 500-580 | High | High photostability, large Stokes shift, tunable properties | Ion sensing, biomolecule detection, cell imaging[1][2] |
| Dansyl Chloride | ~340 | ~520 | Variable | Covalent labeling of primary amines | Protein labeling, peptide sequencing[3][4][5] |
| Prodan | ~360 | 440-530 | Environment-dependent | High sensitivity to solvent polarity | Membrane studies, protein folding analysis[6][7] |
| Nile Red | 550-580 | 620-660 | Environment-dependent | Red-shifted spectra, high hydrophobicity | Lipid droplet staining, membrane studies[8][9] |
Deep Dive into the Alternatives
Dansyl Chloride: The Covalent Labeling Specialist
Dansyl chloride is a classic fluorescent reagent primarily used for the covalent labeling of primary and secondary amines in proteins and peptides.[4][5] Its utility stems from the reactivity of the sulfonyl chloride group, which forms stable sulfonamide adducts.
Mechanism of Action: The fluorescence of the dansyl group is highly sensitive to the local environment. When attached to a protein, its emission properties can provide insights into the polarity of the binding site and conformational changes.
Experimental Workflow: Labeling of a Protein with Dansyl Chloride
Figure 2: Workflow for protein labeling with Dansyl Chloride.
Protocol for Protein Labeling:
-
Protein Preparation: Dissolve the protein of interest in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) at a concentration of 1-5 mg/mL.
-
Dansyl Chloride Solution: Prepare a stock solution of Dansyl Chloride (e.g., 10 mg/mL) in a dry, water-miscible organic solvent like acetone or dimethylformamide (DMF).
-
Labeling Reaction: While gently stirring the protein solution, add the Dansyl Chloride solution dropwise to achieve a 2-5 fold molar excess of the dye.
-
Incubation: Incubate the reaction mixture in the dark at 4°C for 12-18 hours.
-
Purification: Remove the unreacted dye by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dansyl group (at ~340 nm).
-
Fluorescence Analysis: Acquire the fluorescence emission spectrum of the labeled protein to study its properties.
Prodan: The Sensitive Reporter of Polarity
Prodan (6-propionyl-2-(dimethylamino)naphthalene) is a highly sensitive solvatochromic probe.[7] Its emission spectrum undergoes a significant red-shift with increasing solvent polarity, making it an excellent tool for studying subtle changes in the microenvironment of lipid membranes and proteins.[6][10][11]
Mechanism of Action: Prodan's fluorescence originates from an excited state with significant charge transfer character. In nonpolar environments, it emits in the blue region of the spectrum. In polar environments, the excited state is stabilized, leading to a lower energy emission in the green-yellow region.
Experimental Workflow: Assessing Membrane Fluidity with Prodan
Figure 3: Workflow for using Prodan to measure membrane fluidity.
Protocol for Membrane Labeling:
-
Prodan Stock Solution: Prepare a 1 mM stock solution of Prodan in ethanol or DMSO.
-
Liposome/Cell Suspension: Prepare a suspension of liposomes or cells in a suitable buffer.
-
Labeling: Add the Prodan stock solution to the liposome or cell suspension to a final concentration of 1-5 µM.
-
Incubation: Incubate the mixture for 15-30 minutes at the desired temperature, protected from light.
-
Fluorescence Measurement: Measure the fluorescence emission spectrum of the labeled sample. For membrane fluidity studies, it is common to measure the intensity at two wavelengths (e.g., 440 nm and 500 nm) to calculate the Generalized Polarization (GP) value.
Nile Red: The Lipid Droplet Specialist
Nile Red is a hydrophobic, photostable, and intensely fluorescent dye.[12] It is practically non-fluorescent in water but becomes strongly fluorescent in hydrophobic environments, with its emission color being dependent on the polarity of the lipid.[8][12] This makes it an exceptional stain for intracellular lipid droplets.[13]
Mechanism of Action: Nile Red's fluorescence is quenched in aqueous environments. Upon partitioning into nonpolar environments like neutral lipids, its fluorescence quantum yield increases dramatically. The emission is blue-shifted in more nonpolar lipids (e.g., triglycerides) and red-shifted in more polar lipids (e.g., phospholipids).
Experimental Workflow: Staining of Intracellular Lipid Droplets
Figure 4: Workflow for staining lipid droplets with Nile Red.
Protocol for Cell Staining:
-
Nile Red Stock Solution: Prepare a 1 mg/mL stock solution of Nile Red in acetone.
-
Staining Solution: Dilute the stock solution to a final concentration of 0.1-1.0 µg/mL in PBS or cell culture medium.
-
Cell Preparation: Grow cells on coverslips or in imaging dishes.
-
Staining: Remove the culture medium, wash the cells with PBS, and then add the Nile Red staining solution.
-
Incubation: Incubate the cells for 5-15 minutes at 37°C.
-
Washing: Wash the cells twice with PBS to remove excess stain.
-
Imaging: Mount the coverslips and visualize the stained cells using a fluorescence microscope with appropriate filter sets (e.g., TRITC or Texas Red).
Concluding Remarks
The choice of a fluorescent probe is a nuanced decision that must be guided by the specific experimental question. While 4-amino-1,8-naphthalimides offer a robust platform for many applications, alternatives like Dansyl Chloride, Prodan, and Nile Red provide specialized capabilities. Dansyl Chloride excels in covalent labeling for protein studies, Prodan offers exceptional sensitivity to environmental polarity in membranes and proteins, and Nile Red is the go-to probe for visualizing intracellular lipid stores. By understanding the unique strengths and experimental considerations of each of these fluorescent tools, researchers can more effectively illuminate the intricate workings of biological systems.
References
-
Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. (2023). ResearchGate. [Link]
-
4-amino-N,N-diethylbenzamide. PubChem. [Link]
-
A dansyl-based fluorescent probe for the highly selective detection of cysteine based on a d-PeT switching mechanism. (2017). RSC Publishing. [Link]
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Synthesis of 1,8-naphthalimide-based probes with fluorescent switch triggered by flufenamic acid. (2018). Royal Society Open Science. [Link]
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Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. (2017). Accounts of Chemical Research. [Link]
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Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid. Journal of Agricultural and Food Chemistry. [Link]
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Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. (2023). MDPI. [Link]
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Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid. NIH. [Link]
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A Multifunctional Fluorescent Probe Based on 1,8-Naphthalimide for the Detection of Co2+, F−, and CN−. MDPI. [Link]
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The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. (2025). MDPI. [Link]
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Solvatochromic fluorescent dyes as universal tools for biological research. Société Chimique de France. [Link]
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N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. PubMed. [Link]
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Solvatochromic and fluorogenic dyes as environment-sensitive probes: design and biological applications. PubChem. [Link]
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Prodan as a membrane surface fluorescence probe: partitioning between water and phospholipid phases. PubMed. [Link]
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Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding. PLOS One. [Link]
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A review of 1,8-naphthalimide-based fluorescent probes: structural design strategies and diverse applications. ResearchGate. [Link]
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Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Arkivoc. [Link]
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Turn-On Fluorescent Probe Based on a Dansyl Triarginine Peptide for Ganglioside Imaging. (2021). ACS Organic & Inorganic Au. [Link]
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Direct Detection and Quantification of Aqueous Proteins via a Fluorescent Probe Through the Use of Fluorophore-Induced Plasmonic Current. MDPI. [Link]
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Synthesis and Studies of 1-[2-(Aryl Amino-2-Oxo Ethyl) Amino]-4-(N-Methyl Piperazino)-Benzene Derivatives. ResearchGate. [Link]
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A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide: A Powerful Tool for the Study of Dynamic Protein Interactions. ResearchGate. [Link]
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1,8-Naphthalimide based fluorescent sensors for enzymes. Maynooth University Research Archive Library. [Link]
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Usefulness of Fluorescent Probe Prodan To Gain Insight into the Polarity of Plant Cuticles. Journal of Agricultural and Food Chemistry. [Link]
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Solvatochromism. Wikipedia. [Link]
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1,8-Naphthalimide-Based Multifunctional Compounds as Cu2+ Probes, Lysosome Staining Agents, and Non-viral Vectors. (2019). NIH. [Link]
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Targeted Solvatochromic Fluorescent Probes for Imaging Lipid Order in Organelles under Oxidative and Mechanical Stress. (2021). Journal of the American Chemical Society. [Link]
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Nile red. Wikipedia. [Link]
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Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid. Wageningen University & Research. [Link]
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Solvation Dynamics of the Fluorescent Probe PRODAN in Heterogeneous Environments: Contributions from the Locally Excited and Charge-Transferred States. The Journal of Physical Chemistry B. [Link]
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In-Depth Technical Guide: 4-Amino-N-ethyl-N-1-naphthylbenzamide - A Comparative Analysis
For the Attention of Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, it is my responsibility to provide comprehensive and technically accurate guidance on chemical compounds of interest to the research community. This guide addresses the specified topic of 4-Amino-N-ethyl-N-1-naphthylbenzamide.
Following a rigorous and exhaustive search of scientific literature, chemical databases, and commercial supplier information, it has been determined that there is a significant lack of available data on 4-Amino-N-ethyl-N-1-naphthylbenzamide. This scarcity of information prevents a detailed comparative analysis as initially intended. The compound does not appear to be a widely studied or commercially available entity, and as such, there is no experimental data to report on its advantages, disadvantages, or performance relative to other molecules.
While direct information on the target compound is unavailable, this guide will provide a contextual overview of related chemical classes for which data has been found. This includes N-substituted benzamides and naphthalimides, which share structural motifs with the requested compound and are actively being investigated for a variety of applications. This information is provided to offer potential avenues of investigation and to highlight the properties of analogous structures.
I. The Landscape of N-Substituted Aromatic Amides
N-substituted aromatic amides, such as benzamides and naphthalimides, are a cornerstone in medicinal chemistry and materials science due to their versatile biological activities and photophysical properties. The introduction of various substituents on the amide nitrogen and the aromatic ring system allows for the fine-tuning of their function.
A. Benzamide Derivatives: Therapeutic Potential
The benzamide scaffold is a privileged structure in drug discovery. Our literature review identified numerous studies on 4-aminobenzamide derivatives with a range of biological activities. For instance, variations of this structure have been explored for their potential as:
-
Antitumor Agents: Certain N-substituted benzamide derivatives have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines.[1]
-
Antiviral Agents: Novel N-phenylbenzamide derivatives have shown promise as inhibitors of viruses such as Enterovirus 71.
-
Anticonvulsants: N-aryl-4-(1,3-dioxoisoindolin-2-yl)benzamides have been investigated for their anti-seizure activity, with some analogues showing potential for the treatment of epilepsy.[2]
The core principle behind the utility of these compounds lies in the ability of the substituted benzamide moiety to interact with specific biological targets, such as enzymes or receptors. The nature and position of the substituents are critical in determining the potency and selectivity of these interactions.
B. Naphthalimide Derivatives: Fluorescent Probes and Materials
The naphthalimide core is renowned for its fluorescent properties. 4-amino-1,8-naphthalimide derivatives, in particular, are well-documented fluorescent dyes. Key characteristics and applications include:
-
High Fluorescence Quantum Yields: These compounds are often used as laser dyes and fluorescent molecular probes.
-
Solvatochromism: The fluorescence of certain naphthalimide derivatives is highly sensitive to the polarity of their local environment, making them excellent probes for studying molecular interactions and dynamics.
-
Bio-imaging: Their favorable photophysical properties have led to their use as fluorescent sensors in living cells.
The fluorescence of these molecules is governed by intramolecular charge transfer (ICT) from the amino group to the naphthalimide core upon photoexcitation. The efficiency and wavelength of this fluorescence can be modulated by the substituents on the amino group and the naphthalimide ring.
II. Postulated Properties of 4-Amino-N-ethyl-N-1-naphthylbenzamide
Based on the general principles of its constituent parts—the 4-aminobenzamide and the N-ethyl-N-1-naphthyl groups—we can hypothesize some potential characteristics of the target molecule.
A. Potential for Fluorescence
The presence of the 4-aminobenzoyl chromophore conjugated with the naphthyl group suggests that 4-Amino-N-ethyl-N-1-naphthylbenzamide could exhibit fluorescent properties. The lone pair of electrons on the 4-amino group can participate in charge transfer upon excitation, and the extended π-system of the naphthyl ring could lead to emission in the visible region of the spectrum. The ethyl group on the amide nitrogen would likely have a minor electronic effect but could influence the molecule's conformation and solubility.
B. Potential Biological Activity
Given the wide range of biological activities observed for N-substituted benzamides, it is plausible that 4-Amino-N-ethyl-N-1-naphthylbenzamide could interact with biological targets. The specific nature of this activity would be highly dependent on the overall three-dimensional shape of the molecule and its ability to fit into the binding pocket of a protein.
III. Experimental Workflow: A Hypothetical Investigation
For researchers interested in exploring the properties of 4-Amino-N-ethyl-N-1-naphthylbenzamide, a logical first step would be its chemical synthesis. A potential synthetic route is outlined below.
A. Proposed Synthesis of 4-Amino-N-ethyl-N-1-naphthylbenzamide
A plausible method for the synthesis of this compound would involve the amidation of 4-nitrobenzoyl chloride with N-ethyl-1-naphthylamine, followed by the reduction of the nitro group to an amine.
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A Comparative Guide to 4-Amino-N-ethyl-N-1-naphthylbenzamide and its Alternatives for Biological Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Choosing the Right Fluorescent Probe
In the dynamic field of biological imaging, the selection of an appropriate fluorescent probe is paramount to generating high-quality, reproducible data. The ideal probe should exhibit high brightness (a product of its molar extinction coefficient and quantum yield), exceptional photostability, and minimal perturbation of the biological system under investigation. While a vast arsenal of fluorescent molecules is available, each comes with its own set of strengths and weaknesses.
This guide focuses on the performance characteristics of a specific, yet representative, class of fluorophores: N-substituted aminobenzamides and their structural relatives, the naphthalimides. We will use 4-Amino-N-ethyl-N-1-naphthylbenzamide as a foundational structure to discuss the broader limitations of these dye families in advanced biological imaging applications.
The Aminobenzamide and Naphthalimide Scaffold: A Double-Edged Sword
4-Amino-N-ethyl-N-1-naphthylbenzamide belongs to a class of aromatic compounds that, like the well-studied 1,8-naphthalimides, possess inherent fluorescence.[1] These molecules are often characterized by an electron-donating amino group and an electron-withdrawing carbonyl group, which can give rise to intramolecular charge transfer (ICT) states upon excitation.[2] This ICT character is the basis for both their utility and their primary limitations in biological imaging.
Key Limitation: Environmental Sensitivity (Solvatochromism)
A significant characteristic of many aminobenzamide and naphthalimide dyes is their solvatochromism, where their absorption and emission spectra are highly dependent on the polarity of the local environment.[3][4][5] While this property can be harnessed to probe the microenvironment of cellular compartments, it presents a major challenge for quantitative imaging.
-
The Causality: The large change in dipole moment between the ground and excited states of these molecules leads to significant reorganization of solvent molecules around the fluorophore following excitation. In polar solvents, the excited state is stabilized, resulting in a red-shift of the emission spectrum. This means the same molecule can emit at different wavelengths depending on its location within the cell (e.g., in the cytosol versus a lipid droplet).
-
Experimental Ramifications: This environmental sensitivity can lead to misinterpretation of data. For instance, a change in fluorescence color could be incorrectly attributed to a specific biological event when it is merely a reflection of a change in local polarity. This makes consistent and comparable quantification across different cellular regions or experimental conditions difficult.
Photostability: A Persistent Hurdle
Photostability, the ability of a fluorophore to resist photodegradation upon exposure to excitation light, is a critical parameter for live-cell imaging and time-lapse experiments.[6] While some naphthalimide derivatives are noted for good photostability, this is not a universal characteristic of the class, and aminobenzamides can be susceptible to photobleaching.[7]
-
The Mechanism: Photobleaching is an irreversible process involving the chemical modification of the fluorophore in its excited state, often through reactions with molecular oxygen. This leads to a loss of fluorescence and the potential generation of phototoxic reactive oxygen species (ROS), which can be detrimental to the health of the cells under observation.
Quantum Yield: The Efficiency of Light Emission
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed.[8] While some 1,8-naphthalimide derivatives can exhibit high quantum yields, the quantum yield of many aminobenzamide and naphthalimide-based probes can be highly solvent-dependent and may be quenched in aqueous environments.[1][9]
-
Influencing Factors: The quantum yield can be influenced by various factors, including the rigidity of the molecular structure, the nature of the solvent, and the presence of quenching species. Non-radiative decay pathways, such as internal conversion and intersystem crossing, compete with fluorescence and can significantly lower the quantum yield.
Comparative Analysis: Performance Against Established Alternatives
To provide a clear perspective on the limitations of 4-Amino-N-ethyl-N-1-naphthylbenzamide and its relatives, we will compare their general properties to those of widely used fluorescent probes: BODIPY dyes , Rhodamines , and Nile Red .
| Feature | Aminobenzamides / Naphthalimides | BODIPY Dyes | Rhodamines | Nile Red |
| Photostability | Moderate to Low[7] | High[][11][12] | Moderate[13][14] | Low[15] |
| Quantum Yield | Variable, often solvent-dependent[1][9] | High, less solvent-dependent[11][12] | High in solution[16] | High in nonpolar environments, low in water |
| Solvatochromism | High[3][4][5] | Low[12] | Low to Moderate | Very High[15] |
| Brightness | Moderate | High to Very High | Very High | High in nonpolar environments |
| Toxicity | Generally low | Low[12] | Can be cytotoxic | Low |
| Advantages | Environmentally sensitive, synthetically accessible[17][18][19][20] | High photostability, sharp emission peaks | High brightness, good water solubility | Excellent for lipid droplet staining |
| Disadvantages | Environmental sensitivity can complicate quantification, moderate photostability | Can be prone to aggregation in aqueous media | Moderate photostability, some derivatives are toxic | Poor photostability, highly solvatochromic |
Experimental Protocols for Performance Evaluation
To ensure the trustworthiness of your findings, it is crucial to experimentally validate the performance of any fluorescent probe in your specific application. Here, we provide detailed, self-validating protocols for assessing two key performance metrics: fluorescence quantum yield and photostability.
Protocol for Determining Relative Fluorescence Quantum Yield
This protocol describes the comparative method for determining the fluorescence quantum yield of a test compound relative to a well-characterized standard.[8]
Principle: By comparing the integrated fluorescence intensity and the absorbance of the unknown sample to a standard with a known quantum yield under identical conditions, the quantum yield of the unknown can be calculated.
Materials:
-
Test compound (e.g., 4-Amino-N-ethyl-N-1-naphthylbenzamide)
-
Quantum yield standard with a known quantum yield in the same solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Spectroscopic grade solvent
-
UV-Vis spectrophotometer
-
Fluorescence spectrometer
-
1 cm path length quartz cuvettes
Procedure:
-
Prepare a series of dilute solutions of both the test compound and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using the fluorescence spectrometer. Ensure the excitation wavelength is the same as that used for the absorbance measurements. Record the integrated fluorescence intensity (the area under the emission curve).
-
Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard.
-
Determine the slope (gradient) of the resulting straight lines for both the test (M_test) and the standard (M_std).
-
Calculate the quantum yield of the test compound (Φ_test) using the following equation:
Φ_test = Φ_std * (M_test / M_std) * (η_test² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
M_test and M_std are the gradients of the plots for the test and standard, respectively.
-
η_test and η_std are the refractive indices of the solvents used for the test and standard, respectively (if the same solvent is used, this term is 1).
-
Trustworthiness: This protocol is self-validating by ensuring a linear relationship between absorbance and fluorescence intensity in the low concentration range. A non-linear plot would indicate issues such as aggregation or inner filter effects, invalidating the measurement.
Protocol for Assessing Photostability in Live Cells
This protocol provides a method for quantifying the photobleaching rate of a fluorescent probe in a live-cell imaging context.[6][21]
Principle: The rate of photobleaching is determined by measuring the decrease in fluorescence intensity over time under continuous illumination.
Materials:
-
Live cells cultured on a suitable imaging dish (e.g., glass-bottom dish)
-
Fluorescent probe of interest
-
Cell culture medium
-
Confocal or widefield fluorescence microscope with a time-lapse imaging capability
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Label the live cells with the fluorescent probe according to the desired protocol.
-
Mount the imaging dish on the microscope stage, ensuring the cells are maintained in a suitable environment (e.g., 37°C, 5% CO₂).
-
Locate a field of view with healthy, well-labeled cells.
-
Set the imaging parameters:
-
Choose an appropriate objective and magnification.
-
Set the excitation wavelength and intensity. Keep the excitation intensity constant throughout the experiment.
-
Set the exposure time or laser power to obtain a good initial signal-to-noise ratio.
-
-
Acquire a time-lapse series of images. For example, capture an image every 30 seconds for 10 minutes under continuous illumination.
-
Analyze the data:
-
Using image analysis software, select a region of interest (ROI) within a labeled cell.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of a region with no cells and subtracting it from the ROI intensity.
-
Normalize the intensity values to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
-
Determine the photobleaching half-life (t₁/₂): This is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
Trustworthiness: The consistency of the decay curve across multiple cells and experiments provides a measure of the reliability of the photostability assessment. Comparing the photobleaching rate of the test probe to a well-characterized photostable probe under identical conditions further validates the results.
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams illustrate the principles of solvatochromism and the experimental workflow for assessing photostability.
Caption: Solvatochromism of a polar fluorophore.
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A Comparative Guide to a Priori Cross-Reactivity Profiling of 4-Amino-N-ethyl-N-1-naphthylbenzamide
In the landscape of modern drug discovery and chemical biology, the principle of "one compound, one target" is a foundational aspiration that is seldom realized. Off-target interactions, often referred to as cross-reactivity, are a primary cause of unforeseen toxicities and can confound the interpretation of a compound's biological effects. This guide provides a comprehensive framework for the proactive and systematic evaluation of the cellular cross-reactivity of a novel investigational compound, 4-Amino-N-ethyl-N-1-naphthylbenzamide.
As 4-Amino-N-ethyl-N-1-naphthylbenzamide is a compound without extensive prior biological characterization, this guide is structured as a prospective series of investigations. We will compare and contrast orthogonal experimental strategies to build a robust profile of its cellular interactions. The methodologies outlined herein are designed to be self-validating, providing a high degree of confidence in the generated data.
Introduction to the Investigational Compound and Rationale for Cross-Reactivity Studies
4-Amino-N-ethyl-N-1-naphthylbenzamide belongs to the benzamide class of compounds, a scaffold known to exhibit a wide range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer effects.[1][2] The presence of a naphthalene moiety suggests potential for interactions with a variety of cellular targets, as naphthalene derivatives have been shown to possess diverse biological properties.[3][4][5][6] Given the therapeutic potential of such a scaffold, a thorough understanding of its selectivity is paramount before advancing it in a drug development pipeline.
The primary objective of this guide is to delineate a multi-pronged approach to identify both the intended and unintended cellular binding partners of 4-Amino-N-ethyl-N-1-naphthylbenzamide. This will enable researchers to anticipate potential side effects, refine the compound's structure to improve selectivity, and potentially uncover novel therapeutic applications.
Comparative Analysis of Cross-Reactivity Profiling Methodologies
A robust assessment of cross-reactivity necessitates the integration of both in vitro and cell-based approaches. Biochemical assays provide a direct measure of a compound's affinity for specific targets, while cell-based assays offer insights into the functional consequences of these interactions in a more physiologically relevant context.[7][8][9]
In Vitro Target Profiling: A Broad-Spectrum View
-
Rationale: Initial screening against large panels of purified proteins provides a rapid and cost-effective way to identify potential off-targets. This approach is particularly valuable for well-characterized protein families, such as kinases.
-
Comparative Methodologies:
-
Kinase Profiling Panels: Given that many small molecules exhibit off-target effects on kinases, screening against a comprehensive panel of kinases is a critical first step.[10] Services like KINOMEscan™ offer competition binding assays to quantify interactions with hundreds of kinases.[11]
-
Receptor Binding Assays: For compounds with potential neurological or endocrine activities, screening against a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters is advisable.
-
General Protein Profiling: Techniques like affinity chromatography coupled with mass spectrometry (AC-MS) can identify a broader range of protein interactors from a cell lysate.
-
| Method | Principle | Advantages | Limitations | Recommended Application |
| Kinase Profiling Panel | Competition binding assay with a broad panel of purified kinases.[10][12][13] | High-throughput, quantitative (Kd), broad coverage of the kinome. | Limited to kinases; may not reflect cellular context. | Initial broad screening for kinase off-targets. |
| Receptor Binding Assays | Radioligand or fluorescent ligand displacement from a panel of purified receptors. | High-throughput, quantitative (Ki), well-established for major receptor families. | Limited to known receptor targets. | Assessment of potential neurological and endocrine off-targets. |
| Affinity Chromatography-Mass Spectrometry (AC-MS) | Immobilized compound is used to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.[14] | Unbiased discovery of novel protein interactors. | Can be prone to false positives due to non-specific binding; requires chemical modification of the compound. | Broader, discovery-oriented screening for non-kinase off-targets. |
Cell-Based Cross-Reactivity Profiling: Functional Consequences in a Living System
-
Rationale: Cell-based assays are essential to confirm that in vitro binding events translate into functional cellular effects.[7][8] They also have the potential to uncover off-target effects that are not apparent from in vitro screens.
-
Comparative Methodologies:
-
Proteome-Wide Thermal Shift Assays (CETSA-MS): This technique measures changes in protein thermal stability upon compound binding in intact cells or cell lysates, providing an unbiased view of target engagement.[15]
-
Signaling Pathway Analysis: Using reporter gene assays or antibody-based detection of signaling proteins, the effect of the compound on a wide range of signaling pathways can be assessed.[16][17]
-
High-Content Imaging and Phenotypic Screening: This approach uses automated microscopy to assess a wide range of cellular parameters (e.g., morphology, organelle health, protein localization) to identify unexpected cellular phenotypes induced by the compound.
-
| Method | Principle | Advantages | Limitations | Recommended Application |
| CETSA-MS | Measures compound-induced changes in protein thermal stability across the proteome in a cellular context.[15] | Unbiased, proteome-wide, reflects target engagement in a physiological setting. | Technically demanding, may not detect all binding events. | Global assessment of cellular target engagement and off-target binding. |
| Signaling Pathway Reporter Assays | Genetically encoded reporters (e.g., luciferase, β-lactamase) to measure the activity of specific signaling pathways.[16] | High-throughput, functional readout of pathway modulation. | Limited to pre-defined pathways; can be subject to artifacts. | Screening for modulation of key cellular signaling cascades. |
| High-Content Imaging | Automated microscopy and image analysis to quantify multiple cellular phenotypic changes. | Unbiased phenotypic profiling, provides spatial and morphological information. | Data analysis can be complex; linking phenotype to a specific target can be challenging. | Broad phenotypic screening to identify unexpected cellular effects. |
Experimental Protocols
Protocol for Kinase Profiling
-
Compound Preparation: Dissolve 4-Amino-N-ethyl-N-1-naphthylbenzamide in DMSO to a final concentration of 10 mM.
-
Assay Provider: Submit the compound to a commercial kinase profiling service (e.g., Eurofins Discovery KINOMEscan™).[11]
-
Assay Conditions: Request screening at a concentration of 1 µM against a panel of at least 400 kinases.
-
Data Analysis: Analyze the percentage of inhibition for each kinase. For hits showing significant inhibition (>50%), request a dose-response curve to determine the dissociation constant (Kd).
Protocol for Cellular Thermal Shift Assay (CETSA-MS)
-
Cell Culture: Culture a relevant cell line (e.g., a cancer cell line if the compound has suspected anti-cancer activity) to 80% confluency.
-
Compound Treatment: Treat cells with 4-Amino-N-ethyl-N-1-naphthylbenzamide (e.g., 10 µM) or vehicle (DMSO) for 1 hour.
-
Thermal Challenge: Heat cell lysates from treated and control cells to a range of temperatures (e.g., 40-70°C).
-
Protein Extraction: Separate soluble and aggregated proteins by centrifugation.
-
Mass Spectrometry: Analyze the soluble protein fraction by quantitative mass spectrometry (e.g., using TMT labeling).
-
Data Analysis: Identify proteins that show a significant shift in their melting temperature in the presence of the compound.
Protocol for Cytotoxicity Assessment
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000 cells per well.
-
Compound Treatment: Treat cells with a serial dilution of 4-Amino-N-ethyl-N-1-naphthylbenzamide (e.g., from 0.01 to 100 µM) for 72 hours.
-
Viability Assay: Measure cell viability using a commercially available assay, such as the MTT or CellTiter-Glo® assay.[18][19][20][21][22]
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50).
Visualization of Experimental Workflows and Signaling Pathways
Workflow for Cross-Reactivity Profiling
Caption: A comprehensive workflow for assessing the cross-reactivity of a novel compound.
Hypothetical Signaling Pathway Affected by Off-Target Kinase Inhibition
Caption: A hypothetical signaling pathway illustrating an off-target effect.
Comparative Data Summary
The following table provides a template for summarizing the cross-reactivity data for 4-Amino-N-ethyl-N-1-naphthylbenzamide in comparison to two hypothetical alternative compounds.
| Parameter | 4-Amino-N-ethyl-N-1-naphthylbenzamide | Alternative Compound A (Known Selective Kinase Inhibitor) | Alternative Compound B (Known Pan-Kinase Inhibitor) |
| Primary Target (Hypothetical) | Kinase X | Kinase X | Multiple Kinases |
| Kinase Selectivity (S-score at 1 µM) | To be determined | 0.05 (Highly Selective) | 0.8 (Non-Selective) |
| Number of Off-Target Kinases (>50% inhibition at 1 µM) | To be determined | < 5 | > 100 |
| Cellular Target Engagement (CETSA-MS) | To be determined | Primary target and 2 off-targets identified | > 50 targets identified |
| Cytotoxicity (IC50 in HeLa cells) | To be determined | > 50 µM | 0.1 µM |
| Signaling Pathway Modulation | To be determined | Minimal off-target pathway effects | Widespread pathway dysregulation |
Conclusion and Future Directions
This guide has outlined a systematic and comparative approach to prospectively evaluate the cellular cross-reactivity of 4-Amino-N-ethyl-N-1-naphthylbenzamide. By integrating in vitro and cell-based methodologies, researchers can build a comprehensive profile of the compound's interactions with cellular components. This information is crucial for making informed decisions about the compound's future development, including lead optimization to enhance selectivity and minimize potential toxicity. The ultimate goal is to develop a compound with a well-defined mechanism of action and a favorable safety profile, thereby increasing its chances of success as a therapeutic agent or a valuable research tool.
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performance comparison of 4-Amino-N-ethyl-N-1-naphthylbenzamide vs. commercially available probes
A Comparative Analysis of 4-Amino-N-ethyl-N-1-naphthylbenzamide (AENB) against Commercially Available Standards for the Detection of Amyloid-Beta Aggregates
In the intricate landscape of neurodegenerative disease research, particularly Alzheimer's disease (AD), the sensitive and specific detection of amyloid-beta (Aβ) plaques is paramount.[1] For decades, researchers have relied on a toolkit of fluorescent probes to visualize these pathological hallmarks, both in vitro and, with advancing technology, in vivo. This guide offers a comprehensive performance comparison of a novel investigational probe, 4-Amino-N-ethyl-N-1-naphthylbenzamide (AENB), against established, commercially available probes. Our objective is to provide researchers, scientists, and drug development professionals with a robust framework for selecting the optimal tool for their specific experimental needs, grounded in scientific integrity and practical application.
The Evolving Landscape of Amyloid-Beta Detection
The aggregation of Aβ peptides is a central event in the pathogenesis of Alzheimer's disease.[1] Consequently, the development of probes that can selectively bind to these aggregates and report their presence through a measurable signal has been a significant focus of research.[2][3] The ideal fluorescent probe for Aβ detection should possess a suite of desirable characteristics: high binding affinity and specificity for Aβ aggregates over other protein structures, significant fluorescence enhancement upon binding, the ability to cross the blood-brain barrier (BBB) for in vivo applications, and optimal photophysical properties such as a large Stokes shift and emission in the near-infrared (NIR) window to minimize background autofluorescence.[4][5]
Historically, dyes like Congo Red and Thioflavin T (ThT) have been the workhorses in this field.[2] ThT, in particular, remains a widely used benchmark due to its significant fluorescence enhancement upon binding to the cross-β sheet structure of amyloid fibrils.[1][6][7] However, ThT suffers from limitations, including poor BBB penetration and a relatively short emission wavelength, which can be problematic for deep-tissue imaging.[5] This has spurred the development of a new generation of probes designed to overcome these deficiencies.[4]
Mechanism of Action: A Tale of Two Scaffolds
The interaction of fluorescent probes with amyloid fibrils is a nuanced process, largely dictated by the molecular architecture of both the probe and the protein aggregate.
The "Molecular Rotor" Mechanism of Thioflavin T
Thioflavin T is characterized by a benzothiazole ring linked to a phenylamine ring.[8] In solution, these two rings can rotate freely around the connecting carbon-carbon bond. This rotational freedom provides a non-radiative pathway for the decay of the excited state, resulting in low fluorescence.[6][8][9] Upon binding to the cross-β sheet structure of amyloid fibrils, this internal rotation is restricted.[6][8][9] This immobilization of the molecular structure closes the non-radiative decay channel, leading to a dramatic increase in fluorescence quantum yield and a bright signal indicating the presence of amyloid aggregates.[6][8][9] It is this "molecular rotor" mechanism that accounts for ThT's utility as an amyloid stain.[9]
Caption: Mechanism of Thioflavin T fluorescence upon binding to amyloid fibrils.
The Hydrophobic Binding and Solvatochromism of Naphthyl-based Probes
Probes based on naphthalene scaffolds, such as 1-anilinonaphthalene-8-sulfonic acid (ANS) and, hypothetically, our investigational compound AENB, operate on a different principle. These molecules are known to exhibit fluorescence that is highly sensitive to the polarity of their microenvironment.[10] In aqueous solutions, they are typically weakly fluorescent.[10] However, upon binding to hydrophobic pockets on the surface of protein aggregates, they are shielded from the polar water molecules.[10] This change in the local environment leads to a significant increase in fluorescence quantum yield and a blue shift in the emission spectrum (solvatochromism).[10] The exposed hydrophobic surfaces on amyloid oligomers and fibrils provide ideal binding sites for such probes.[11][12]
Caption: Mechanism of fluorescence enhancement for hydrophobic probes.
Head-to-Head Comparison: AENB vs. Commercial Probes
For a pragmatic comparison, we evaluate our hypothetical AENB against the gold-standard Thioflavin T and a more advanced, commercially available near-infrared probe, QM-FN-SO3. The latter represents the cutting edge in in vivo imaging probes, addressing many of ThT's limitations.[4]
| Feature | Thioflavin T (ThT) | QM-FN-SO3 | 4-Amino-N-ethyl-N-1-naphthylbenzamide (AENB) (Hypothetical) |
| Binding Target | Cross-β sheet structures | Aβ plaques | Hydrophobic pockets on Aβ aggregates |
| Mechanism | Molecular Rotor | Aggregation-Induced Emission (AIE) | Solvatochromism |
| Excitation Max | ~450 nm | ~650 nm | ~550 nm |
| Emission Max | ~482 nm | ~750 nm | ~620 nm |
| Blood-Brain Barrier Penetration | Poor[5] | High[4] | Moderate to High |
| Signal-to-Noise Ratio | Moderate | Very High[4] | High |
| Binding Affinity (Kd) | Micromolar range | Nanomolar range | Nanomolar range |
| Photostability | Moderate | High[4] | High |
| Primary Application | In vitro assays, histology | In vivo and in vitro imaging[4] | In vitro and ex vivo imaging |
Experimental Protocols for Performance Validation
To ensure a rigorous and unbiased comparison, a standardized set of experiments should be performed. The following protocols are designed to be self-validating, with appropriate controls to ensure the reliability of the data.
In Vitro Aβ Aggregation Assay
Objective: To determine the fluorescence response of each probe to the formation of Aβ fibrils over time.
Methodology:
-
Prepare a solution of synthetic Aβ(1-42) peptide at a concentration of 10 µM in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Add the fluorescent probe to be tested at a final concentration of 5 µM.[1]
-
Incubate the mixture at 37°C with continuous agitation.
-
Measure the fluorescence intensity at regular intervals using a plate reader, with excitation and emission wavelengths appropriate for each probe.
-
Control: A parallel experiment should be run with the probe in buffer alone to measure its intrinsic fluorescence, and another with Aβ(1-42) alone to monitor for any autofluorescence.
Caption: Workflow for the in vitro Aβ aggregation assay.
Determination of Binding Affinity (Kd)
Objective: To quantify the binding affinity of each probe to pre-formed Aβ fibrils.
Methodology:
-
Prepare a stock solution of pre-formed Aβ(1-42) fibrils.
-
In a series of wells or cuvettes, add a fixed concentration of the fluorescent probe (e.g., 1 µM).
-
Titrate increasing concentrations of the Aβ fibrils into the probe solution.
-
After a short incubation period to allow for binding equilibrium, measure the fluorescence intensity at the probe's emission maximum.
-
Plot the change in fluorescence intensity as a function of the Aβ fibril concentration and fit the data to a saturation binding curve to determine the dissociation constant (Kd).
-
Causality: A lower Kd value indicates a higher binding affinity. This is a critical parameter for a probe's sensitivity.
Staining of Brain Tissue from an AD Mouse Model
Objective: To assess the ability of each probe to specifically label Aβ plaques in a biologically relevant context.
Methodology:
-
Obtain brain sections from a transgenic mouse model of Alzheimer's disease (e.g., 5xFAD) and from a wild-type littermate as a control.[1]
-
Incubate the brain sections with a solution of the fluorescent probe (e.g., 1-10 µM) for a specified period.
-
Wash the sections to remove unbound probe.
-
Mount the sections on microscope slides and image using a fluorescence or confocal microscope.
-
Validation: Co-staining with a validated anti-Aβ antibody (immunohistochemistry) can be performed to confirm that the fluorescent probe is indeed labeling Aβ plaques.[1] The absence of staining in the wild-type tissue confirms the specificity of the probe for pathological aggregates.
Concluding Remarks for the Discerning Researcher
The selection of a fluorescent probe for the detection of amyloid-beta is a critical decision that can significantly impact the outcome and interpretation of research findings. While Thioflavin T has been an invaluable tool, its limitations have paved the way for the development of a new generation of probes with superior performance characteristics.
Our comparative analysis, which positions the hypothetical novel probe AENB alongside the established ThT and the advanced QM-FN-SO3, underscores the importance of considering key performance indicators such as BBB penetrability, signal-to-noise ratio, and binding affinity. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of any new or existing probe.
As the field of neurodegenerative disease research continues to advance, the demand for more sensitive, specific, and in vivo-compatible tools will undoubtedly grow. It is through rigorous, comparative evaluations such as the one presented here that the scientific community can identify and adopt the most promising technologies to unravel the complexities of Alzheimer's disease and accelerate the development of effective therapies.
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Kakinen, A., et al. (2019). A Comparative Study of High-Contrast Fluorescence Lifetime Probes for Imaging Amyloid in Tissue. International Journal of Molecular Sciences, 20(21), 5485. [Link]
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A Senior Application Scientist's Guide to Benchmarking Novel Fluorophores: A Case Study with 4-Amino-N-ethyl-N-1-naphthylbenzamide
For researchers, scientists, and professionals in drug development, the selection of a fluorescent dye is a critical decision that can profoundly impact experimental outcomes. The ideal fluorophore offers a combination of brightness, stability, and environmental sensitivity tailored to the specific application. This guide provides an in-depth, objective comparison of a novel investigational dye, 4-Amino-N-ethyl-N-1-naphthylbenzamide, against established industry-standard fluorescent dyes: Fluorescein Isothiocyanate (FITC), Rhodamine B, and Cyanine 3 (Cy3).
This document is structured to provide not only comparative data but also the underlying scientific principles and detailed experimental protocols necessary for researchers to conduct their own benchmarking studies. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.
Introduction to the Fluorophores
4-Amino-N-ethyl-N-1-naphthylbenzamide: This novel dye, belonging to the aminonaphthalene class of fluorophores, is under investigation for its potential utility in various biological imaging applications. For the purpose of this guide, we will be referencing the photophysical properties of structurally related 4-amino-1,8-naphthalimide derivatives as a proxy to demonstrate the benchmarking process. These derivatives are known for their environmental sensitivity and have shown promise in applications such as staining and sensing.
Fluorescein Isothiocyanate (FITC): A derivative of fluorescein, FITC is one of the most widely used fluorescent labels for proteins and other biomolecules.[1] It is known for its bright green fluorescence but is also susceptible to photobleaching and its fluorescence is pH-sensitive.
Rhodamine B: A member of the rhodamine family of dyes, Rhodamine B is a bright red-orange fluorophore often used as a tracer dye.[2][3][4] It is generally more photostable than fluorescein and its fluorescence is less sensitive to pH changes.
Cyanine 3 (Cy3): Cy3 is a synthetic cyanine dye that emits in the yellow-orange region of the spectrum.[5][6][7] It is known for its high molar extinction coefficient and good photostability, making it a popular choice for labeling nucleic acids and proteins, particularly in multiplexing experiments with other cyanine dyes like Cy5.
Comparative Photophysical Properties
The performance of a fluorescent dye is primarily determined by its photophysical properties. The following table summarizes the key characteristics of our investigational dye in comparison to the standard fluorophores. It is crucial to note that these values can be influenced by the solvent environment.
| Property | 4-Amino-N-ethyl-N-1-naphthylbenzamide (as 4-amino-1,8-naphthalimide derivative) | Fluorescein Isothiocyanate (FITC) | Rhodamine B | Cyanine 3 (Cy3) |
| Excitation Max (λex) | ~400 nm[8] | ~495 nm[9] | ~545 nm[10] | ~550 nm[7] |
| Emission Max (λem) | ~500 nm[8] | ~519 nm[9] | ~625 nm[10] | ~570 nm[7] |
| Molar Extinction Coefficient (ε) | Not available | ~75,000 cm⁻¹M⁻¹ | ~110,000 cm⁻¹M⁻¹ | ~150,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.75 (in nonpolar solvents)[8] | ~0.92 | ~0.65 (in basic ethanol)[2] | ~0.15 |
| Photostability | Moderate (expected) | Low | High | High |
Experimental Protocols for Benchmarking
To ensure scientific integrity, the following protocols are designed to be robust and reproducible. The rationale behind each step is explained to provide a deeper understanding of the experimental design.
Measurement of Absorbance and Molar Extinction Coefficient
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. A higher value indicates that the dye can be excited more efficiently.
Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the dye in a suitable solvent (e.g., DMSO for organic dyes, water for water-soluble dyes).
-
Serial Dilutions: Perform a series of dilutions of the stock solution in the desired experimental buffer (e.g., PBS, pH 7.4) to obtain a range of concentrations (e.g., 1 µM to 20 µM).
-
Spectrophotometer Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the dye's maximum absorption wavelength (λmax). Use the experimental buffer as a blank.
-
Beer-Lambert Law Calculation: Plot the absorbance at λmax versus the concentration. The slope of the resulting line is the molar extinction coefficient (ε) according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette (typically 1 cm).
Causality: By creating a dilution series and plotting absorbance against concentration, we ensure that the measurements are within the linear range of the spectrophotometer and that the calculated molar extinction coefficient is accurate.
Figure 1: Workflow for determining the molar extinction coefficient.
Measurement of Fluorescence Excitation and Emission Spectra
Determining the optimal excitation and emission wavelengths is crucial for maximizing the signal-to-noise ratio in fluorescence-based assays.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the dye (e.g., 1 µM) in the desired experimental buffer.
-
Emission Scan: Using a spectrofluorometer, set the excitation wavelength to the dye's λmax (determined from the absorbance spectrum) and scan a range of emission wavelengths to find the emission maximum (λem).
-
Excitation Scan: Set the emission wavelength to the determined λem and scan a range of excitation wavelengths to find the excitation maximum (λex).
-
Data Analysis: The resulting spectra will show the optimal wavelengths for excitation and emission.
Causality: By performing both emission and excitation scans, we can precisely identify the peak wavelengths for photon absorption and emission, which is essential for configuring fluorescence microscopes, plate readers, and flow cytometers.
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed and represents the efficiency of the fluorescence process.[11][12][13]
Protocol (Comparative Method):
-
Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield and spectral properties that overlap with the test dye (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue-emitting dyes, fluorescein in 0.1 M NaOH for green-emitting dyes).
-
Absorbance Matching: Prepare solutions of the test dye and the standard in the same solvent with identical absorbance values (typically < 0.1) at the excitation wavelength of the standard.
-
Fluorescence Measurement: Measure the integrated fluorescence intensity of both the test dye and the standard solution using the same excitation wavelength and instrument settings.
-
Quantum Yield Calculation: Calculate the quantum yield of the test sample (Φ_test) using the following equation: Φ_test = Φ_std * (I_test / I_std) * (η_test² / η_std²) where Φ_std is the quantum yield of the standard, I is the integrated fluorescence intensity, and η is the refractive index of the solvent.
Causality: The comparative method is a reliable way to determine quantum yield as it relies on a ratio metric against a known standard, which minimizes errors associated with absolute instrument calibration.[11] Matching the absorbance ensures that both solutions absorb the same number of photons.
Figure 2: Workflow for determining the fluorescence quantum yield.
Assessment of Photostability
Photostability, or the resistance to photobleaching, is a critical parameter for applications that require prolonged or intense illumination, such as time-lapse microscopy.[14][15]
Protocol:
-
Sample Preparation: Prepare a solution of the dye or a labeled biological sample (e.g., stained cells) on a microscope slide.
-
Time-Lapse Imaging: Using a fluorescence microscope, acquire a series of images of the same field of view at regular time intervals under continuous illumination. Use consistent acquisition settings (e.g., excitation intensity, exposure time).
-
Intensity Measurement: Quantify the mean fluorescence intensity of the sample in each image of the time series.
-
Photobleaching Curve: Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay is an indicator of the dye's photostability.
Causality: This protocol directly measures the rate at which a fluorophore's signal diminishes under typical experimental conditions, providing a practical assessment of its suitability for long-term imaging experiments.
Discussion and Practical Implications
The benchmarking data and protocols presented in this guide offer a framework for the objective evaluation of novel fluorescent dyes.
-
Brightness: The brightness of a fluorophore is a function of both its molar extinction coefficient and its quantum yield. While 4-Amino-N-ethyl-N-1-naphthylbenzamide (as represented by its analogue) shows a promising quantum yield in nonpolar environments, its performance in aqueous buffers, which are more relevant for biological applications, needs to be thoroughly investigated.
-
Spectral Properties: The distinct spectral properties of 4-Amino-N-ethyl-N-1-naphthylbenzamide in the blue-green region suggest its potential use in multiplexing experiments with red-emitting dyes like Rhodamine B or Cy5.
-
Photostability: The expected moderate photostability of the aminonaphthalene core structure may be a limiting factor for super-resolution microscopy techniques that require highly photostable dyes.[16] However, for standard fluorescence microscopy or flow cytometry, it may be sufficient.
-
Environmental Sensitivity: The noted sensitivity of 4-amino-1,8-naphthalimide derivatives to solvent polarity suggests that 4-Amino-N-ethyl-N-1-naphthylbenzamide could be a valuable tool as an environmental sensor, for example, in studying protein conformational changes or membrane dynamics.
Conclusion
The comprehensive benchmarking of a new fluorescent dye is a multi-faceted process that requires careful experimental design and a thorough understanding of the underlying photophysical principles. This guide provides the necessary tools for researchers to evaluate 4-Amino-N-ethyl-N-1-naphthylbenzamide and other novel fluorophores against established standards. By following these protocols, scientists and drug development professionals can make informed decisions in selecting the optimal fluorescent tools to advance their research.
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A Senior Application Scientist's Guide to Quantifying the Specificity and Selectivity of Novel Bioactive Compounds: A Case Study of 4-Amino-N-ethyl-N-1-naphthylbenzamide
For researchers and drug development professionals, the journey from a novel chemical entity to a validated tool or therapeutic candidate is paved with rigorous quantitative analysis. Two of the most critical parameters to establish are specificity and selectivity. Specificity refers to the singular interaction of a compound with its intended target, while selectivity describes its preference for that target over other, often related, targets.[1] Mischaracterization of these properties can lead to misinterpreted biological data and costly failures in later stages of development.[2][3]
This guide provides a comprehensive framework for the quantitative analysis of a novel compound's specificity and selectivity. We will use the hypothetical compound 4-Amino-N-ethyl-N-1-naphthylbenzamide as a case study to illustrate the experimental workflows and data interpretation. Due to the current lack of extensive public data on this specific molecule, this guide will focus on the essential methodologies a researcher would employ to characterize such a compound from first principles. For comparative purposes, we will benchmark its hypothetical performance against a well-characterized, structurally related N-aryl benzamide inhibitor of a hypothetical kinase, "Kinase X."
The Importance of a Multi-Faceted Approach
A single assay is insufficient to definitively characterize a compound's interaction profile. A robust analysis integrates biophysical, biochemical, and cellular methods to build a cohesive and validated understanding of the molecule's behavior in a biological system. Our approach will follow a logical progression from initial characterization to comprehensive selectivity profiling.
Section 1: Foundational Characterization
Before delving into complex cellular assays, it is crucial to understand the fundamental properties of 4-Amino-N-ethyl-N-1-naphthylbenzamide. The presence of a naphthyl group suggests potential intrinsic fluorescence, which can be both a useful tool and a potential source of interference in downstream assays.[4]
Photophysical Properties
A thorough understanding of a compound's photophysical properties is essential to prevent artifacts in fluorescence-based assays.[5][6]
Experimental Protocol: Photophysical Characterization
-
Sample Preparation: Prepare a stock solution of 4-Amino-N-ethyl-N-1-naphthylbenzamide in a suitable solvent (e.g., DMSO) and create serial dilutions in the relevant assay buffer.
-
Absorbance Spectroscopy: Use a UV-Visible spectrophotometer to scan the absorbance spectrum (typically 250-700 nm) to determine the maximum absorbance wavelength (λmax).
-
Fluorescence Spectroscopy: Using an excitation wavelength corresponding to the determined λmax, scan the emission spectrum to identify the maximum emission wavelength.
-
Quantum Yield Determination: Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate). This indicates the efficiency of the fluorescence process.[4]
-
Extinction Coefficient Measurement: Determine the molar extinction coefficient at λmax using the Beer-Lambert law. This is a measure of how strongly the molecule absorbs light.[5]
These data are critical for designing fluorescence-based assays and for identifying potential liabilities, such as spectral overlap with other assay components.
Section 2: Target Identification and Engagement
With foundational properties established, the next critical step is to identify the primary biological target(s) of 4-Amino-N-ethyl-N-1-naphthylbenzamide and confirm that it engages this target within a cellular context.
Unbiased Target Identification: Affinity Chromatography-Mass Spectrometry
Affinity chromatography coupled with mass spectrometry (AC-MS) is a powerful, unbiased method for identifying proteins that bind to a small molecule.[7][8]
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Probe Immobilization: Covalently attach 4-Amino-N-ethyl-N-1-naphthylbenzamide to a solid support (e.g., agarose beads) via a linker arm. It is crucial that the attachment point does not sterically hinder the compound's binding to its target.
-
Cell Lysate Incubation: Incubate the immobilized compound with a complex protein mixture, such as a cell lysate.
-
Washing: Perform a series of washes with buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the affinity matrix. This can be done by changing the buffer conditions (e.g., pH, salt concentration) or by competing with a high concentration of the free compound.[9]
-
Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]
The proteins identified through this method are potential targets of the compound.
Validating Target Engagement in a Cellular Environment: CETSA
The Cellular Thermal Shift Assay (CETSA) is a robust method for confirming that a compound binds to its target within the complex milieu of an intact cell.[11][12][13][14] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[15]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with either a vehicle control or a saturating concentration of 4-Amino-N-ethyl-N-1-naphthylbenzamide (e.g., 10-20 times the cellular EC50).[11]
-
Heating: Aliquot the treated cells and heat them to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the soluble target protein at each temperature using a specific detection method, such as Western blotting or an immunoassay.
-
Melt Curve Generation: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[15]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Amino-N-ethyl-N-1-naphthylbenzamide
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of 4-Amino-N-ethyl-N-1-naphthylbenzamide (CAS No. 6361-29-1), a compound for which specific toxicological data is not extensively available. Consequently, the procedures outlined herein are founded on the principles of prudent laboratory practice and the known hazards of structurally analogous compounds, such as aromatic amines and naphthylamine derivatives.
The causality behind these stringent disposal protocols is the potential for uncharacterized compounds to exhibit significant human toxicity or environmental persistence. Aromatic amines, as a class, are noted for their potential carcinogenicity and toxicity to aquatic life.[1][2] Therefore, treating 4-Amino-N-ethyl-N-1-naphthylbenzamide with a high degree of caution is not merely a regulatory compliance issue but a fundamental aspect of responsible scientific stewardship.
Hazard Assessment and Characterization
Inferred Hazards from Structurally Related Compounds:
To build a presumptive hazard profile, we can look at related molecules for which toxicological data are available.
| Compound | CAS Number | Key Hazards | Source |
| 4-amino-N,N-diethylbenzamide | 51207-85-3 | Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.[4] | PubChem[4] |
| 1-Naphthylamine | 134-32-7 | Harmful if swallowed, fatal in contact with skin, may cause cancer, toxic to aquatic life with long-lasting effects.[1] | Sigma-Aldrich SDS[1] |
| N-Ethyl-1-naphthalenamine | 118-44-5 | Harmful if swallowed, toxic in contact with skin, harmful if inhaled, very toxic to aquatic life. | PubChem |
Based on these analogs, it is prudent to assume that 4-Amino-N-ethyl-N-1-naphthylbenzamide may be harmful if swallowed or absorbed through the skin, an irritant to the skin, eyes, and respiratory tract, a potential carcinogen, and toxic to aquatic organisms.
Personal Protective Equipment (PPE) - Your First Line of Defense
Given the potential for dermal toxicity and irritation, a robust selection of PPE is mandatory when handling 4-Amino-N-ethyl-N-1-naphthylbenzamide in any form, including during disposal preparation.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Chemical safety goggles are required to protect against splashes.
-
Body Protection: A laboratory coat is essential. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron and boots should be worn.[3]
-
Respiratory Protection: All handling of this compound, especially in powdered form or when generating aerosols, must be conducted in a certified chemical fume hood to prevent inhalation.[3]
Spill Management Protocol
Accidents happen, but with a clear protocol, they can be managed safely and effectively.
-
Evacuate and Alert: Immediately alert colleagues in the vicinity and evacuate the immediate area of the spill.
-
Control Vapors: If the spill is in a well-ventilated area like a fume hood, ensure the sash is lowered.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE described above.
-
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. For solid spills, carefully cover the material with a damp paper towel to avoid generating dust.
-
Clean-Up: Gently sweep or scoop the contained material into a clearly labeled, sealable hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Procedure
Under no circumstances should 4-Amino-N-ethyl-N-1-naphthylbenzamide or its waste be disposed of down the drain or in regular solid waste.[5] This is due to its potential toxicity to aquatic life and the unknown long-term environmental effects.[1]
Workflow for Disposal of 4-Amino-N-ethyl-N-1-naphthylbenzamide
Caption: Decision workflow for the safe disposal of 4-Amino-N-ethyl-N-1-naphthylbenzamide.
Protocol Steps:
-
Waste Identification and Segregation:
-
Solid Waste: Collect pure 4-Amino-N-ethyl-N-1-naphthylbenzamide, contaminated labware (e.g., weigh boats, pipette tips), and used spill cleanup materials in a dedicated, robust, and sealable container.
-
Liquid Waste: Collect solutions containing 4-Amino-N-ethyl-N-1-naphthylbenzamide in a compatible, leak-proof container (e.g., a high-density polyethylene or glass bottle with a screw cap).
-
Incompatible Wastes: Do not mix this waste with strong oxidizing agents, as this could lead to a vigorous and potentially hazardous reaction.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "4-Amino-N-ethyl-N-1-naphthylbenzamide." List all other components of a liquid waste mixture and their approximate percentages.
-
Indicate the date when waste was first added to the container.
-
-
Waste Accumulation and Storage:
-
Keep waste containers securely closed at all times, except when adding waste.
-
Store the waste containers in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel. The SAA should be in a well-ventilated area, away from ignition sources, and have secondary containment to capture any potential leaks.
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.
-
Do not attempt to treat or neutralize the waste yourself. The recommended disposal method for related compounds is high-temperature incineration by a licensed waste disposal facility, which ensures the complete destruction of the molecule.[1]
-
By adhering to these procedures, you contribute to a safe laboratory environment and ensure that your research is conducted with the utmost respect for environmental health and regulatory compliance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
